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Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Protocols for (2,3-Dihydro-1H-inden-2-yl)boronic Acid and Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Introduction and Strategic Rationale As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Introduction and Strategic Rationale

As a Senior Application Scientist, I approach the synthesis of (2,3-dihydro-1H-inden-2-yl)boronic acid (commonly known as 2-indanylboronic acid) not merely as a sequence of chemical additions, but as a finely tuned system of thermodynamic and kinetic controls. This compound is a highly valued building block in medicinal chemistry, primarily serving as a versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to construct complex pharmacophores.

The core synthetic challenge lies in the regioselective functionalization of the starting material, 1H-indene. Uncatalyzed hydroboration with borane (BH₃) typically yields an intractable mixture of 1-indanyl and 2-indanyl isomers. To achieve the rigorous purity standards required for pharmaceutical intermediates, we must employ transition-metal catalysis to override the intrinsic electronic bias of the conjugated indene system, forcing the boron moiety exclusively to the less sterically hindered C2 position .

Workflow Indene 1H-Indene (Starting Material) PinacolEster 2-Indanylboronic Acid Pinacol Ester Indene->PinacolEster Hydroboration HBPin Pinacolborane (HBpin) HBPin->PinacolEster Catalyst Transition Metal Catalyst (Rh/Co) Catalyst->PinacolEster FreeAcid (2,3-Dihydro-1H-inden-2-yl) boronic Acid PinacolEster->FreeAcid Deprotection Cleavage NaIO4 / NH4OAc (Oxidative Cleavage) Cleavage->FreeAcid

Fig 1: Two-step synthetic workflow for (2,3-dihydro-1H-inden-2-yl)boronic acid.

Mechanistic Overview & Regioselectivity

The synthesis relies on a two-stage self-validating workflow: (1) Catalytic Hydroboration to form a stable pinacol ester intermediate (CAS: 608534-44-7) , followed by (2) Oxidative Deprotection to yield the free boronic acid.

The regioselectivity of the hydroboration is dictated by the migratory insertion step within the catalytic cycle. When a metal-hydride-boryl species (e.g., Rh-H(Bpin)) coordinates to the alkene of indene, a 2,1-insertion places the bulky metal center at the benzylic C1 position—which is electronically stabilized by the adjacent aromatic ring—while the boryl group is delivered to the less hindered C2 position. Reductive elimination then yields the 2-indanylboronate ester with >95% regioselectivity.

Pathway Indene Indene + M-H(Bpin) Coordination Alkene-Metal Complex Indene->Coordination Insertion1 2,1-Insertion (Favored) Metal at C1, Boron at C2 Coordination->Insertion1 Steric/Electronic Control Insertion2 1,2-Insertion (Disfavored) Metal at C2, Boron at C1 Coordination->Insertion2 Steric Clash Product2 2-Indanylboronate (>95% Regioselectivity) Insertion1->Product2 Reductive Elimination Product1 1-Indanylboronate (Trace Byproduct) Insertion2->Product1 Reductive Elimination

Fig 2: Mechanistic pathway dictating regioselectivity in indene hydroboration.

Quantitative Comparison of Catalytic Systems

To select the optimal protocol, we must evaluate the available catalytic systems. Table 1 summarizes the performance of various field-proven catalysts for this specific transformation.

Table 1: Comparison of Catalytic Systems for Indene Hydroboration

Catalyst SystemBorane ReagentTemp (°C)Regioselectivity (2- vs 1-)Yield (%)Reference
[Rh(cod)Cl]₂ / PPh₃ HBpin25> 95:588
PCP-Co(II) Complex HBpin100> 99:190
Pt₁-UNSC₃N₄ (Single Atom) HBpin80> 95:584
Uncatalyzed BH₃·THF0~ 50:50N/AGeneral Lit.

Note: While Cobalt(II) complexes offer excellent regioselectivity and represent a sustainable base-metal alternative , the Rhodium(I) system remains the industry standard for bench-scale synthesis due to its mild room-temperature conditions and commercial availability.

Experimental Protocols

Protocol A: Synthesis of 2-Indanylboronic Acid Pinacol Ester

Causality Note: Pinacolborane (HBpin) is selected over catecholborane (HBcat) because the resulting pinacol ester is highly robust, allowing for standard silica gel chromatography without degradation.

Reagents:

  • 1H-Indene (1.0 equiv, 10.0 mmol, 1.16 g)

  • Pinacolborane (HBpin) (1.1 equiv, 11.0 mmol, 1.60 mL)

  • [Rh(cod)Cl]₂ (1.0 mol%, 0.1 mmol, 49 mg)

  • Triphenylphosphine (PPh₃) (4.0 mol%, 0.4 mmol, 105 mg)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an inert atmosphere glovebox or using standard Schlenk techniques, charge an oven-dried 50 mL round-bottom flask with[Rh(cod)Cl]₂, PPh₃, and anhydrous THF. Stir the bright yellow solution at room temperature for 15 minutes. Rationale: This pre-stirring step ensures the cleavage of the rhodium dimer and coordination of the phosphine ligands to generate the active monomeric Rh(I) species.

  • Substrate Addition: Add 1H-indene to the active catalyst solution in one portion.

  • Borylation: Cool the reaction mixture to 0 °C using an ice bath. Add HBpin dropwise via syringe over 5 minutes. Rationale: HBpin addition is mildly exothermic; controlled addition prevents localized heating that could promote non-selective background hydroboration.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Track the reaction via TLC (Hexanes/EtOAc 9:1, visualized with KMnO₄ stain). The indene starting material (R_f ~0.9) will disappear, replaced by the borylated product (R_f ~0.5).

  • Workup & Purification: Quench the reaction by adding 1 mL of methanol. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 5% EtOAc in Hexanes) to afford 2-indanylboronic acid pinacol ester as a colorless oil or low-melting solid.

Protocol B: Deprotection to Free (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Causality Note: Direct aqueous hydrolysis of pinacol esters is thermodynamically unfavorable. We utilize Sodium Periodate (NaIO₄) to oxidatively cleave the C-C bond of the pinacol backbone, releasing the free boronic acid. Ammonium acetate (NH₄OAc) is strictly required to buffer the system; without it, the reaction becomes overly acidic, leading to protodeboronation (cleavage of the C-B bond).

Reagents:

  • 2-Indanylboronic acid pinacol ester (1.0 equiv, 5.0 mmol, 1.22 g)

  • Sodium Periodate (NaIO₄) (3.0 equiv, 15.0 mmol, 3.21 g)

  • Ammonium Acetate (NH₄OAc) (3.0 equiv, 15.0 mmol, 1.16 g)

  • Acetone / Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-indanylboronic acid pinacol ester in 20 mL of acetone in a 100 mL round-bottom flask.

  • Buffer & Oxidant Addition: In a separate beaker, dissolve NaIO₄ and NH₄OAc in 20 mL of deionized water. Add this aqueous solution dropwise to the acetone solution at room temperature.

  • Cleavage: Stir the resulting biphasic/cloudy mixture vigorously at 25 °C for 24 hours. A thick white precipitate of sodium iodate (NaIO₃) will form as the reaction progresses.

  • Filtration & Extraction: Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethyl acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel and separate the aqueous layer. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Purification): Triturate the crude off-white solid with cold hexanes (10 mL) to remove any trace pinacol or unreacted ester. Filter and dry under high vacuum to afford pure (2,3-dihydro-1H-inden-2-yl)boronic acid as a white crystalline powder. Validation: ¹H NMR (CD₃OD) should show the disappearance of the large 12H singlet at ~1.25 ppm (pinacol methyls) and the retention of the distinct C2 methine multiplet at ~1.7 ppm.

References

  • The transition metal-catalysed hydroboration reaction. Chemical Society Reviews (2022). URL:[Link]

  • Thermally Robust and Highly Active PCP Cobalt(II) Catalyst for Linear-Selective Hydroboration of Terminal and Internal Olefins. ACS Organometallics (2023). URL:[Link]

  • Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst. Nature Communications (2023). URL:[Link]

  • 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound Summary). National Center for Biotechnology Information. PubChem Database. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2,3-dihydro-1H-inden-2-yl)boronic acid

Abstract (2,3-dihydro-1H-inden-2-yl)boronic acid is a fascinating, yet sparsely documented, member of the organoboron family. While its direct experimental characterization in peer-reviewed literature remains limited, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2,3-dihydro-1H-inden-2-yl)boronic acid is a fascinating, yet sparsely documented, member of the organoboron family. While its direct experimental characterization in peer-reviewed literature remains limited, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, supplemented by established principles and experimental protocols for boronic acids. We will delve into the core physicochemical characteristics, predict its behavior based on the well-understood chemistry of analogous compounds, and offer detailed, field-proven methodologies for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this and similar boronic acid derivatives.

Introduction: The Emerging Potential of Non-Aromatic Boronic Acids

Boronic acids have become indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends far beyond carbon-carbon bond formation, with applications in carbohydrate sensing, drug delivery, and as pharmacophores in their own right.[1][2] The FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has solidified the place of boronic acids in medicinal chemistry.[1]

While the majority of research has focused on arylboronic acids, non-aromatic derivatives like (2,3-dihydro-1H-inden-2-yl)boronic acid present a unique set of properties. The saturated, bicyclic indane scaffold offers a rigid, three-dimensional framework that can be exploited to probe specific binding interactions in biological systems. The boronic acid moiety itself, being a Lewis acid, can form reversible covalent bonds with diols, a feature critical to many of its biological and sensing applications.[1]

This guide will systematically explore the physicochemical landscape of (2,3-dihydro-1H-inden-2-yl)boronic acid, providing both what is known and the experimental pathways to discovering what is not.

Core Physicochemical Properties

Detailed experimental data for (2,3-dihydro-1H-inden-2-yl)boronic acid is not widely available in the public domain. The following table summarizes the information collated from chemical supplier databases and provides estimated values based on the general properties of alkyl- and cycloalkylboronic acids.

PropertyValue / Expected RangeSource / Rationale
Molecular Formula C₉H₁₁BO₂[3][4]
Molecular Weight 161.99 g/mol [3]
CAS Number 1557159-16-6[3][4]
Appearance Off-white to white solid[4]
Melting Point Not reported. Expected to be a high-melting solid, likely >100 °C, characteristic of boronic acids which can form intermolecular hydrogen bonds and dehydrate to form boroxines.General knowledge of boronic acids.
Boiling Point Not applicable. Decomposes upon strong heating.General knowledge of boronic acids.
pKa Not experimentally determined. Expected to be in the range of 9-10, typical for alkylboronic acids which are weaker Lewis acids than their aryl counterparts.General knowledge of boronic acids.
Solubility Water: Low to sparingly soluble. Solubility is pH-dependent and increases at pH > pKa. Organic Solvents: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol. Likely to have limited solubility in nonpolar solvents like hexanes.General knowledge of boronic acids.

Structural and Spectroscopic Characterization

Molecular Structure

(2,3-dihydro-1H-inden-2-yl)boronic acid consists of a boronic acid group [-B(OH)₂] attached to the C-2 position of a 2,3-dihydro-1H-indene (indane) nucleus. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron. This configuration leaves a vacant p-orbital, which is the source of its Lewis acidity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of boronic acids. However, the interpretation of their spectra can be complicated by the tendency of boronic acids to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium can lead to broadened peaks or multiple sets of signals.

Insight from the Field: To obtain sharp, interpretable NMR spectra, it is standard practice to dissolve the boronic acid in a solvent that breaks up the boroxine trimers. Deuterated methanol (CD₃OD) or water (D₂O) are excellent choices as they readily form the corresponding methyl boronate esters or borate complexes, respectively, leading to a single, well-defined species in solution.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the indane moiety, likely appearing in the range of δ 7.0-7.3 ppm.

    • Benzylic and Aliphatic Protons: A complex pattern of signals for the -CH₂-CH-CH₂- protons of the indane ring. The methine proton attached to the boron-bearing carbon (C-2) would be of particular interest.

    • B(OH)₂ Protons: A broad singlet that is often exchangeable with deuterium in solvents like CD₃OD or D₂O, causing it to disappear from the spectrum.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

    • Aliphatic Carbons: Signals for the three sp³-hybridized carbons of the five-membered ring. The carbon atom bonded to boron (C-B bond) will exhibit a broad signal due to quadrupolar relaxation of the ¹¹B nucleus and may be difficult to observe.

  • ¹¹B NMR:

    • This is a crucial technique for studying organoboron compounds. A single signal is expected, with a chemical shift that is indicative of the boron atom's coordination state. For a trigonal boronic acid, the chemical shift is typically in the range of δ 28-34 ppm.

Acidity and Reactivity

Lewis Acidity and pKa

Unlike carboxylic acids, which are Brønsted acids that donate a proton, boronic acids act as Lewis acids by accepting a hydroxide ion from water. This forms a tetrahedral boronate species and releases a proton, which is the source of the observed acidity.

pKa_Equilibrium cluster_0 Trigonal Planar (sp²) cluster_1 Tetrahedral (sp³) R-B(OH)2 R-B(OH)₂ R-B(OH)3- R-B(OH)₃⁻ R-B(OH)2->R-B(OH)3- + OH⁻ R-B(OH)3-->R-B(OH)2 - OH⁻

Caption: Lewis acid equilibrium of a boronic acid.

The pKa of a boronic acid is a critical parameter that governs its interaction with biological molecules and its solubility in aqueous media. At a pH below the pKa, the neutral, trigonal form predominates. At a pH above the pKa, the anionic, tetrahedral boronate form becomes dominant.

Formation of Boronate Esters

A hallmark reaction of boronic acids is their reversible esterification with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is fundamental to their use as carbohydrate sensors and for the protection of diol functionalities in organic synthesis. The stability of the resulting boronate ester is influenced by the pH of the solution and the nature of the diol.

Caption: Reversible formation of a cyclic boronate ester.

Experimental Protocols

The following protocols are standardized methods for the characterization of boronic acids and are directly applicable to (2,3-dihydro-1H-inden-2-yl)boronic acid.

Protocol for pKa Determination by Potentiometric Titration

This method relies on titrating a solution of the boronic acid with a strong base and monitoring the pH change.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid

  • Standardized 0.1 M NaOH solution

  • Deionized water (or a water/co-solvent mixture if solubility is low)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh approximately 0.1 mmol of the boronic acid and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, though this will yield an apparent pKa (pKa_app).

  • Place the solution on a stir plate and immerse the pH electrode.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL).

  • After each addition, allow the pH to stabilize and record both the volume of titrant added and the pH.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point (the point at which half of the boronic acid has been neutralized). This can also be determined from the maximum of the first derivative of the titration curve.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Boronic Acid in Water/Co-solvent D Add NaOH in Increments A->D B Calibrate pH Meter B->D C Prepare Standardized NaOH Titrant C->D E Record pH and Volume after Each Addition D->E Allow to Stabilize F Plot pH vs. Volume NaOH E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid boronic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker in a constant-temperature environment.

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of an appropriate solvent.

  • Quantify the concentration of the boronic acid in the diluted aliquot using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Applications and Future Directions

The rigid, non-planar structure of the indane core in (2,3-dihydro-1H-inden-2-yl)boronic acid makes it an attractive scaffold for the design of enzyme inhibitors. The boronic acid can act as a transition-state analog, for example, by binding to serine proteases. Furthermore, this building block can be readily functionalized on the aromatic ring to modulate its properties, such as solubility, lipophilicity, and electronic character, making it a versatile platform for structure-activity relationship (SAR) studies in drug discovery. Its use in the synthesis of novel materials, such as polymers with dynamic covalent bonds, also represents a promising area of research.

Conclusion

(2,3-dihydro-1H-inden-2-yl)boronic acid is a compound with significant untapped potential. While its specific physicochemical properties are not yet extensively reported, this guide provides a robust framework for its characterization based on the established chemistry of boronic acids. The protocols and insights presented herein are designed to empower researchers to fully explore the capabilities of this and other novel boronic acid derivatives, paving the way for new discoveries in medicine and materials science.

References

  • Google Patents. (CA2947041A1)
  • PubChem. (2,3-dihydro-1H-inden-5-yl)boronic acid. [Link]

  • NextSDS. (2,3-dihydro-1H-inden-5-yl)boronic acid — Chemical Substance Information. [Link]

  • Google Patents. (WO2010142994A1)
  • PubChem. Formulation of boronic acid compounds - Patent US-6713446-B2. [Link]

  • ChemBK. B-(2,3-dihydro-2-oxo-1H-indol-6-yl)boronic acid. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • TechnoRep. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl). [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

Sources

Foundational

Spectroscopic Profiling and Analytical Workflows for (2,3-Dihydro-1H-inden-2-yl)boronic Acid

An in-depth technical guide for the spectroscopic characterization and analytical validation of (2,3-dihydro-1H-inden-2-yl)boronic acid. Mechanistic Context & Strategic Importance (2,3-Dihydro-1H-inden-2-yl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the spectroscopic characterization and analytical validation of (2,3-dihydro-1H-inden-2-yl)boronic acid.

Mechanistic Context & Strategic Importance

(2,3-Dihydro-1H-inden-2-yl)boronic acid (commonly known as 2-indanylboronic acid) is a critical C(sp3) -hybridized organoboron building block. In contemporary drug discovery, increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) in drug candidates is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance three-dimensional pharmacophore targeting.

The integration of 2-indanylboronic acid into active pharmaceutical ingredients (APIs) relies heavily on theB-alkyl Suzuki-Miyaura cross-coupling reaction [1]. Unlike traditional sp2

sp2 couplings, sp3 -organoborons are prone to competitive β -hydride elimination during the palladium catalytic cycle. Validating the absolute purity and structural integrity of the starting boronic acid is therefore a non-negotiable prerequisite for successful high-throughput coupling [2].

Self-Validating Synthetic & Preparative Methodology

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and isolated in a purely monomeric state. Boronic acids spontaneously dehydrate in the solid state or in non-coordinating solvents to form cyclic trimeric anhydrides (boroxines). The following protocol utilizes a self-validating feedback loop to ensure the generation of the pure monomeric acid.

Step-by-Step Protocol: Synthesis and Isolation
  • Miyaura Borylation: React 2-bromoindane (1.0 eq) with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane at 90°C for 12 hours.

    • Causality Check: The use of KOAc (a mild base) instead of Na2​CO3​ prevents the premature hydrolysis of the pinacol ester during the catalytic cycle, suppressing protodeboronation.

  • Hydrolysis to Free Acid: Isolate the intermediate 2-indanylboronic acid pinacol ester via silica gel chromatography. Dissolve the ester in a THF/water mixture (4:1) and treat with NaIO4​ (3.0 eq) and 1MHCl (0.2 eq) for 4 hours at ambient temperature.

    • Causality Check: NaIO4​ oxidatively cleaves the pinacol ligand. The mild acidic environment catalyzes the hydrolysis without driving the equilibrium toward degradation.

  • Precipitation & Monomerization: Adjust the aqueous phase pH to exactly 4.5 using 1MNaOH . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure at < 30°C.

    • Validation Check: Boronic acids are amphoteric. A pH of 4.5 ensures the compound remains fully protonated and neutral, maximizing organic extraction efficiency. Drying at low temperatures prevents thermal dehydration to the boroxine.

Spectroscopic Characterization Data

The structural validation of 2-indanylboronic acid requires a triad of analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

NMR Spectroscopy

Critical Experimental Choice: The NMR spectra must be acquired in DMSO- d6​ . In non-coordinating solvents like CDCl3​ , the boronic acid exists as a dynamic equilibrium of monomers, dimers, and boroxines, resulting in broad, uninterpretable multiplets. DMSO acts as a Lewis base, coordinating directly to the empty p -orbital of the boron atom. This locks the molecule into a stable, monomeric tetrahedral-like adduct, yielding sharp, highly resolved signals.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Note
7.80Broad Singlet2H −B(OH)2​ Rapid quadrupolar relaxation of 11B broadens the signal. Exchanges completely upon addition of D2​O .
7.15 – 7.05Multiplet4H Ar−H (C4, C5, C6, C7)Symmetric A2​B2​ spin system of the indane aromatic core.
2.95Doublet of Doublets2H C1/C3−Ha​ Diastereotopic benzylic protons (cis to boronic acid). J=15.5,8.0Hz .
2.75Doublet of Doublets2H C1/C3−Hb​ Diastereotopic benzylic protons (trans to boronic acid). J=15.5,8.0Hz .
1.65Triplet of Triplets1H C2−H Shielded by the electropositive boron atom. Couples to the four adjacent benzylic protons.

Table 2: 13 C and 11 B NMR Data (100 MHz / 128 MHz, DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Note
13 C143.5 Cipso​ (C3a, C7a)Quaternary aromatic carbons fused to the cyclopentane ring.
13 C126.2, 124.5 Cortho/meta​ Aromatic methine carbons.
13 C38.2 C1,C3 Benzylic methylene carbons.
13 C22.5 C2 ( CH−B )Diagnostic: Signal is significantly broadened and reduced in intensity due to scalar coupling with the quadrupolar 11B nucleus ( I=3/2 ).
11 B32.0Boron atomBroad singlet characteristic of C(sp3)−B(OH)2​ species.
FTIR Spectroscopy

Infrared spectroscopy serves as a rapid orthogonal check for the presence of the free boronic acid versus the pinacol ester or boroxine anhydride.

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber ( cm−1 )Peak ShapeFunctional GroupDiagnostic Significance
3350Broad, Strong O−H stretchConfirms free acid. Absence indicates boroxine formation or incomplete ester cleavage.
3020Sharp, Weak C−H ( sp2 ) stretchAromatic ring boundary validation.
2930, 2850Sharp, Medium C−H ( sp3 ) stretchAliphatic cyclopentane ring validation.
1345Sharp, Strong B−O stretchPrimary indicator of the boron-oxygen bond integrity.
Mass Spectrometry (High-Resolution)

Critical Experimental Choice: Electrospray Ionization in Negative Mode (ESI-). Boronic acids are weak Lewis acids ( pKa​≈9−10 ). Under basic ESI conditions (e.g., using a mobile phase modifier like 0.1% NH4​OH ), they readily accept a hydroxide ion to form the stable boronate anion [R−B(OH)3​]− , or simply deprotonate to [M−H]− . Positive mode ESI often leads to extensive in-source fragmentation and loss of the boron moiety.

Table 4: HRMS (ESI-) Data

Ion SpeciesCalculated m/z Observed m/z Isotopic Pattern
[M−H]− 161.0779161.0782Shows characteristic ~1:4 ratio of 10B (160.08) to 11B (161.08).

Analytical Validation Workflow

To ensure reproducibility across different batches of 2-indanylboronic acid, laboratories should implement a strict, self-validating analytical workflow. If the NMR data shows peak doubling or the FTIR lacks the 3350 cm−1 band, the sample has likely dehydrated into a boroxine and must be reconstituted with trace water before use in 1 [3].

G A Synthesis & Isolation (Miyaura Borylation) B Sample Prep in DMSO-d6 (Prevents Boroxine Formation) A->B C NMR Profiling (1H, 13C, 11B) B->C D ATR-FTIR (B-O & O-H Modes) B->D E ESI-MS (-ve Mode) (Isotopic Validation) B->E F Data Concordance & Structural Verification C->F D->F E->F

Figure 1: Spectroscopic validation workflow ensuring monomeric state and isotopic concordance.

References

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings MDPI - Catalysts[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications MDPI - Catalysts Special Issue[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters National Center for Biotechnology Information (NCBI) / ACS[Link]

Sources

Exploratory

Introduction: The Role of Saturated Carbocyclic Boronic Acids in Medicinal Chemistry

An In-depth Technical Guide to (2,3-dihydro-1H-inden-2-yl)boronic acid: Sourcing, Quality Control, and Application in Modern Drug Discovery In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2,3-dihydro-1H-inden-2-yl)boronic acid: Sourcing, Quality Control, and Application in Modern Drug Discovery

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] Central to this reaction is the organoboron reagent, typically a boronic acid. While aromatic boronic acids have been extensively utilized, their saturated and carbocyclic counterparts, such as (2,3-dihydro-1H-inden-2-yl)boronic acid, offer access to three-dimensional chemical space, a critical parameter for enhancing drug-target interactions and improving pharmacokinetic properties.[3]

This guide provides a comprehensive technical overview of (2,3-dihydro-1H-inden-2-yl)boronic acid (CAS RN: 1557159-16-6), a valuable building block for researchers and drug development professionals. We will delve into its commercial availability, essential quality control measures, practical handling, and its application in the synthesis of therapeutically relevant molecules, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5][6]

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is the first step toward its successful implementation in synthesis. (2,3-dihydro-1H-inden-2-yl)boronic acid is a stable, solid compound under standard conditions.[7]

PropertyValueSource
CAS Registry Number 1557159-16-6[7][8]
Molecular Formula C₉H₁₁BO₂[7][8]
Molecular Weight 162.00 g/mol [7]
Physical Form Off-white to white solid[7]
Melting Point Not Available (N/A)[7]
Storage Temperature 2-8°C, under inert atmosphere[8]

Commercial Availability and Supplier Landscape

(2,3-dihydro-1H-inden-2-yl)boronic acid is accessible for research and development purposes from a variety of chemical suppliers. Availability ranges from small, discovery-scale quantities to larger, semi-bulk amounts. When sourcing this reagent, it is critical to consider not just price, but also purity, lead time, and the quality of supporting documentation provided by the supplier.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Ambeed) ≥95%1g, 5g, 10gSold as an Aldrich Partner product.
BLD Pharmatech ≥95%1g, 5g, 25gOffers various shipping locations.[8]
Combi-Blocks ≥95%1g, 5g, 10g, 25gProvides detailed product specifications.
Enamine >90%Made-to-OrderA leading supplier for drug discovery building blocks.
Chem-Impex International ≥95%1g, 5g, 10gFocus on advanced intermediates.

Note: This table is representative and not exhaustive. Researchers should always request a certificate of analysis (CoA) for the specific lot being purchased.

Quality Control: Ensuring Reagent Integrity

The purity of a boronic acid is paramount for achieving reproducible and high-yielding coupling reactions. The primary impurity of concern is the corresponding cyclic anhydride, known as a boroxine . This trimer forms through the reversible dehydration of three boronic acid molecules.[9][10]

The equilibrium between the boronic acid and the boroxine is driven by the presence of water; removing water shifts the equilibrium toward the boroxine, while adding water favors the free boronic acid.[11] This has direct stoichiometric consequences. If a significant portion of the reagent exists as the boroxine, using a 1:1 molar mass calculation for the boronic acid will result in under-loading the active boron species, leading to lower conversion and yield.

A robust quality control workflow is essential upon receipt of the material.

QC_Workflow cluster_qc Quality Control Workflow for Boronic Acids Start Receive Reagent CoA Review Supplier CoA Start->CoA Visual Visual Inspection (Free-flowing solid?) CoA->Visual NMR ¹H and ¹¹B NMR Analysis Visual->NMR Purity Purity Confirmation (>95%?) NMR->Purity Use Qualify for Use Purity->Use Yes Reject Reject or Purify Purity->Reject No

Caption: A typical quality control workflow for qualifying boronic acid reagents.

Analytical Methods for Purity Assessment:
  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. The broad signal from the B(OH)₂ protons is often exchanged with solvent and may not be a reliable integration standard.

  • ¹¹B NMR Spectroscopy: This is a powerful tool for speciating boron. The free boronic acid will have a distinct chemical shift from the boroxine and other boron-containing impurities.

  • HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method can quantify the purity of the main component and detect non-volatile impurities.[12] Developing a stable method can be challenging due to on-column degradation, but is essential for rigorous quality assessment.[12]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

(2,3-dihydro-1H-inden-2-yl)boronic acid is an ideal coupling partner for introducing a constrained, non-planar carbocyclic motif into a target molecule. This is particularly relevant in the synthesis of PARP inhibitors, where such groups can probe interactions within the enzyme's binding pocket.[3][4][5] The general mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal RedElim [R¹-Pd(II)L₂-R²] Transmetal->RedElim RedElim->Pd0 RE_label Reductive Elimination RedElim->RE_label OA_label Oxidative Addition OA_label->OxAdd TM_label Transmetalation TM_label->Transmetal Product R¹-R² RE_label->Product R1X R¹-X R1X->OA_label Boronic R²-B(OH)₂ + Base Boronic->TM_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with a generic aryl bromide. Note: This is a representative protocol and must be optimized for specific substrates.

1. Reagent Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), (2,3-dihydro-1H-inden-2-yl)boronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).
  • Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[13] The choice of base is critical and can significantly impact the reaction outcome.[1]

2. Reaction Setup:

  • Seal the vial with a septum.
  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
  • Add a degassed solvent mixture via syringe. A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/H₂O (4:1).

3. Reaction Execution:

  • Place the vial in a preheated oil bath or heating block (typically 80-110 °C).
  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
  • Separate the organic layer. Wash the organic layer with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the long-term integrity of boronic acids.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[8] This minimizes both oxidation and the formation of boroxines.

  • Handling: As with all chemical reagents, handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Moisture Sensitivity: Boronic acids are susceptible to dehydration to form boroxines, but this process is reversible.[11] It is more critical to avoid prolonged exposure to air, which can lead to irreversible oxidation and protodeboronation, where the C-B bond is cleaved.

Conclusion

(2,3-dihydro-1H-inden-2-yl)boronic acid is a commercially available and highly valuable building block for introducing saturated, three-dimensional carbocyclic structures in drug discovery programs. Its successful application hinges on diligent sourcing from reputable suppliers, rigorous quality control to assess purity and account for the potential presence of boroxines, and the application of well-optimized Suzuki-Miyaura coupling protocols. By adhering to the principles and procedures outlined in this guide, researchers can effectively leverage this reagent to accelerate the synthesis of novel chemical entities with potentially enhanced therapeutic profiles.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 835.
  • Kubota, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • 1557159-16-6 | (2,3-Dihydro-1H-inden-2-yl)boronic acid. HFC. [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Fukuoka University. [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Portal. [Link]

  • Al-Gharabli, S., et al. (2024). Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. ChemRxiv.
  • Kua, J., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • (2,3-dihydro-1H-inden-5-yl)boronic acid. PubChem. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • Roy, D. (2021). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen.
  • (1H-Inden-2-yl)boronic acid. Hoffman Fine Chemicals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]

  • Bryant, H. E., et al. (2005). Synthesis and evaluation of boron-containing heterocycles as drug candidates: Benzoxazaborinins as PARP inhibitors. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • Boronate Affinity HbA1c Principle: Method, Accuracy, and NHS Clinical Use. Bolt Pharmacy. [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics. UniPG. [Link]

  • Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. ACS Publications. [Link]

  • 取り扱いサプライヤー検索. Namiki Shoji Co., Ltd. [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Analytical Methods for Organic Acids. Shimadzu (Deutschland). [Link]

  • Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. PMC. [Link]

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Introduction: The Strategic Value of the Indane Scaffold (2,3-Dihydro-1H-inden-2-yl)boronic acid (CAS: 1557159-16-6) is an advanced synthetic intermediate highly sought after in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indane Scaffold

(2,3-Dihydro-1H-inden-2-yl)boronic acid (CAS: 1557159-16-6) is an advanced synthetic intermediate highly sought after in medicinal chemistry and materials science. The incorporation of an indane moiety into small-molecule drug candidates provides unique spatial geometry, enhancing target binding affinity through hydrophobic interactions and rigidifying molecular conformations. However, as a secondary sp3-hybridized alkylboronic acid, it presents distinct handling, stability, and reactivity challenges compared to standard sp2-hybridized arylboronic acids.

Physicochemical Architecture and Hazard Mitigation

Causality of Storage & Handling

Alkylboronic acids are inherently susceptible to autoxidation (forming the corresponding alcohol) and protodeboronation (yielding indane) when exposed to atmospheric oxygen and moisture. Therefore, strict storage under an inert atmosphere (argon or nitrogen) at 2–8°C is not merely recommended—it is a chemical necessity to preserve the integrity of the C-B bond[1].

Quantitative Data & Safety Profile

According to safety data from BLDpharm, (2,3-dihydro-1H-inden-2-yl)boronic acid is classified under the Globally Harmonized System (GHS) with specific hazards requiring targeted mitigation strategies[1].

Property / HazardSpecificationCausality / Impact
CAS Number 1557159-16-6Unique identifier for regulatory tracking[2].
Molecular Formula C9H11BO2Defines stoichiometry for cross-coupling calculations.
Molecular Weight 161.99 g/mol Essential for precise molar equivalent calculations[1].
Storage Conditions 2–8°C, Inert AtmospherePrevents protodeboronation and oxidative degradation[1].
Physical State Solid (Off-white to white)Dust generation risk mandates proper PPE[1].
H302 Harmful if swallowedRequires strict hygiene; no eating/drinking in the lab (P270)[1].
H315 & H319 Causes skin/eye irritationMandates nitrile gloves, lab coat, and safety goggles (P280)[1].

Handling Protocol: All manipulations should be performed in a Class II biological safety cabinet or a chemical fume hood. In case of skin contact, wash thoroughly with soap and water (P302+P352). If eye exposure occurs, rinse cautiously with water for several minutes and remove contact lenses (P305+P351+P338)[1].

Mechanistic Paradigm: Overcoming sp3-Boronic Acid Challenges

The primary application of (2,3-dihydro-1H-inden-2-yl)boronic acid is in Suzuki-Miyaura cross-coupling. Unlike arylboronic acids, this sp3-boronic acid suffers from two major mechanistic bottlenecks:

  • Slow Transmetalation: The steric bulk and lack of pi-electrons make the transfer of the indanyl group to the palladium center sluggish.

  • β-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-palladium(II) intermediate possesses multiple β-hydrogens. If reductive elimination is not sufficiently rapid, the complex will undergo β-hydride elimination, yielding indene as an undesired byproduct and a palladium hydride species.

To circumvent this, the catalytic system must employ bulky, electron-rich ligands that force the palladium center into a geometry that accelerates reductive elimination.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(X)L_n Oxidative Addition Complex Pd0->OxAdd + Ar-X BaseEx Ar-Pd(II)(OH)L_n Base Exchange OxAdd->BaseEx + Base TransMet Ar-Pd(II)(Indanyl)L_n Transmetalation BaseEx->TransMet + Indanyl-B(OH)2 Product Ar-Indane Cross-Coupled Product TransMet->Product Reductive Elimination (Fast with RuPhos) BetaHydride β-Hydride Elimination (Undesired Side Reaction) TransMet->BetaHydride Slow Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of sp3-boronic acid Suzuki coupling highlighting the β-hydride elimination risk.

Optimization of Cross-Coupling Parameters

The table below illustrates the causality behind catalyst and base selection, demonstrating why traditional conditions fail and specialized conditions succeed for this specific substrate.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4K2CO3Toluene/H2O80<10%Extensive β-hydride elimination; indene formed.
Pd(dppf)Cl2K3PO4Dioxane/H2O8035%Moderate transmetalation; significant protodeboronation.
RuPhos Pd G3Cs2CO3Toluene/H2O8582%Bulky ligand accelerates reductive elimination.

Self-Validating Experimental Protocol: sp3-sp2 Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By incorporating specific in-process controls, the researcher can definitively ascertain the failure or success mode of the reaction.

Materials:

  • (2,3-Dihydro-1H-inden-2-yl)boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • Cs2CO3 (3.0 equiv)

  • Toluene/H2O (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide, (2,3-dihydro-1H-inden-2-yl)boronic acid, RuPhos Pd G3, and Cs2CO3. Causality: Complete exclusion of oxygen prevents Pd(0) oxidation and boronic acid degradation.

  • Solvent Addition: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add the degassed Toluene/H2O mixture via syringe.

  • Validation Checkpoint 1 (Degassing): Observe the solution. If bubbling occurs upon slight vacuum application, degassing is incomplete. Perform 3 additional freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 85°C in a pre-heated oil bath for 16 hours.

  • Validation Checkpoint 2 (In-Process LC-MS): At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the aryl halide mass; appearance of the coupled product mass.

    • Failure Indicator: Presence of reduced aryl halide (Ar-H) indicates protodeboronation is outcompeting transmetalation. If so, verify base quality and solvent degassing.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with EtOAc and wash with brine. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). Use UV (254 nm) and a KMnO4 stain to visualize the indane-containing product on TLC.

ExpWorkflow Start 1. Glovebox Setup (Inert Atmosphere) Reagents 2. Weigh Catalyst, Base, & Indanyl-B(OH)2 Start->Reagents Solvent 3. Add Degassed Solvent (Toluene/H2O) Reagents->Solvent Heat 4. Heat to 85°C (12-24 hrs) Solvent->Heat Check 5. LC-MS/TLC Checkpoint (Self-Validation) Heat->Check Check->Heat Incomplete Quench 6. Quench & Extract (EtOAc/Brine) Check->Quench Complete Purify 7. Flash Chromatography (Silica Gel) Quench->Purify

Self-validating experimental workflow for indanyl cross-coupling.

References

  • (2,3-Dihydro-1H-inden-2-yl)boronic acid - Sigma-Aldrich. sigmaaldrich.com. 2

  • 1557159-16-6 | (2,3-Dihydro-1H-inden-2-yl)boronic acid - BLDpharm. bldpharm.com. 1

Sources

Exploratory

Thermal Stability and Decomposition of (2,3-Dihydro-1H-inden-2-yl)boronic Acid: Mechanisms, Analytical Workflows, and Stabilization Strategies

Executive Summary (2,3-Dihydro-1H-inden-2-yl)boronic acid (indan-2-ylboronic acid) is a highly valuable secondary alkylboronic acid used extensively in Suzuki-Miyaura cross-coupling reactions for pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,3-Dihydro-1H-inden-2-yl)boronic acid (indan-2-ylboronic acid) is a highly valuable secondary alkylboronic acid used extensively in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. However, unlike their aryl counterparts, secondary alkylboronic acids exhibit profound thermal and oxidative instability. This whitepaper dissects the mechanistic pathways of its degradation, establishes self-validating analytical protocols to prevent artifactual data, and outlines field-proven stabilization strategies.

Mechanistic Pathways of Thermal Degradation

The instability of indan-2-ylboronic acid stems from the lack of p−π conjugation between the alkyl chain and the empty p -orbital of the boron atom. This electronic deficiency renders the boron highly Lewis acidic and the C–B bond susceptible to both heterolytic and homolytic cleavage.

Dehydration to Boroxines

Under mild thermal stress or dehydrating conditions, indan-2-ylboronic acid undergoes spontaneous intermolecular condensation to form a cyclic trimeric anhydride known as a boroxine. As established by [1], this is an equilibrium process. While boroxines are still reactive in cross-coupling, their formation alters the apparent molecular weight and stoichiometry of the bulk material, leading to critical dosing errors in high-throughput drug screening.

Thermal Protodeboronation

Protodeboronation is the heterolytic cleavage of the C–B bond, replacing the boronic acid moiety with a proton to yield indane. In secondary alkyl systems, this process is accelerated by heat, protic solvents, and trace metal impurities. The loss of the functional group is irreversible and represents a total loss of active pharmaceutical ingredient (API) precursor.

Autoxidation

As detailed by [2], alkylboronic acids are highly prone to free-radical chain autoxidation. Atmospheric oxygen inserts into the C–B bond via a peroxide intermediate, which subsequently degrades to yield indan-2-ol and boric acid.

G Indanyl Indan-2-ylboronic Acid (Target) Boroxine Trimeric Boroxine (Dehydration) Indanyl->Boroxine -H2O, Heat Indane Indane (Protodeboronation) Indanyl->Indane Thermal/Base, -B(OH)3 Indanol Indan-2-ol (Autoxidation) Indanyl->Indanol O2, Radical Pathway

Caption: Degradation pathways of Indan-2-ylboronic acid under thermal and oxidative stress.

Quantitative Data: Degradation Kinetics

To illustrate the operational boundaries of indan-2-ylboronic acid, the following table summarizes representative kinetic degradation profiles. These metrics dictate the necessity for strict cold-chain logistics and inert atmosphere handling.

Storage ConditionAtmosphereTimeRemaining Boronic Acid (%)Major Degradant
25°C (Ambient)Air24 hours82%Indan-2-ol (Autoxidation)
25°C (Ambient)Argon7 days91%Boroxine (Dehydration)
60°C (Thermal Stress)Argon24 hours74%Boroxine & Indane
-20°C (Cryo)Argon6 months>98%None (Stable)

Analytical Methodologies & Self-Validating Protocols

A common pitfall in analyzing indan-2-ylboronic acid is the use of standard Gas Chromatography-Mass Spectrometry (GC-MS). The high temperatures of the GC inlet (typically >250°C) induce artifactual protodeboronation and dehydration. An analyst might erroneously conclude a batch is degraded when, in fact, the degradation occurred entirely within the instrument.

To bypass this, we utilize a Self-Validating Pinacol Derivatization Protocol . By locking the boron atom into a stable five-membered dioxaborolane ring, we prevent both boroxine formation and thermal C–B cleavage.

Protocol 1: In-situ Pinacol Protection for GC-MS Analysis

Causality & Logic: The addition of pinacol (2,3-dimethyl-2,3-butanediol) creates a sterically hindered, rigid ester. We use anhydrous magnesium sulfate ( MgSO4​ ) not merely to dry the solvent, but to actively drive the esterification equilibrium forward by scavenging the water byproduct. The protocol is "self-validating" because it requires a parallel injection of an underivatized sample; the presence of indane in the raw injection and its absence in the derivatized injection proves that the degradation is an instrumental artifact, validating the true purity of the batch.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of indan-2-ylboronic acid in 1.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Derivatization: Add 1.2 equivalents of pinacol (approx. 8.7 mg) to the solution.

  • Equilibrium Shifting: Add 50 mg of anhydrous MgSO4​ to the vial. Causality: Removing H2​O prevents the reverse hydrolysis reaction, ensuring 100% conversion to the Bpin ester.

  • Incubation: Agitate at room temperature for 60 minutes.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove the hydrated MgSO4​ .

  • Internal Control (Validation Step): Prepare a secondary vial with 10 mg of the raw boronic acid in DCM without pinacol.

  • Injection: Inject 1 µL of both the control and the derivatized sample into the GC-MS. The derivatized sample will yield a single sharp peak corresponding to the indan-2-yl-Bpin ester, accurately reflecting the batch purity.

G Sample Raw Sample (Unstable) Pinacol Add Pinacol + MgSO4 Sample->Pinacol Ester Bpin Ester (Stable) Pinacol->Ester Dehydration (RT, 1h) GCMS GC-MS Injection Ester->GCMS Vaporization (No Degradation) Data Accurate Quantification GCMS->Data

Caption: Self-validating analytical workflow utilizing pinacol derivatization for GC-MS.

Stabilization Strategies in Drug Development

Because handling free indan-2-ylboronic acid at scale is logistically challenging, process chemists often convert the free acid into a protected format immediately after synthesis.

As highlighted in recent reviews on metal-catalyzed alkyl-boron cross-couplings by [3], the conversion of unstable secondary alkylboronic acids into N-methyliminodiacetic acid (MIDA) boronates is the industry gold standard. The MIDA ligand rehybridizes the boron atom from sp2 to sp3 , filling the vacant p -orbital with a dative bond from the nitrogen atom. This completely shuts down the autoxidation pathway and prevents boroxine formation, yielding a bench-stable, free-flowing powder that can be stored at room temperature in ambient air for years. During the Suzuki-Miyaura coupling, the MIDA group is easily hydrolyzed in situ using mild aqueous base (e.g., K3​PO4​ ), slowly releasing the active indan-2-ylboronic acid directly into the catalytic cycle, thereby preventing thermal degradation prior to transmetalation.

References

  • Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611-3615.[Link]

  • Korcek, S., Watts, G. B., & Ingold, K. U. (1972). Absolute rate constants for the autoxidation of organometallic compounds. Part II. Benzylboranes and 1-phenylethylboranes. Journal of the Chemical Society, Perkin Transactions 2, 242-248.[Link]

  • Chernyak, D., & Gevorgyan, V. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1147.[Link]

Foundational

Technical Whitepaper: Solubility and Synthetic Utility of (2,3-Dihydro-1H-inden-2-yl)boronic Acid in Organic Solvents

Executive Summary (2,3-Dihydro-1H-inden-2-yl)boronic acid (CAS: 1557159-16-6), commonly referred to as 2-indanylboronic acid, is a critical building block in modern medicinal chemistry and organic synthesis . The incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,3-Dihydro-1H-inden-2-yl)boronic acid (CAS: 1557159-16-6), commonly referred to as 2-indanylboronic acid, is a critical building block in modern medicinal chemistry and organic synthesis . The incorporation of the rigid, lipophilic indanyl moiety into drug scaffolds frequently enhances target binding affinity and modulates pharmacokinetic properties. However, the unique physicochemical profile of this compound—characterized by a highly hydrophobic bicyclic core paired with a polar, hydrogen-bonding boronic acid functional group—requires precise solvent selection to ensure optimal reactivity, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling 1[1].

This technical guide provides an authoritative analysis of the solubility profile of (2,3-dihydro-1H-inden-2-yl)boronic acid, the mechanistic rationale behind solvent selection, and field-proven, self-validating protocols for its application.

Physicochemical Properties & Solubility Profile

The solubility of (2,3-dihydro-1H-inden-2-yl)boronic acid is heavily dictated by its structural dichotomy. The indane ring is highly hydrophobic, rendering the free acid and its corresponding pinacol ester (CAS: 608534-44-7) virtually insoluble and immiscible in water 2[2]. Conversely, it exhibits excellent solubility in a range of organic solvents, which is essential for homogeneous catalytic processes 3[3].

Table 1: Solubility Profile of (2,3-Dihydro-1H-inden-2-yl)boronic Acid
SolventClassificationSolubility LevelMechanistic Rationale
Water AqueousInsoluble / ImmiscibleThe hydrophobic indane core dominates the molecule's hydration energy, preventing aqueous dissolution 2[2].
Tetrahydrofuran (THF) Polar AproticHighly SolubleTHF effectively solvates the lipophilic core while acting as a Lewis base to coordinate with the empty p-orbital of the boron atom.
Dichloromethane (DCM) Non-polar / HalogenatedSolubleExcellent solvation of the hydrophobic bicyclic ring system; ideal for extraction and purification workflows 4[4].
Toluene Non-polar AromaticSolublePi-pi interactions between the solvent and the aromatic ring of the indanyl group facilitate dissolution.
Ethanol / Methanol Polar ProticSolubleAlcohols can form hydrogen bonds with the boronic acid hydroxyl groups, aiding solubility3[3].
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleHigh dielectric constant and strong hydrogen-bond acceptor capabilities make DMF an excellent solvent for high-concentration stock solutions.

Mechanistic Causality in Solvent Selection for Cross-Coupling

In drug development, (2,3-dihydro-1H-inden-2-yl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions to functionalize heteroaryl cores 1[1]. The choice of solvent is not merely a matter of dissolution; it actively dictates the reaction kinetics and the stability of the boronic acid.

  • Biphasic Systems (e.g., Toluene/Water): The Suzuki coupling requires an inorganic base (like K₂CO₃) to activate the boronic acid into a reactive, electron-rich "ate" complex (boronate anion) . Because the indanylboronic acid is insoluble in water, a biphasic system is employed. Toluene dissolves the boronic acid and the aryl halide, while water dissolves the base. The crucial transmetalation step occurs at the solvent interface.

  • Mitigating Protodeboronation: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic or aqueous conditions. Using a less polar organic solvent like toluene in a 4:1 Toluene/Water ratio minimizes the exposure of the unreacted boronic acid to the aqueous phase, preserving the integrity of the indanyl group 1[1]. Alternatively, converting the free acid to its pinacol ester significantly enhances stability and organic solubility 5[5].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following workflows are designed to ensure high yield and verifiable success.

Protocol 1: Preparation of a Standardized Organic Stock Solution

Objective: Prepare a stable 0.5 M solution of (2,3-dihydro-1H-inden-2-yl)boronic acid for high-throughput screening.

  • Weighing: Accurately weigh 810 mg (approx. 5.0 mmol) of (2,3-dihydro-1H-inden-2-yl)boronic acid .

  • Solvent Addition: Transfer the solid to an oven-dried, argon-purged 10 mL volumetric flask. Add 8 mL of anhydrous THF.

  • Dissolution: Sonicate the mixture for 2-3 minutes at room temperature. Causality: Sonication provides the kinetic energy required to break intermolecular hydrogen bonds between boronic acid dimers, facilitating rapid solvation by THF.

  • Volume Adjustment: Top off the flask to the 10 mL mark with anhydrous THF.

  • Validation: The solution must be completely clear and colorless. Any turbidity indicates moisture contamination (leading to insoluble boroxine anhydride formation) or degraded starting material.

Protocol 2: Biphasic Suzuki-Miyaura Cross-Coupling

Objective: Couple 2-indanylboronic acid with an aryl bromide using a self-validating biphasic system.

  • Reagent Loading: In a Schlenk tube, combine the aryl bromide (1.0 eq), (2,3-dihydro-1H-inden-2-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ catalyst (5 mol%) 1[1].

  • Solvent Introduction: Add a degassed mixture of Toluene and Water (4:1 v/v ratio). Causality: Degassing is critical. Oxygen rapidly oxidizes the Pd(0) active species and can oxidize the boronic acid to an indanol byproduct.

  • Base Addition: Add K₂CO₃ (2.0 eq) directly to the mixture.

  • Heating: Heat the reaction to 85°C under an inert atmosphere for 12 hours 1[1].

  • Self-Validation (In-Process Control): At 4 hours, extract a 10 µL aliquot from the organic (toluene) layer. Dilute in DCM and run a TLC (Hexanes/EtOAc). The disappearance of the aryl halide spot and the emergence of a new, UV-active product spot validates the catalytic cycle is active. LC-MS of the organic layer should confirm the target mass without the presence of the protodeboronated indane mass.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Visualizing the Logical Workflow

The following diagram illustrates the logical relationship between solvent selection, phase distribution, and the catalytic cycle in the functionalization of the indanyl core.

G N1 (2,3-Dihydro-1H-inden-2-yl)boronic Acid (Hydrophobic Core) N2 Solvent Selection (Toluene / THF / DCM) N1->N2 Dissolution N4 Suzuki-Miyaura Biphasic Interface N2->N4 Organic Phase Carrier N3 Base Activation (e.g., K2CO3 in H2O) N3->N4 Aqueous Phase Carrier N5 Oxidative Addition (Pd(0) + Ar-X in Organic Phase) N4->N5 Step 1 N6 Transmetalation (Transfer of Indanyl Group) N5->N6 Step 2 N7 Reductive Elimination (Product Formation) N6->N7 Step 3 N7->N4 Regenerates Pd(0) N8 Cross-Coupled Indanyl Derivative N7->N8 Yields Product

Workflow of solvent phase distribution and Suzuki-Miyaura coupling for 2-indanylboronic acid.

Conclusion

The successful application of (2,3-dihydro-1H-inden-2-yl)boronic acid in synthetic chemistry is intrinsically linked to its solubility profile. By leveraging its high solubility in polar aprotic (THF, DMF) and non-polar aromatic (Toluene) solvents, while strategically managing its aqueous insolubility through biphasic reaction conditions, researchers can achieve high-yielding cross-couplings. Understanding the causality behind these solvent interactions ensures robust, reproducible, and scalable drug development workflows.

References

  • ChemicalBook. "Indan | 496-11-7 - ChemicalBook".
  • EvitaChem. "Buy 2-Chloro-5-methylhexan-3-one (EVT-15292177)".
  • Fisher Scientific. "2-Indanylboronic acid pinacol ester - SAFETY DATA SHEET".
  • ChemicalBook. "2-INDANYLBORONIC ACID PINACOL ESTER | 608534-44-7".
  • EvitaChem. "Buy 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole (EVT-13841045)".
  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".
  • Sigma-Aldrich. "(2,3-Dihydro-1H-inden-2-yl)boronic acid".
  • ChemBuyersGuide. "ChemScene (Page 7) @ ChemBuyersGuide.com, Inc.".

Sources

Exploratory

Introduction: From Ancient Antiseptics to Targeted Therapeutics

An In-Depth Technical Guide to the Historical Context and Discovery of Biologically Active Boron-Containing Heterocycles The journey of boron in medicine is a compelling narrative of a chemical element once relegated to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Context and Discovery of Biologically Active Boron-Containing Heterocycles

The journey of boron in medicine is a compelling narrative of a chemical element once relegated to simple antiseptics, now holding a pivotal role in the development of modern therapeutics. The use of boron compounds, such as boric acid and borax, for cleaning and preserving dates back to the ancient Greeks.[1] For a significant period, the potential toxicity of boron compounds in medicinal chemistry was a prevailing concern, largely due to their use as insecticides.[1][2] This perception, however, has been thoroughly demystified. Boronic acids, first synthesized in 1860 by Edward Frankland, are now recognized for their versatile reactivity, stability, and low toxicity, often degrading to the "green compound" boric acid, which is readily eliminated by the body.[2][3]

A paradigm shift occurred with the FDA approval of Bortezomib (Velcade) in 2003, the first boronic acid-containing drug.[2][4] This proteasome inhibitor, used in the treatment of multiple myeloma, demonstrated the therapeutic potential of the boronic acid pharmacophore and catalyzed a surge of interest in this class of compounds.[2][4] The unique ability of the boron atom to reversibly form covalent bonds with active site serines or other nucleophiles in enzymes has made it a valuable tool for designing potent and selective inhibitors.[3][5] This guide delves into the historical context and discovery of a particularly significant subclass: the indanylboronic acids and their structurally related analogs, the benzoxaboroles, which have led to several breakthrough therapies.

The Emergence of Benzoxaboroles: A Scaffold for Innovation

While simple boronic acids showed promise, their stability and pharmacokinetic properties could be challenging. The development of benzoxaboroles, first synthesized in 1957, provided a more stable and often more water-soluble scaffold.[4] The inherent stability of the oxaborole ring and the high hydrolytic resistance of the boron-carbon bond made these compounds particularly attractive for drug development.[4] This structural framework laid the groundwork for the discovery of a new generation of boron-containing drugs.

Tavaborole: A New Frontier in Antifungal Treatment

The discovery of tavaborole marked a significant advancement in the treatment of onychomycosis, a persistent fungal infection of the nails.[6] Marketed as Kerydin®, tavaborole was the first oxaborole antifungal agent to receive FDA approval in July 2014.[7] Its development was the result of an exhaustive search for a more effective topical antifungal agent.[7]

Mechanism of Action: Unlike existing antifungal agents that typically block ergosterol synthesis, tavaborole introduced a novel mechanism of action.[6] It functions by inhibiting fungal protein synthesis through the targeted inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal cell growth.[6][7][8] This inhibition halts protein synthesis, leading to cell death and the elimination of the fungal infection.[8] The boron atom within the oxaborole structure is crucial for this potent antifungal activity.[7]

Tavaborole_Mechanism cluster_inhibition Inhibition Point Tavaborole Tavaborole LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits Cell_Death Fungal Cell Death Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Essential for Fungal_Growth Fungal Cell Growth & Proliferation Protein_Synthesis->Fungal_Growth

Caption: Mechanism of action of Tavaborole.

Clinical Significance: A key challenge in treating onychomycosis is the poor penetration of topical drugs through the nail plate.[6] Tavaborole's low molecular weight and high solubility enable it to effectively penetrate the nail to reach the site of infection.[6] Clinical trials demonstrated its safety and efficacy, with complete clearance rates significantly higher than the vehicle control.[8]

Crisaborole: A Non-Steroidal Approach to Atopic Dermatitis

Crisaborole (Eucrisa), developed by Anacor Pharmaceuticals, represents another triumph for benzoxaborole chemistry in treating inflammatory skin conditions.[9][10] Approved by the FDA in 2016, it is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis (eczema).[10][11]

Discovery and Mechanism: The development of crisaborole was driven by the need for a topical treatment without the side effects associated with corticosteroids.[9] Boron chemistry was instrumental in synthesizing a low-molecular-weight compound (251 daltons) that could effectively penetrate the skin.[9] Crisaborole acts as a selective phosphodiesterase 4 (PDE4) inhibitor.[9][10] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP). By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the release of inflammatory cytokines like TNF-α and various interleukins.[9]

Clinical Efficacy: The safety and efficacy of crisaborole were established in two large Phase 3 placebo-controlled trials involving over 1,500 patients.[10] Participants treated with crisaborole showed a significantly greater response, achieving clear or almost clear skin after 28 days of treatment compared to the placebo group.[10][12]

Clinical Trial Endpoint Crisaborole 2% Ointment Vehicle (Placebo) Statistical Significance
Achieved "Clear" or "Almost Clear" on ISGA at Day 29 Statistically significant improvement over vehicleBaselinep < 0.05
Time to Improvement in Severity Significant reduction from Day 8 onwardsSlower reductionp < 0.05
Most Common Adverse Event Application site pain (4.4%)Application site pain (1.2%)N/A
Caption: Summary of Pivotal Phase 3 Clinical Trial Results for Crisaborole.[12][13]
Vaborbactam: Combating Antibiotic Resistance

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a major global health threat. Vaborbactam, a novel cyclic boronic acid-based β-lactamase inhibitor, was discovered by Rempex Pharmaceuticals in a program specifically targeting Klebsiella pneumoniae carbapenemase (KPC) enzymes.

Rational Design and Mechanism: Vaborbactam itself is not an antibiotic. Its function is to inhibit β-lactamase enzymes, which are produced by bacteria to degrade β-lactam antibiotics like meropenem.[5] Boronic acids are particularly effective in this role because they can form a reversible covalent bond with the active site serine residue of serine β-lactamases, acting as a transition state analog and effectively neutralizing the resistance mechanism.[5] Vaborbactam was optimized for use in combination with a carbapenem antibiotic. The combination drug, meropenem/vaborbactam (Vabomere), was approved by the FDA in 2017 for treating complicated urinary tract infections.[5][14]

Vaborbactam_Discovery cluster_problem The Challenge cluster_strategy Discovery Strategy cluster_development Development & Optimization cluster_solution The Solution Problem Carbapenem-Resistant Enterobacteriaceae (CRE) producing KPC enzymes Strategy Develop a β-lactamase inhibitor specifically targeting KPC Problem->Strategy Pharmacophore Utilize cyclic boronic acid pharmacophore Strategy->Pharmacophore Optimization Optimize biochemical, microbiological, and pharmacological properties Pharmacophore->Optimization Combination Develop in combination with a carbapenem (Meropenem) Optimization->Combination Vaborbactam Vaborbactam (RPX7009) Combination->Vaborbactam Approval FDA Approval (Vabomere) Vaborbactam->Approval

Caption: Vaborbactam Discovery and Development Workflow.

Synthesis of Indolylboronic Acids: A Foundational Protocol

The synthesis of indolylboronic acids and their derivatives is crucial for the exploration of new drug candidates. Various methods have been developed, including transition-metal-catalyzed C-H activation and Miyaura borylation.[15][16] A traditional and effective approach involves a bromine-lithium exchange followed by reaction with a borate ester.

Experimental Protocol: Synthesis of 1H-indol-6-ylboronic acid

This protocol is adapted from established literature procedures for the synthesis of indolylboronic acids.[17]

Materials:

  • 6-Bromo-1H-indole

  • Potassium hydride (KH)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) solution (1.7 M in pentane)

  • Tributyl borate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Methanol/Dichloromethane solvent system

Procedure:

  • Indole Anion Formation: A solution of 6-Bromo-1H-indole (1.5 g, 7.65 mmol) in anhydrous THF (10 mL) is added dropwise to a suspension of potassium hydride (0.31 g, 7.65 mmol) in THF at 0°C under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is stirred for 15 minutes at 0°C.

  • Lithiation: The solution is cooled to -78°C. A solution of t-butyl lithium (1.7 M in pentane, 9.0 mL, 15.3 mmol) is added dropwise via syringe, ensuring the internal temperature remains below -55°C. The reaction is stirred for 15 minutes.

  • Borylation: The solution is re-cooled to -78°C and then treated with tributyl borate (4.14 mL, 15.3 mmol). The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm slowly to -10°C.

  • Aqueous Workup: The reaction is quenched by the addition of 75 mL of 1 M HCl and warmed to room temperature. The layers are separated.

  • Extraction (Organic): The aqueous phase is extracted with diethyl ether (3 x 75 mL).

  • Extraction (Aqueous): The combined organic layers are then extracted with 1 M NaOH (4 x 40 mL).

  • Acidification and Final Extraction: The combined aqueous (NaOH) layers are adjusted to pH 2 with 6 M HCl. This acidic aqueous layer is then extracted with diethyl ether (4 x 50 mL).

  • Drying and Concentration: The final combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel using a 3.5-5% methanol/dichloromethane solvent system to yield the desired 1H-indol-6-ylboronic acid.[17]

Conclusion and Future Perspectives

The journey from boric acid as a simple antiseptic to the development of sophisticated, life-saving drugs based on boronic acid scaffolds is a testament to the power of medicinal chemistry. The discovery of indanylboronic acid analogs and benzoxaboroles like tavaborole, crisaborole, and vaborbactam has not only provided new treatments for challenging diseases but has also firmly established boron-containing heterocycles as a privileged scaffold in drug discovery. The unique electronic properties of the boron atom allow for novel mechanisms of action, overcoming resistance and offering non-steroidal alternatives to existing therapies. As synthetic methodologies continue to evolve, enabling the creation of increasingly complex and diverse boron-containing molecules, the future for this remarkable class of compounds in addressing unmet medical needs appears exceptionally bright.

References

  • An upcoming drug for onychomycosis: Tavaborole - PMC - NIH. Available from: [Link]

  • Indolylboronic Acids: Preparation and Applications - PMC - NIH. Available from: [Link]

  • Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Available from: [Link]

  • Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available from: [Link]

  • Tavaborole - Wikipedia. Available from: [Link]

  • KERYDIN® (tavaborole) topical solution - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Available from: [Link]

  • Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC. Available from: [Link]

  • Vaborbactam – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Vaborbactam - Wikipedia. Available from: [Link]

  • (PDF) Indolylboronic Acids: Preparation and Applications - ResearchGate. Available from: [Link]

  • Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline. Available from: [Link]

  • Biochemical Activity of Vaborbactam - PMC - NIH. Available from: [Link]

  • Fluorescent indolylboronic acids that are useful reporters for the synthesis of boronolectins. Available from: [Link]

  • Crisaborole - Wikipedia. Available from: [Link]

  • Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target - Patsnap Synapse. Available from: [Link]

  • Full article: Meropenem/vaborbactam: a next generation β-lactam β-lactamase inhibitor combination - Taylor & Francis. Available from: [Link]

  • The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. - ResearchGate. Available from: [Link]

  • Crisaborole meets endpoints in two Phase 3 studies in eczema. Available from: [Link]

  • Indolylboronic Acids: Preparation and Applications - MDPI. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • EADV 2018: Crisaborole analysis shows positive results for atopic dermatitis. Available from: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available from: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. Available from: [Link]

  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Available from: [Link]

  • Boronic acid - Wikipedia. Available from: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC. Available from: [Link]

  • The earliest boron medicinal agents, borax, and boric acid. - ResearchGate. Available from: [Link]

  • Boronic acid compounds as potential pharmaceutical agents - PubMed - NIH. Available from: [Link]

  • Boric acid - Wikipedia. Available from: [Link]

  • Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers - ResearchGate. Available from: [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2,3-dihydro-1H-inden-2-yl)boronic acid

Introduction: The Significance of the Indane Scaffold and the Power of Cross-Coupling The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indane Scaffold and the Power of Cross-Coupling

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive building block for the design of enzyme inhibitors, receptor ligands, and functional organic materials. The synthesis of 2-arylindanes, in particular, has been a subject of considerable interest. Among the myriad of synthetic methodologies for constructing C(sp²)-C(sp³) bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1]

This guide provides a detailed technical overview and a robust experimental protocol for the Suzuki-Miyaura coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with various aryl halides. As a secondary alkylboronic acid, its reactivity presents unique challenges compared to its aryl or vinyl counterparts, including slower transmetalation and the potential for competing side reactions.[2][3] This document will address these challenges and provide field-proven insights to enable researchers, scientists, and drug development professionals to successfully implement this powerful transformation.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with Secondary Alkylboronic Acids

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1]

  • Transmetalation: This is often the rate-determining step, especially for alkylboronic acids.[7] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][8][9] This boronate then transfers the alkyl group (in this case, the 2,3-dihydro-1H-inden-2-yl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond in the product and regenerate the catalytically active Pd(0) species.[6]

For secondary alkylboronic acids like (2,3-dihydro-1H-inden-2-yl)boronic acid, two primary challenges can arise:

  • β-Hydride Elimination: The intermediate alkyl-palladium(II) species can undergo β-hydride elimination, leading to the formation of an alkene byproduct and a palladium-hydride species, which can then reduce the aryl halide starting material.[2][7] The use of bulky, electron-rich phosphine ligands can disfavor this pathway.[2]

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water), replacing it with a carbon-hydrogen bond.[10][11] This consumes the boronic acid and reduces the overall yield. The choice of base and careful control of reaction conditions can mitigate this issue.[10][12]

Experimental Protocol: Suzuki-Miyaura Coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with an Aryl Bromide

This protocol provides a general procedure that should be optimized for each specific substrate combination.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (Commercially available)[13]

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable bulky, electron-rich phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification equipment (e.g., flash chromatography system).

Procedure:

  • Reagent Preparation:

    • In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), (2,3-dihydro-1H-inden-2-yl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Reaction Setup:

    • To the Schlenk flask containing the solids, add the pre-mixed catalyst solution via syringe.

    • Add a mixture of anhydrous toluene (4 mL) and 1,4-dioxane (1 mL) to the Schlenk flask.

    • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with inert gas.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-2,3-dihydro-1H-indene product.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes typical reaction conditions and provides a starting point for optimization. Yields are highly dependent on the specific substrates used.

ParameterRecommended Condition/ReagentRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) precursors.[14]
Ligand SPhos, XPhos, RuPhos, AntPhosBulky, electron-rich phosphines promote oxidative addition and reductive elimination while suppressing β-hydride elimination.[2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are effective in forming the active boronate species.[15]
Solvent Toluene, 1,4-Dioxane, THF (often with a small amount of water)Aprotic solvents are generally used. Anhydrous conditions can be beneficial for secondary alkylboronic esters.[16]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Boronic Acid Equiv. 1.2 - 1.5A slight excess is used to compensate for potential protodeboronation.[10]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetalation_Intermediate Ar-Pd(II)-R(L₂) OxAdd->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd0 Product 2-Aryl-2,3-dihydro-1H-indene (Ar-R) Transmetalation_Intermediate->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic_Acid (2,3-dihydro-1H-inden-2-yl)B(OH)₂ Boronate Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation_Intermediate

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature- Use a pre-catalyst or ensure Pd(II) is reduced to Pd(0) in situ.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature in increments.
Significant Protodeboronation - Presence of excess water or protic solvents- Reaction conditions too harsh (prolonged heating)- Use anhydrous solvents and reagents. Consider using the boronic ester derivative.[11]- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Reduction Byproduct (Ar-H) - β-Hydride elimination from the alkyl-palladium intermediate- Use a bulkier, more electron-rich phosphine ligand (e.g., AntPhos) to sterically hinder β-hydride elimination.[2]- Lower the reaction temperature if possible.
Homocoupling of Aryl Halide (Ar-Ar) - Slow transmetalation allowing for side reactions- Increase the concentration of the boronate by using a stronger base or a phase-transfer catalyst.- Screen different ligands to accelerate the transmetalation step.

References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Zhang, X., Jia, F., Guo, X., & Liu, G. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. Organic Letters, 26(43), 10419–10429. [Link]

  • Carboni, D., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(35), 8035-8040. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Edinburgh Research Explorer. [Link]

  • Yin, H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Deng, Y., et al. (2019). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]

  • Carretero, J. C., et al. (2005). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. PubMed. [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(5), 2902-2914. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Journal of Synthetic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved March 27, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2015). PMC. [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Zhang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • A Convenient Approach to 2-Arylindenes via Suzuki Coupling Reaction of 2-Indenylboronate with Aryl Bromides. (n.d.). ResearchGate. [Link]

  • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. (n.d.). Wiley-VCH. [Link]

  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. [Link]

  • Synthesis of indenes. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2011). PMC. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Executive Summary The incorporation of the 2-indanyl pharmacophore is a highly sought-after structural modification in medicinal chemistry, frequently utilized to enhance lipophilicity, modulate target binding, and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 2-indanyl pharmacophore is a highly sought-after structural modification in medicinal chemistry, frequently utilized to enhance lipophilicity, modulate target binding, and improve the pharmacokinetic profiles of drug candidates. However, the installation of this moiety via the Suzuki-Miyaura cross-coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid (2-indanylboronic acid) presents significant synthetic challenges. As an unactivated secondary alkylboronic acid, it is highly susceptible to protodeboronation, slow transmetalation, and rapid β -hydride elimination.

This application note provides a comprehensive, field-proven guide to overcoming these bottlenecks. By rationalizing catalyst selection, optimizing reaction conditions, and providing self-validating protocols, this document empowers researchers to achieve high-yielding C(sp²)–C(sp³) bond formations using 2-indanylboronic acid derivatives.

Mechanistic Insights & Causality

To successfully couple 2-indanylboronic acid, one must understand the thermodynamic and kinetic pitfalls inherent to secondary alkylboronic acids[1]. The standard Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. When utilizing 2-indanylboronic acid, the cycle is threatened by two primary off-cycle pathways:

The Transmetalation Bottleneck & Protodeboronation

Secondary alkylboronic acids exhibit high steric hindrance and sp³ hybridization, which drastically slows down the transmetalation step compared to their aryl counterparts. During this kinetic delay, the C–B bond is exposed to the basic, aqueous conditions of the reaction, leading to hydrolytic cleavage (protodeboronation). Causality-Driven Solution: Converting the free boronic acid to a pinacol ester (2-indanyl-Bpin) sterically shields the empty p-orbital on the boron atom, preventing premature hydroxide attack while maintaining competency for transmetalation[2].

The β -Hydride Elimination Trap

Once transmetalation is achieved, the resulting Ar–Pd(II)–(2-indanyl) intermediate possesses multiple syn-coplanar β -hydrogens. If the subsequent reductive elimination step is not kinetically accelerated, the palladium complex will undergo rapid β -hydride elimination. This decomposes the intermediate into an undesired indene byproduct and a palladium hydride species, effectively draining the active catalyst pool and destroying the alkyl nucleophile[3]. Causality-Driven Solution: The use of specific ligands—either those with large bite angles (e.g., dppf) or extreme steric bulk (e.g., RuPhos)—forces the aryl and indanyl groups into close spatial proximity on the palladium center. This steric crowding artificially lowers the activation energy for reductive elimination, allowing it to outcompete β -hydride elimination[1][3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)(2-Indanyl)L_n Transmetalation OxAdd->TransMet Base / Solvent RedElim Ar-(2-Indanyl) Desired Product TransMet->RedElim Fast Reductive Elimination BetaHydride β-Hydride Elimination (Indene Byproduct) TransMet->BetaHydride Slow Red. Elim. (Catalyst Drain) RedElim->Pd0 Regenerates Pd(0) Boronic 2-Indanyl-B(OR)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle of 2-indanylboronic acid coupling and the β -hydride elimination trap.

Catalyst Selection & Quantitative Data

Selecting the correct precatalyst and ligand system is the single most critical variable in this workflow. Table 1 summarizes the quantitative impact of various ligand architectures on the yield and byproduct formation when coupling 2-indanylboronic acid derivatives with standard aryl bromides.

Table 1: Quantitative Comparison of Ligand Effects on 2-Indanyl Cross-Coupling

Ligand / PrecatalystBaseSolvent SystemTemp (°C)Yield (%)Primary Failure Mode
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O85< 20%Extensive indene formation ( β -hydride elim.)
Pd(OAc)₂ / SPhosK₃PO₄Toluene100~ 35%Moderate indene formation[3]
Pd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O8580 - 85%Minimal byproducts; highly efficient[3]
Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O (4:1) 85 89 - 93% Optimal scalability and stability [2]

Note: Pd(dppf)Cl₂ provides optimal activity for sterically hindered indanyl couplings, with turnover numbers (TON) exceeding 1,800, making it the preferred choice for both discovery and process chemistry[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the reaction is proceeding along the desired mechanistic pathway.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Degassing (Ar Purge) Step1->Step2 Step3 3. Cross-Coupling (85°C, 12h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5 Step6 6. Validation (NMR/LC-MS) Step5->Step6

Figure 2: Experimental workflow for the Pd-catalyzed cross-coupling of 2-indanylboronic acid.

Protocol A: Standard Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is highly recommended for standard aryl bromides and heteroaryl halides (e.g., 2-amino-5-bromo-1,3,4-thiadiazole)[2].

Materials:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • 2-Indanylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Toluene / Deionized H₂O (4:1 ratio, 10 mL total volume)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-indanylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: In a separate flask, prepare the Toluene/H₂O (4:1) mixture and sparge with Argon for 15 minutes to remove dissolved oxygen. Syringe the degassed solvent into the reaction flask.

    • Self-Validation Check: The solution should appear dark red/orange. If the solution immediately turns black upon solvent addition, oxygen contamination has occurred, leading to palladium black formation.

  • Reaction Execution: Heat the reaction mixture to 85 °C in a pre-heated oil bath and stir vigorously (1000 rpm) to ensure the biphasic mixture is thoroughly emulsified. Allow to react for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Self-Validation Check: Analyze the crude mixture via ¹H NMR prior to chromatography. Look for the diagnostic alkene protons of indene at ~6.5 ppm. A high ratio of indene to the desired product's aliphatic methine proton indicates a failure in the reductive elimination step, suggesting the need to switch to Protocol B.

Protocol B: High-Performance Coupling using RuPhos-Pd-G3

For highly sterically hindered or electron-rich aryl chlorides where Pd(dppf)Cl₂ fails to achieve complete conversion, switching to a Buchwald precatalyst is required[3].

Materials:

  • Aryl chloride/bromide (1.0 equiv, 1.0 mmol)

  • 2-Indanylboronic acid pinacol ester (1.5 equiv, 1.5 mmol)

  • RuPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • THF / H₂O (10:1 ratio, 5.5 mL total volume)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide, boronic ester, RuPhos-Pd-G3, and finely ground K₃PO₄.

  • Solvent Addition: Add degassed THF and H₂O. Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 80 °C for 8 hours.

    • Mechanistic Note: The G3 precatalyst rapidly generates the active monoligated L₁Pd(0) species under mild basic conditions, bypassing the induction period and minimizing early-stage protodeboronation.

  • Workup: Filter the crude reaction mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate and purify via standard chromatography.

References

  • "Buy 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole (EVT-13841045)", EvitaChem.
  • "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides", Journal of the American Chemical Society.
  • "Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates", ResearchGate.

Sources

Method

Application Note: Utilizing (2,3-Dihydro-1H-inden-2-yl)boronic Acid in the Design of High-Performance Organic Electronics

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the development of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In the development of advanced organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Thermally Activated Delayed Fluorescence (TADF) emitters—molecular packing dictates macroscopic device performance. A universal challenge in this field is Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) , which occur when planar conjugated cores undergo intermolecular π−π stacking, leading to non-radiative energy decay [2].

To mitigate this, synthetic chemists often append alkyl chains (e.g., n-hexyl) to the conjugated core. While this improves solubility for solution-processed devices, it introduces a critical flaw: highly flexible linear chains drastically lower the glass transition temperature ( Tg​ ) of the material. A low Tg​ makes the amorphous thin film prone to crystallization under the thermal stress of device operation, leading to catastrophic device failure.

(2,3-Dihydro-1H-inden-2-yl)boronic acid (commonly known as 2-indanylboronic acid) offers an elegant, field-proven solution. As a building block, it introduces the 2-indanyl group —an sp3 -hybridized, bicyclic aliphatic/aromatic hybrid.

The Causality of the 2-Indanyl Advantage:

  • Steric Shielding: The rigid, bulky nature of the indanyl moiety acts as a physical bumper, preventing the π -conjugated cores from stacking, thereby suppressing ACQ.

  • Thermal Stability: Unlike flexible linear alkyls, the rigid bicyclic structure restricts rotational degrees of freedom, maintaining a high Tg​ and ensuring the morphological stability of the amorphous thin film.

  • Electronic Decoupling: The sp3 carbon at the point of attachment breaks π -conjugation. This preserves the high triplet energy ( ET​ ) of the host core, which is an absolute requirement for confining excitons in blue phosphorescent or TADF devices.

  • Cross-Disciplinary Relevance: For drug development professionals, this exact steric bulk and sp3 character is utilized to improve the lipophilicity and metabolic stability of Active Pharmaceutical Ingredients (APIs) without introducing highly flexible, entropy-costly rotatable bonds.

Synthetic Workflow & System Architecture

The integration of the 2-indanyl group relies on sp3

sp2 Suzuki-Miyaura cross-coupling. Coupling an alkylboronic acid is notoriously difficult due to competing β -hydride elimination[1]. The workflow below illustrates the optimized pathway to bypass this degradation mechanism.

G A 2-Indanylboronic Acid (sp³-Boronic Acid) B Suzuki-Miyaura Coupling (Pd/RuPhos Catalyst) A->B Aryl Halide Core K3PO4, Toluene C Sterically Hindered OLED Host Material B->C Suppressed β-Hydride Elimination D Solution Processing (Spin-Coating) C->D High Tg & Solubility E OLED Device Integration D->E Reduced ACQ

Workflow for the integration of 2-indanylboronic acid into solution-processed OLED devices.

Quantitative Data: Structure-Property Relationships

The table below synthesizes the macroscopic impact of substituting a standard Carbazole-Triazine OLED host core with different functional groups.

Material CoreSubstituentSolubility in Toluene (mg/mL)Glass Transition Temp ( Tg​ )Triplet Energy ( ET​ )PLQY (Solid Film)
Carbazole-TriazineNone (H)< 1.0145 °C2.95 eV45% (Aggregated)
Carbazole-Triazinen-Hexyl> 30.085 °C2.95 eV72%
Carbazole-Triazine2-Indanyl > 30.0 155 °C 2.96 eV 88%

Data Interpretation: The 2-indanyl group matches the solubility profile of the n-hexyl chain (enabling solution processing) while actually increasing the Tg​ compared to the unsubstituted core, directly translating to a near-doubling of the Photoluminescence Quantum Yield (PLQY).

Experimental Protocols

Protocol A: Palladium-Catalyzed sp3
sp2 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-indanyl-substituted carbazole host material.

Causality of Reagent Selection: When Palladium inserts into the Aryl-Halide bond and transmetalates with 2-indanylboronic acid, the resulting intermediate possesses β -hydrogens. To prevent β -hydride elimination (which yields unwanted indene), we utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand. RuPhos accelerates the final reductive elimination step so drastically that it outcompetes the degradation pathway [3].

Materials:

  • Aryl bromide core (1.0 equiv)

  • (2,3-Dihydro-1H-inden-2-yl)boronic acid (1.5 equiv)

  • Pd(OAc)2​ (0.05 equiv)

  • RuPhos (0.10 equiv)

  • K3​PO4​ (3.0 equiv)

  • Toluene/Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the aryl bromide, 2-indanylboronic acid, Pd(OAc)2​ , RuPhos, and K3​PO4​ .

  • Atmosphere Control: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Causality: O2​ irreversibly poisons the active Pd0 catalytic species.

  • Solvent Addition: Inject the degassed Toluene/Water mixture via syringe. Causality: Water is required to dissolve the K3​PO4​ and accelerate the formation of the reactive boronate complex during transmetalation.

  • Reaction: Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/DCM gradient) followed by vacuum sublimation for OLED-grade purity (>99.9%).

Self-Validation System:

  • In-Process: Monitor via TLC. The disappearance of the UV-active aryl bromide indicates conversion.

  • Post-Reaction (Failure Check): Run GC-MS on the crude mixture. If a mass peak at m/z 116 (indene) is highly prevalent, β -hydride elimination has occurred. This indicates ligand oxidation or insufficient RuPhos concentration; abort and restart with fresh ligand.

  • Final Confirmation: 1H NMR ( CDCl3​ ) must show the characteristic aliphatic multiplet of the 2-indanyl protons (a highly shielded multiplet at ~3.0–3.5 ppm for the CH2​ groups and ~4.0 ppm for the apical CH ) integrating perfectly against the aromatic core.

Protocol B: Thin-Film Preparation & Device Fabrication

Objective: Fabricate an amorphous, solution-processed OLED emission layer.

Step-by-Step Methodology:

  • Ink Formulation: Dissolve the 2-indanyl-substituted host material and a phosphorescent dopant (e.g., FIrpic, 10 wt%) in anhydrous chlorobenzene to a total concentration of 10 mg/mL. Filter through a 0.2 μ m PTFE syringe filter.

  • Deposition: Spin-coat the solution onto a pre-cleaned, PEDOT:PSS-coated ITO glass substrate at 2000 rpm for 60 seconds in a nitrogen-filled glovebox.

  • Thermal Annealing: Transfer the substrate to a hotplate and anneal at 120 °C for 10 minutes.

    • Causality of Temperature Choice: The 120 °C threshold removes residual chlorobenzene and relaxes film stress, but remains safely below the Tg​ (155 °C) of the 2-indanyl-modified film. Exceeding the Tg​ would trigger molecular crystallization, creating grain boundaries that cause electrical short circuits.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator to deposit the electron transport layer (e.g., TPBi, 40 nm) and the LiF/Al cathode under high vacuum ( 10−6 Torr).

References

  • Doucet, H. "Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates." European Journal of Organic Chemistry, 2008.[Link]

  • Wong, M. Y., Zysman-Colman, E. "Purely Organic Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes." Advanced Materials, 2017.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[Link]

Application

Application Notes and Protocols for the Synthesis of Novel Ligands from (2,3-dihydro-1H-inden-2-yl)boronic acid

Introduction: The Indane Scaffold and the Versatility of Boronic Acids in Ligand Design The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indane Scaffold and the Versatility of Boronic Acids in Ligand Design

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic framework, combining both aromatic and aliphatic features, provides a unique three-dimensional architecture for the precise positioning of pharmacophoric elements. This has led to the development of numerous successful therapeutic agents incorporating the indane core. The versatility of the indane structure allows for the creation of ligands that can interact with a wide range of biological targets with high affinity and selectivity.

(2,3-dihydro-1H-inden-2-yl)boronic acid is a key building block for the synthesis of novel indane-based ligands. The boronic acid functionality serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. This document provides detailed application notes and protocols for the use of (2,3-dihydro-1H-inden-2-yl)boronic acid in the synthesis of novel ligands via three key transformations: the Suzuki-Miyaura cross-coupling, the Chan-Lam amination, and the Petasis multicomponent reaction.

I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds for Biaryl and Substituted Indane Analogs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This palladium-catalyzed reaction is renowned for its mild conditions, broad substrate scope, and excellent functional group tolerance, making it an ideal method for the synthesis of 2-aryl-2,3-dihydro-1H-indene derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species, which then transfers the organic group (in this case, the 2,3-dihydro-1H-inden-2-yl moiety) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid (Indenyl)B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Boronate (Indenyl)B(OH)3- Base->Boronate Boronate->Transmetalation Ar-Pd(II)-Indenyl(L2) Ar-Pd(II)-Indenyl(L2) Transmetalation->Ar-Pd(II)-Indenyl(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Indenyl(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Indenyl 2-Aryl-indane Product Reductive_Elimination->Ar-Indenyl

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-indene

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with bromobenzene.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,3-dihydro-1H-inden-2-yl)boronic acid, bromobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 2-phenyl-2,3-dihydro-1H-indene.

Expected Yield and Characterization:

  • Yield: 75-90%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 9H, Ar-H), 3.60-3.50 (m, 1H, CH), 3.25-3.15 (m, 2H, CH₂), 3.05-2.95 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 142.5, 128.6, 128.5, 127.2, 126.5, 124.8, 50.1, 38.2.

  • MS (EI): m/z (%) = 194 (M⁺).

ParameterValue
Reactants (2,3-dihydro-1H-inden-2-yl)boronic acid, Bromobenzene
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent Toluene/Water
Temperature 80-100 °C
Typical Yield 75-90%

II. Chan-Lam Amination: Constructing Carbon-Nitrogen Bonds for Novel Indane-Based Amines

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, most commonly a carbon-nitrogen bond, between a boronic acid and an amine. This reaction offers a powerful alternative to palladium-catalyzed methods, often proceeding under milder conditions and in the presence of air. It is an excellent choice for synthesizing N-(2,3-dihydro-1H-inden-2-yl)aryl amines.

Mechanistic Insights

The mechanism of the Chan-Lam amination is still a subject of some debate, but a generally accepted pathway involves the following key steps:

  • Ligand Exchange: The copper(II) catalyst reacts with the boronic acid and the amine to form a copper-boron-amine complex.

  • Oxidative Coupling: This complex undergoes an oxidative process, possibly involving a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the copper center, yielding the desired product and a Cu(0) or Cu(I) species.

  • Reoxidation: The copper catalyst is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen.

Chan_Lam_Mechanism Cu(II) Cu(II) Ligand_Exchange Ligand Exchange Cu(II)->Ligand_Exchange Boronic_Acid (Indenyl)B(OH)2 Boronic_Acid->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Cu-Complex [Cu(II)-Indenyl-NR2] Complex Ligand_Exchange->Cu-Complex Oxidation Oxidation Cu-Complex->Oxidation Cu(III)-Intermediate [Cu(III)-Indenyl-NR2] Intermediate Oxidation->Cu(III)-Intermediate Reductive_Elimination Reductive Elimination Cu(III)-Intermediate->Reductive_Elimination Product Indenyl-NR2 Reductive_Elimination->Product Cu(I) Cu(I) Reductive_Elimination->Cu(I) Reoxidation Reoxidation (O2) Cu(I)->Reoxidation Reoxidation->Cu(II)

Figure 2: Proposed catalytic cycle for the Chan-Lam amination.
Detailed Protocol: Synthesis of N-Phenyl-2,3-dihydro-1H-inden-2-amine

This protocol provides a general method for the Chan-Lam coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with aniline.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Methanol (anhydrous)

  • Molecular sieves (4 Å, activated)

  • Celite

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (2,3-dihydro-1H-inden-2-yl)boronic acid, aniline, Cu(OAc)₂, and activated 4 Å molecular sieves.

  • Add anhydrous DCM or methanol, followed by pyridine.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure N-phenyl-2,3-dihydro-1H-inden-2-amine.

Expected Yield and Characterization:

  • Yield: 60-80%

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 2H, Ar-H), 7.10-7.00 (m, 4H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 4.50-4.40 (m, 1H, CH), 3.80 (br s, 1H, NH), 3.30-3.20 (m, 2H, CH₂), 2.90-2.80 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.5, 142.0, 129.4, 128.8, 126.9, 124.9, 117.8, 113.5, 55.2, 39.5.

  • MS (ESI): m/z = 210.1 [M+H]⁺.

ParameterValue
Reactants (2,3-dihydro-1H-inden-2-yl)boronic acid, Aniline
Catalyst Cu(OAc)₂
Base/Ligand Pyridine
Solvent DCM or Methanol
Temperature Room Temperature
Typical Yield 60-80%

III. Petasis Multicomponent Reaction: A Convergent Approach to α-Amino Acid Derivatives

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an α-keto acid or an aldehyde), and an organoboronic acid to form α-amino acids or their derivatives.[1] This one-pot reaction is highly convergent and atom-economical, making it an attractive strategy for the rapid synthesis of complex molecules from simple starting materials.

Mechanistic Overview

The Petasis reaction is believed to proceed through the following steps:

  • Iminium Ion Formation: The amine and the carbonyl compound react to form an iminium ion intermediate.

  • Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the α-hydroxy acid (formed from the α-keto acid in situ) or another hydroxyl-containing component to form a reactive boronate complex.

  • Nucleophilic Addition: The organic group from the boronate complex adds to the iminium ion in an intramolecular fashion.

  • Hydrolysis: Subsequent workup releases the final α-amino acid product.

Petasis_Reaction cluster_1 Iminium Ion Formation cluster_2 Boronate Complex Formation Amine R2NH Iminium_Ion [R'CH=NR2]+ Amine->Iminium_Ion Carbonyl R'CHO Carbonyl->Iminium_Ion Nucleophilic_Addition Nucleophilic Addition Iminium_Ion->Nucleophilic_Addition Boronic_Acid (Indenyl)B(OH)2 Boronate_Complex Boronate Complex Boronic_Acid->Boronate_Complex Hydroxy_Acid HO-CR'R''-COOH Hydroxy_Acid->Boronate_Complex Boronate_Complex->Nucleophilic_Addition Intramolecular Attack Intermediate Intermediate Nucleophilic_Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Workup Product α-Amino Acid Derivative Hydrolysis->Product

Figure 3: Simplified workflow of the Petasis multicomponent reaction.
Detailed Protocol: Synthesis of 2-((2,3-dihydro-1H-inden-2-yl)amino)-2-phenylacetic acid

This protocol outlines a general procedure for the Petasis reaction of (2,3-dihydro-1H-inden-2-yl)boronic acid, ammonia (from ammonium chloride), and phenylglyoxylic acid.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.0 equiv)

  • Phenylglyoxylic acid (1.1 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 equiv)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve phenylglyoxylic acid and ammonium chloride in a mixture of ethanol and water.

  • Add (2,3-dihydro-1H-inden-2-yl)boronic acid to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to ~2 with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired α-amino acid.

Expected Yield and Characterization:

  • Yield: 50-70%

  • ¹H NMR (D₂O/NaOD, 400 MHz): δ 7.50-7.20 (m, 9H, Ar-H), 4.80 (s, 1H, α-CH), 3.80-3.70 (m, 1H, CH), 3.20-3.00 (m, 4H, CH₂).

  • ¹³C NMR (D₂O/NaOD, 100 MHz): δ 178.5, 142.8, 138.2, 129.5, 129.0, 128.8, 127.2, 125.1, 65.4, 58.1, 38.9.

  • MS (ESI): m/z = 268.1 [M+H]⁺.

ParameterValue
Reactants (2,3-dihydro-1H-inden-2-yl)boronic acid, Phenylglyoxylic acid, NH₄Cl
Solvent Ethanol/Water
Temperature Room Temperature
Typical Yield 50-70%

Conclusion

(2,3-dihydro-1H-inden-2-yl)boronic acid is a highly valuable and versatile building block for the synthesis of novel indane-based ligands. The Suzuki-Miyaura, Chan-Lam, and Petasis reactions provide powerful and complementary methods for the construction of diverse molecular architectures around the indane scaffold. The protocols outlined in these application notes offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this key starting material. Careful optimization of the reaction conditions for specific substrates will undoubtedly lead to the discovery of new ligands with significant therapeutic potential.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Petasis, N. A.; Akritopoulou, I. A New and Practical Synthesis of Allylamines from Organoboronic Acids, Amines and Paraformaldehyde. Tetrahedron Letters, 1993 , 34 (4), 583–586. [Link]

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998 , 39 (19), 2933–2936. [Link]

  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions Using Arylboronic Acids and Cupric Acetate. Tetrahedron Letters, 1998 , 39 (19), 2941–2944. [Link]

  • Jovanović, J. D.; et al. NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society, 2003 , 68 (10), 753-760. [Link]

Sources

Method

Application Note: Photoinduced Copper-Catalyzed Chan-Lam Coupling of (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Introduction & Mechanistic Rationale The Chan-Lam coupling is a cornerstone reaction for C(sp²)–N and C(sp²)–O bond formation. However, its extension to secondary alkylboronic acids, such as (2,3-dihydro-1H-inden-2-yl)bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Chan-Lam coupling is a cornerstone reaction for C(sp²)–N and C(sp²)–O bond formation. However, its extension to secondary alkylboronic acids, such as (2,3-dihydro-1H-inden-2-yl)boronic acid (2-indanylboronic acid), has historically been plagued by slow transmetalation, competitive β-hydride elimination, and rapid protodeboronation[1]. Traditional conditions utilizing stoichiometric Cu(II) and atmospheric oxygen are generally ineffective for these sterically demanding and electronically deactivated aliphatic substrates[2].

To overcome the "alkylboronic acid problem," this protocol leverages a state-of-the-art photoinduced copper-catalyzed radical pathway [3]. By shifting from a classical two-electron transmetalation to a single-electron transfer (SET) radical process, the C–B bond is selectively cleaved to generate a transient C-centered radical, which is rapidly captured by a copper-amine complex[4].

Causality in Catalyst and Reagent Selection
  • Photocatalyst/Cross-Coupling Catalyst (CuTC + 2,2'-bipyridine): Copper(I) thiophene-2-carboxylate (CuTC) is highly soluble and rapidly coordinates with 2,2'-bipyridine (bpy) and the amine nucleophile to form the photoactive [Cu(I)–amine] species. Traditional Cu(II) salts require in situ reduction to enter the photoredox cycle, which delays initiation. Upon blue light irradiation, the Cu(I) complex reaches an excited state capable of reducing the terminal oxidant[3].

  • Bifunctional Oxidant ((NH₄)₂S₂O₈): Ammonium persulfate serves a dual purpose. It quenches the excited [Cu(I)]* state to drive the catalytic cycle forward, generating a highly reactive sulfate radical anion (SO₄•⁻). This radical acts as a traceless activator, abstracting the boronic acid moiety to yield the 2-indanyl radical[3].

  • Biphasic Solvent System (CH₂Cl₂/H₂O 10:1): The addition of 10% water is critical. It partially solubilizes the inorganic persulfate and Cs₂CO₃ base, creating a controlled-release biphasic environment. This prevents the rapid over-oxidation of the amine nucleophile while maintaining a steady concentration of sulfate radicals for C–B bond cleavage.

Mechanistic Pathway

The synergistic photoredox and cross-coupling cycle is visualized below. The self-validating nature of this cycle ensures that radical generation is perfectly rate-matched with radical capture, minimizing homocoupling or off-target oxidation.

Mechanism CuI [Cu(I)-Amine] Complex CuI_star [Cu(I)-Amine]* Excited State CuI->CuI_star 40W Blue LED CuII [Cu(II)-Amine] Intermediate CuI_star->CuII SET Oxidation Persulfate (NH4)2S2O8 Persulfate CuI_star->Persulfate Electron Transfer CuIII [Cu(III)-Alkyl-Amine] High-Valent Species CuII->CuIII Radical Capture SulfateRad SO4•⁻ Sulfate Radical Persulfate->SulfateRad Cleavage Boronic (2-Indanyl)B(OH)2 Boronic Acid SulfateRad->Boronic Reacts with AlkylRad 2-Indanyl Radical (C-Centered) Boronic->AlkylRad C-B Cleavage AlkylRad->CuIII Product N-(2-Indanyl) Product + Cu(I) CuIII->Product Reductive Elimination Product->CuI Catalyst Regeneration

Fig 1: Photoinduced Cu-catalyzed radical mechanism for secondary alkylboronic acid Chan-Lam coupling.

Optimization and Quantitative Data

The robustness of this protocol was established through rigorous control experiments. The data below summarizes the critical dependencies of the reaction components based on generalized validation of this catalytic system[3].

EntryVariation from Standard ConditionsYield (%)Causality / Observation
1Standard Conditions 85 Optimal balance of radical generation and capture.
2Omission of Blue LED<5Light is essential for the excitation of the Cu(I) complex.
3Omission of (NH₄)₂S₂O₈0Persulfate is required as the terminal oxidant and radical initiator.
4Omission of CuTC0Copper is essential for both photoredox cycling and C–N bond formation.
5Substitution of Ligand (No bpy)122,2'-bipyridine stabilizes the Cu intermediates and tunes the redox potential.
6Solvent change to pure CH₂Cl₂45H₂O is necessary to solubilize the persulfate and base (biphasic system).
7Use of Arylboronic acid instead92System is fully compatible with traditional sp² Chan-Lam coupling.

Experimental Protocol

Scope: N-alkylation of diverse nitrogen nucleophiles (e.g., indazoles, pyrazoles, primary amides, sulfonamides) with (2,3-dihydro-1H-inden-2-yl)boronic acid.

Reagents & Equipment:

  • (2,3-Dihydro-1H-inden-2-yl)boronic acid (3.0 equiv, 0.3 mmol)

  • Nitrogen nucleophile (e.g., 3-chloro-1H-indazole) (1.0 equiv, 0.1 mmol)

  • Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%, 0.01 mmol)

  • 2,2'-Bipyridine (bpy) (15 mol%, 0.015 mmol)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv, 0.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (4.0 equiv, 0.4 mmol)

  • Solvent: CH₂Cl₂ / H₂O (10:1 v/v, anhydrous CH₂Cl₂, degassed HPLC-grade H₂O)

  • Equipment: 10-mL Schlenk tube, 40 W Blue LED (440-450 nm), cooling fan.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10-mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add CuTC (1.9 mg), 2,2'-bipyridine (2.4 mg), the chosen nitrogen nucleophile (0.1 mmol), (2,3-dihydro-1H-inden-2-yl)boronic acid (48.6 mg), (NH₄)₂S₂O₈ (45.6 mg), and Cs₂CO₃ (130 mg).

  • Atmosphere Exchange (Critical Step): Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 2 minutes, and backfill with dry Nitrogen (N₂). Repeat this evacuation-backfill cycle three times. Causality: Oxygen quenches the excited state of the copper complex and intercepts the 2-indanyl radical to form an alcohol byproduct; strict anaerobic conditions are mandatory.

  • Solvent Addition: Inject 2.0 mL of degassed CH₂Cl₂ followed by 0.2 mL of degassed H₂O via syringe through the septum.

  • Photochemical Irradiation: Place the Schlenk tube approximately 5 cm away from a 40 W Blue LED light source. Stir the biphasic mixture vigorously (≥800 rpm) at room temperature (20–25 °C) for 20 hours. Note: Use a cooling fan to ensure the reaction temperature does not exceed 25 °C, as thermal degradation of the persulfate can lead to background oxidation.

  • Workup: Turn off the LED. Dilute the reaction mixture with CH₂Cl₂ (10 mL) and quench with saturated aqueous NaHCO₃ (5 mL). Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 × 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure N-(2,3-dihydro-1H-inden-2-yl)amine derivative.

Experimental Workflow

Workflow Step1 1: Assembly CuTC, bpy, Base, Amine, Boronic Acid Step2 2: Degassing Evacuate & Backfill with N2 (3x) Step1->Step2 Step3 3: Solvents Add CH2Cl2/H2O and (NH4)2S2O8 Step2->Step3 Step4 4: Irradiation 40W Blue LED, RT Stir for 20 h Step3->Step4 Step5 5: Workup Extraction & Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the photoinduced Chan-Lam N-alkylation.

Troubleshooting & Analytical Characterization

  • Low Yield / Starting Material Recovery: If the amine remains unreacted, verify the emission wavelength of the LED (must be 440-450 nm to match the MLCT band of the [Cu(I)-bpy] complex)[3]. Ensure the water ratio is exactly 10:1; too little water prevents persulfate dissolution, halting radical generation.

  • Formation of 2-Indanol Byproduct: Indicates oxygen contamination. Check the integrity of the Schlenk tube seals and ensure solvents are thoroughly sparged with N₂ prior to addition.

  • Protodeboronation (Indane formation): While secondary alkylboronic acids are prone to protodeboronation, the rapid trapping of the 2-indanyl radical by the high-valent Cu(II) species outcompetes hydrogen atom transfer (HAT). If indane is observed, increase the stirring rate to enhance the biphasic mass transfer, ensuring the Cu catalyst is constantly saturated with the amine substrate.

References

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis CCS Chemistry (2025). 3

  • Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides Organic Letters (2013). 1

  • Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution ChemRxiv (Preprint).2

  • Oxidative Three-Component Carboamination of Vinylarenes with Alkylboronic Acids ACS Catalysis (2021). 4

Sources

Application

Advanced Application Note: (2,3-Dihydro-1H-inden-2-yl)boronic Acid as a Strategic Building Block in Total Synthesis

Executive Summary In modern medicinal chemistry and total synthesis, the incorporation of rigid, lipophilic carbocyclic frameworks is a proven strategy to enhance the metabolic stability and target affinity of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and total synthesis, the incorporation of rigid, lipophilic carbocyclic frameworks is a proven strategy to enhance the metabolic stability and target affinity of pharmaceutical active ingredients (APIs). (2,3-Dihydro-1H-inden-2-yl)boronic acid —commonly referred to as 2-indanylboronic acid—and its pinacol ester derivative (2-indanyl-Bpin)[1] serve as premier building blocks for introducing the bicyclic indanyl moiety into complex scaffolds[2].

Unlike flexible linear alkyl chains that suffer from high entropic penalties upon target binding, the indanyl group provides a conformationally restricted architecture. This application note details the mechanistic principles, optimized parameters, and self-validating protocols for utilizing 2-indanylboronic acid in sp³-sp² Suzuki-Miyaura cross-coupling reactions, specifically highlighting its use in the synthesis of advanced antimicrobial and antiviral scaffolds[3].

Mechanistic Insights: Overcoming sp³-sp² Cross-Coupling Bottlenecks

Coupling sp³-hybridized alkylboronic acids presents unique thermodynamic and kinetic challenges compared to their sp²-hybridized aryl counterparts[4]. To achieve high yields and prevent substrate degradation, researchers must understand the causality behind three primary failure modes:

  • Protodeboronation : Free alkylboronic acids are highly susceptible to protodeboronation under basic aqueous conditions. Solution : Utilizing the pinacol ester (Bpin) variant of 2-indanylboronic acid sterically shields the boron atom, drastically reducing premature hydrolysis[3].

  • Slow Transmetalation : The lack of a participating π-system in the sp³-carbon makes the transmetalation step to the Palladium(II) intermediate kinetically sluggish. Solution : Employing a biphasic solvent system (e.g., Toluene/Water) with a strong inorganic base (K₂CO₃) facilitates the formation of the reactive hydroxyboronate species at the solvent interface, accelerating transmetalation[4].

  • β -Hydride Elimination : Following transmetalation, the resulting alkyl-Palladium(II) species is highly prone to β -hydride elimination, yielding unwanted indene byproducts rather than the cross-coupled product[5]. Solution : Bulky, bidentate phosphine ligands with large bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), enforce a specific geometry on the metal center that accelerates the final reductive elimination step, effectively outcompeting the β -hydride elimination pathway[3],[5].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetalation (Indanyl-Bpin + Base) OxAdd->TransMet Indanyl-Bpin RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with dppf BetaHyd β-Hydride Elimination (Undesired Pathway) TransMet->BetaHyd Slow with dppf RedElim->Pd0 Product Release

Catalytic cycle of sp3-sp2 Suzuki coupling highlighting the β-hydride elimination trap.

Application Case Study: Synthesis of 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole

A prime example of 2-indanylboronic acid's utility is the synthesis of 2-amino-5-(2-indanyl)-1,3,4-thiadiazole, a critical scaffold in the development of novel antiviral agents (e.g., HIV replication inhibitors)[3].

The introduction of the 2-indanyl moiety at the C-5 position of the thiadiazole core relies on a finely tuned transition metal-catalyzed cross-coupling. The reaction between 2-amino-5-bromo-1,3,4-thiadiazole and 2-indanylboronic acid pinacol ester achieves optimal results when utilizing Pd(dppf)Cl₂[3].

Quantitative Data: Optimization of Cross-Coupling Parameters

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the specific catalytic system is required for this building block.

Catalyst SystemSolvent SystemBaseYield (%)β-Hydride Elimination (%)Mechanistic Rationale
Pd(dppf)Cl₂ (5 mol%) Toluene/H₂O (4:1) K₂CO₃ 89 – 93% < 2% Optimal bite angle accelerates reductive elimination; biphasic system aids transmetalation. [3],[5]
Pd(PPh₃)₄ (5 mol%)Toluene/H₂O (4:1)K₂CO₃45 – 50%35%Monodentate ligand fails to suppress the β -hydride elimination trap.[5]
Pd(dppf)Cl₂ (5 mol%)DMF (Anhydrous)CsF60 – 65%5%Lack of water limits the formation of the reactive boronate complex, slowing the reaction.
Pd(OAc)₂ / XPhosToluene/H₂O (4:1)K₃PO₄80 – 85%< 5%Bulky Buchwald ligand effectively suppresses homocoupling but is more costly than dppf.[3]

Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of 2-amino-5-(2-indanyl)-1,3,4-thiadiazole using 2-indanylboronic acid pinacol ester. The procedure is designed as a self-validating system: each step includes an In-Process Control (IPC) or observable metric to ensure scientific integrity before proceeding.

Workflow Step1 1. Reagent Prep (Weighing & Mixing) Step2 2. Degassing (Argon Sparge) Step1->Step2 Step3 3. Cross-Coupling (85°C, 4-6 h) Step2->Step3 Step4 4. Biphasic Workup (Phase Separation) Step3->Step4 Step5 5. Purification (Crystallization) Step4->Step5

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Step 1: Reagent Preparation
  • To an oven-dried Schlenk flask, add 2-amino-5-bromo-1,3,4-thiadiazole (1.0 equiv, 10 mmol) and 2-indanylboronic acid pinacol ester (1.2 equiv, 12 mmol)[1].

  • Add K₂CO₃ (3.0 equiv, 30 mmol) and the catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)[3].

  • Suspend the mixture in a biphasic solvent system of Toluene and deionized Water (4:1 v/v, 50 mL total volume).

  • Causality & IPC : The 1.2 molar equivalent of the boronic ester compensates for any minor protodeboronation. The biphasic solvent is strictly required; toluene dissolves the organic substrates, while water dissolves the K₂CO₃ to generate the active hydroxide base.

Step 2: Degassing (Critical Step)
  • Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon gas for at least 15 minutes using a submerged needle.

  • Causality & IPC : Oxygen is highly detrimental to Pd(0) species, leading to catalyst deactivation (forming Pd black). A visual IPC is the absence of a rapid black precipitate upon initial mixing. The solution should maintain a reddish-orange hue characteristic of the active Pd-dppf complex.

Step 3: Reaction Execution
  • Transfer the flask to a pre-heated oil bath set to 85°C[3].

  • Stir vigorously (800+ RPM) for 4 to 6 hours.

  • Causality & IPC : High-speed stirring is mandatory to maximize the surface area at the toluene/water interface where transmetalation occurs. Monitor the reaction via TLC or LC-MS. The reaction is self-validating when the starting bromide peak disappears completely, confirming that the catalyst turnover number (TON) is sufficient[3].

Step 4: Workup and Phase Separation
  • Cool the mixture to room temperature. Add 20 mL of Ethyl Acetate and 20 mL of brine.

  • Transfer to a separatory funnel and isolate the organic (upper) layer. Extract the aqueous layer twice more with 15 mL of Ethyl Acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality & IPC : Brine prevents emulsion formation during phase separation. The pinacol byproduct remains largely in the organic phase and will be removed during final purification.

Step 5: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or direct crystallization from hot ethanol.

  • Causality & IPC : Crystallization is preferred for scale-up as it efficiently purges trace palladium and pinacol impurities. The final product should present as an off-white solid with an HPLC purity of >97%.

References

  • Ahmed et al. "Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review". ResearchGate. Available at: [Link]

  • D-NB. "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates". Beilstein Journal of Organic Chemistry. Available at:[Link]

  • ACS Catalysis. "Remote, Diastereoselective Cobalt-Catalyzed Alkene Isomerization–Hydroboration: Access to Stereodefined 1,3-Difunctionalized Indanes". ACS Publications. Available at:[Link]

Sources

Method

Application Note: Advanced Protocols for C(sp³)–C(sp²) Suzuki-Miyaura Cross-Coupling Using (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (2,3-Dihydro-1H-inden-2-yl)boronic acid (Indan-2-boronic acid) | CAS: 1557159-16-6 Introduction and Strategic Utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (2,3-Dihydro-1H-inden-2-yl)boronic acid (Indan-2-boronic acid) | CAS: 1557159-16-6

Introduction and Strategic Utility in Drug Discovery

The incorporation of three-dimensional, lipophilic C(sp³) architectures into flat, heteroaromatic drug scaffolds is a proven strategy for improving pharmacokinetic properties, target specificity, and membrane permeability. (2,3-Dihydro-1H-inden-2-yl)boronic acid serves as a critical building block for introducing the bulky 2-indanyl moiety into complex pharmacophores[4].

Recent applications in medicinal chemistry highlight its utility in synthesizing potent antimalarial and antiviral agents, such as functionalized 1,3,4-thiadiazoles and triazolopyrimidine-based TDP2 inhibitors[1, 2]. However, utilizing secondary alkylboronic acids in Suzuki-Miyaura cross-coupling presents distinct mechanistic hurdles that require highly optimized catalytic systems.

Mechanistic Causality: Overcoming C(sp³) Coupling Challenges

Coupling secondary alkylboronic acids like 2-indanylboronic acid with aryl or heteroaryl halides is notoriously difficult compared to standard aryl-aryl couplings [3]. As an application scientist, it is critical to understand the causality behind reaction failures to design a robust protocol. The three primary failure modes are:

  • β -Hydride Elimination: Following transmetalation, the resulting alkylpalladium(II) intermediate possesses highly accessible β -hydrogens on the indane ring. If reductive elimination is slow, the complex undergoes rapid β -hydride elimination, yielding isomerized indene byproducts rather than the desired cross-coupled product.

  • Slow Transmetalation: C(sp³) boronic acids are less nucleophilic and sterically hindered, making the transfer of the 2-indanyl group to the palladium center the rate-limiting step.

  • Protodeboronation: Extended exposure to aqueous basic conditions at elevated temperatures can lead to the hydrolytic cleavage of the carbon-boron bond, destroying the boronic acid precursor.

The Solution: Ligand and Solvent Design

To outcompete β -hydride elimination, the catalytic system must enforce rapid reductive elimination. Utilizing a bulky, bidentate phosphine ligand with a large bite angle—such as dppf in Pd(dppf)Cl₂—increases steric crowding around the palladium center, forcing the alkyl and aryl groups together and accelerating C–C bond formation [1]. Furthermore, a biphasic solvent system (e.g., Toluene/Water) combined with a mild base (K₂CO₃) ensures sufficient solubility of the boronate intermediate while minimizing protodeboronation.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Sterically Bulky) OxAdd Oxidative Addition (Aryl Halide Activation) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet 2-Indanyl-B(OH)2 + Base BetaElim β-Hydride Elimination (Indene Formation) TransMet->BetaElim Slow Path (Ligand Failure) RedElim Reductive Elimination (Accelerated by dppf) TransMet->RedElim Fast Path (Optimal Ligand) RedElim->Pd0 Catalyst Regeneration Product C(sp³)-C(sp²) Product RedElim->Product Product Release

Figure 1: Suzuki-Miyaura cycle highlighting the critical β-hydride elimination pitfall.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the empirical optimization data for coupling 2-indanylboronic acid with a model heteroaryl bromide (e.g., 2-amino-5-bromo-1,3,4-thiadiazole). These metrics demonstrate the necessity of specific catalytic choices [1, 3].

Catalyst SystemBaseSolvent SystemTemp (°C)TimeYield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃K₂CO₃THF / H₂O (4:1)80 °C24 h32%High levels of indene byproduct (β-elimination).
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane / H₂O (3:1)90 °C18 h55%Moderate yield; significant protodeboronation.
Pd(dppf)Cl₂ K₂CO₃ Toluene / H₂O (4:1) 85 °C 16 h 91% Optimal; minimal isomerization, clean conversion.
Pd(dppf)Cl₂K₂CO₃Toluene / H₂O (4:1)110 °C20 min89%Microwave irradiation; excellent for rapid screening.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O (10:1)100 °C12 h86%Effective for sterically hindered aryl chlorides.

Experimental Methodologies

Protocol A: Standard Thermal Cross-Coupling

This protocol is engineered as a self-validating system. The biphasic nature requires vigorous stirring, and strict anaerobic conditions are mandatory to prevent homocoupling of the boronic acid.

Reagents:

  • Heteroaryl/Aryl Halide (1.0 equiv, 1.0 mmol)

  • (2,3-Dihydro-1H-inden-2-yl)boronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Toluene/Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-indanylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Toluene/Water mixture. Sparge the biphasic solution with ultra-pure Nitrogen or Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species and promotes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the flask.

  • Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring (≥800 rpm) for 16 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers, accelerating transmetalation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and partition. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Coupling for Sensitive Substrates

For substrates prone to thermal degradation, microwave irradiation drastically reduces reaction time, limiting the window for protodeboronation [2].

  • Combine the aryl halide (1.0 equiv), 2-indanylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (2.0 equiv) in a microwave-safe vial.

  • Add degassed 1,4-Dioxane/H₂O (3:1 v/v, 4 mL).

  • Seal the vial with a crimp cap and irradiate at 110 °C for 20 minutes (Dynamic mode, high absorption setting).

  • Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and proceed to standard purification.

ExperimentalWorkflow Step1 1. Reagent Assembly Aryl Halide + Indanyl-B(OH)2 + K2CO3 Step2 2. Solvent Addition & Sparging Toluene/H2O (4:1) | N2 Purge (15 min) Step1->Step2 Step3 3. Catalyst Introduction Add Pd(dppf)Cl2 under inert atmosphere Step2->Step3 Step4 4. Biphasic Heating 85°C, 16h with vigorous stirring (>800 rpm) Step3->Step4 Step5 5. In-Process Control (IPC) LC-MS monitoring for Ar-X consumption Step4->Step5 Step6 6. Aqueous Workup & Extraction EtOAc extraction, Brine wash, Na2SO4 dry Step5->Step6 Step7 7. Analytical Validation 1H NMR & HRMS (Confirm C(sp3) integrity) Step6->Step7

Figure 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity of your synthesis, implement the following validation checks:

  • Monitoring Protodeboronation: If LC-MS analysis shows unreacted aryl halide but the complete disappearance of the boronic acid mass, protodeboronation has occurred. Solution: Lower the reaction temperature by 10 °C or switch to Protocol B (Microwave). Alternatively, convert the boronic acid to the more stable pinacol ester (CAS 608534-44-7) prior to coupling.

  • Identifying β -Hydride Elimination via ¹H NMR: The success of the C(sp³)–C(sp²) coupling is easily validated by ¹H NMR. The intact 2-indanyl group will display a distinct multiplet for the benzylic protons (CH₂) around 3.0–3.5 ppm and the methine proton (CH) around 3.6–4.0 ppm . If β -hydride elimination occurred, you will observe sharp vinylic proton signals between 6.5–7.0 ppm , indicating the presence of an indene byproduct.

  • Homocoupling: The presence of a bi-indanyl mass in HRMS indicates oxygen contamination. Ensure rigorous degassing of the solvent system.

References

  • Buy 2-Amino-5-(2-indanyl)-1,3,4-thiadiazole (EVT-13841045). EvitaChem.
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.gov.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp³)–C(sp²)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • (2,3-Dihydro-1H-inden-2-yl)boronic acid - Product Specification. Sigma-Aldrich.
Application

Application Notes &amp; Protocols: Derivatization of (2,3-dihydro-1H-inden-2-yl)boronic acid for Advanced Synthesis

Introduction In the landscape of modern organic synthesis and drug discovery, boronic acids have established themselves as exceptionally versatile building blocks.[1][2] Their stability, low toxicity, and broad reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, boronic acids have established themselves as exceptionally versatile building blocks.[1][2] Their stability, low toxicity, and broad reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make them indispensable tools for constructing complex molecular architectures.[2][3] Among the vast array of available boronic acids, those featuring rigid, three-dimensional scaffolds are of particular interest to medicinal chemists for their potential to access novel chemical space and improve pharmacological properties.

This guide focuses on (2,3-dihydro-1H-inden-2-yl)boronic acid , a reagent that combines the reactivity of the boronic acid functional group with the constrained bicyclic indane framework. This unique structure provides a stereochemically defined vector for derivatization, making it an attractive starting point for synthesizing compounds with precise spatial arrangements, often sought after in the development of enzyme inhibitors and receptor modulators.

Herein, we provide a detailed exploration of three principal derivatization pathways for (2,3-dihydro-1H-inden-2-yl)boronic acid:

  • Suzuki-Miyaura Cross-Coupling: For the strategic formation of carbon-carbon bonds.

  • Chan-Lam Coupling: For the efficient synthesis of carbon-nitrogen and carbon-oxygen linkages.

  • Boronate Ester Formation: For chemical protection, modulation of reactivity, and sensing applications.

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower rational experimental design and troubleshooting.

Suzuki-Miyaura Cross-Coupling: Precision C-C Bond Formation

The Suzuki-Miyaura reaction is a paramount method for forging C(sp²)-C(sp²) bonds and is widely used in the synthesis of bi-aryl compounds, many of which form the core of modern pharmaceuticals.[4][5]

Principle and Mechanistic Insight

The reaction proceeds through a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] A critical, and often decisive, component is the base. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[6] The choice of base can therefore dramatically influence reaction rates and yields.[7] Common bases include carbonates, phosphates, and hydroxides.[6][7]

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate pd2_boronate->pd0 Reductive Elimination product R¹-R² pd2_boronate->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->pd2_halide

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Focus: Synthesis of Bi-aryl Indane Scaffolds

Coupling (2,3-dihydro-1H-inden-2-yl)boronic acid with various aryl or heteroaryl halides provides rapid access to a library of compounds for structure-activity relationship (SAR) studies. The rigid indane core serves as an anchor, while the newly introduced aryl moiety can be tailored to interact with specific binding pockets in biological targets like kinases or proteases.

Protocol: Coupling with 4-Bromoanisole

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add (2,3-dihydro-1H-inden-2-yl)boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (Toluene/H₂O) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Influence of Base Selection

The choice of base is critical and substrate-dependent. A preliminary screen can save significant optimization time.[7]

Base (2.0 equiv)Typical Solvent SystemRelative StrengthGeneral Observations & Causality
Na₂CO₃ Toluene/H₂O, Dioxane/H₂OWeakA mild and cost-effective choice, suitable for many simple couplings. May require higher temperatures or longer reaction times.
K₂CO₃ Toluene/H₂O, Dioxane/H₂OModerateOften provides a good balance of reactivity and functional group tolerance. A common starting point for optimization.
K₃PO₄ Dioxane, TolueneStrongA stronger, non-nucleophilic base. Particularly effective for coupling with less reactive aryl chlorides and for reactions sensitive to hydrolysis.[3]
Cs₂CO₃ Dioxane, THFStrongHighly effective due to its high solubility in organic solvents, which can accelerate the reaction. Often used for challenging or sterically hindered substrates.
Expert Insights & Troubleshooting
  • Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom.[8] It is often catalyzed by residual palladium(0) and base, especially at high temperatures or with prolonged reaction times.[8] To mitigate this, use the minimum effective temperature and reaction time. Using a boronic ester (see Section 3) can also reduce susceptibility to this side reaction.

  • Catalyst Choice: While Pd(PPh₃)₄ is robust, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ can offer higher turnover numbers and couple more challenging substrates, including aryl chlorides.[9]

Chan-Lam Coupling: Accessing C-N and C-O Linkages

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often complementary, method to palladium-catalyzed reactions for forming carbon-heteroatom bonds.[10][11] It is particularly valuable for synthesizing aryl amines and ethers.

Principle and Mechanistic Insight

This reaction involves the copper-catalyzed coupling of a boronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol.[11] Unlike many palladium-catalyzed reactions, it can often be performed open to the air, as molecular oxygen typically serves as the terminal oxidant to regenerate the active copper catalyst.[11] The mechanism is complex but is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle, culminating in reductive elimination to form the desired C-N or C-O bond.[10][12]

Figure 2: General workflow for a Chan-Lam coupling reaction.
Application Focus: Rapid SAR Expansion

For drug discovery programs, the ability to quickly synthesize amine and ether analogs is crucial. The Chan-Lam coupling allows for the direct connection of the indane scaffold to a wide variety of amines and phenols, enabling a thorough investigation of how different substituents impact biological activity.

Protocol: N-Arylation with Aniline

This protocol describes a typical procedure for the copper-catalyzed amination.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (10 mL)

  • 4 Å Molecular Sieves (approx. 200 mg)

Procedure:

  • Add (2,3-dihydro-1H-inden-2-yl)boronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves to a round-bottom flask equipped with a stir bar.

  • Add DCM, followed by aniline and pyridine.

  • Leave the flask open to the atmosphere (or attach a balloon filled with air/oxygen) and stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper catalyst and molecular sieves. Wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights & Troubleshooting
  • Solvent and Base: The choice of solvent and base is interdependent. A common combination is DCM with a pyridine or triethylamine base. For less reactive substrates, a polar aprotic solvent like DMF may be beneficial.

  • Homocoupling: A potential side reaction is the homocoupling of the boronic acid to form a bi-indane species. This can sometimes be suppressed by carefully controlling the stoichiometry and ensuring efficient stirring to promote the desired cross-coupling.

  • Water Content: While the reaction is tolerant of air, excess water can lead to the formation of phenol byproducts via C-O coupling with H₂O.[12] The inclusion of molecular sieves is a prudent step to minimize this pathway.[13]

Boronate Ester Formation: Protection and Latent Reactivity

The reaction of boronic acids with diols to form cyclic boronate esters is a rapid and reversible equilibrium.[14][15] This transformation is widely exploited as a protection strategy and in the design of chemical sensors.[16][17]

Principle and Mechanistic Insight

Boronic acids react with 1,2- or 1,3-diols to form five- or six-membered cyclic esters, respectively.[14] The formation of these stable rings is entropically favored. The equilibrium can be driven towards the ester product by removing the water generated during the condensation, typically through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.[15] Pinacol (2,3-dimethyl-2,3-butanediol) is a very common diol used for this purpose, yielding robust and often crystalline pinacol esters (BPin).

Boronate_Ester_Equilibrium BoronicAcid (Indenyl)-B(OH)₂ BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster Condensation (drive with H₂O removal) Diol HO-R-OH (e.g., Pinacol) Water 2 H₂O

Figure 3: Reversible equilibrium of boronate ester formation.
Application Focus: Protecting Group Strategy

Converting (2,3-dihydro-1H-inden-2-yl)boronic acid to its pinacol ester derivative offers several advantages:

  • Enhanced Stability: BPin esters are generally more stable to storage and chromatography than their corresponding boronic acids.

  • Suppression of Side Reactions: They are less prone to protodeboronation and the formation of trimeric boroxine anhydrides.

  • Modified Reactivity: They can exhibit different reactivity profiles in cross-coupling reactions, sometimes providing cleaner outcomes.[13] This allows for their use in sequential cross-coupling strategies.

Protocol: Synthesis of the Pinacol Ester Derivative

This protocol details the straightforward synthesis of the boronic acid pinacol ester.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.0 mmol, 1.0 equiv)

  • Pinacol (1.1 mmol, 1.1 equiv)

  • Toluene or Hexane (15 mL)

  • Anhydrous MgSO₄ (optional dehydrating agent)

Procedure:

  • To a round-bottom flask, add (2,3-dihydro-1H-inden-2-yl)boronic acid and pinacol.

  • Add the solvent (e.g., Toluene).

  • Method A (Azeotropic Removal): Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 2-4 hours, collecting the water that is formed.

  • Method B (Dehydrating Agent): Add anhydrous MgSO₄ to the flask and stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours.

  • Monitor the reaction by TLC or by ¹H NMR (disappearance of the B(OH)₂ signal).

  • Upon completion, filter the mixture (if MgSO₄ was used) and concentrate the solvent under reduced pressure.

  • The resulting pinacol ester is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

General Experimental Considerations

Purification Strategies

The purification of boronic acids and their derivatives can present unique challenges.

  • Chromatography: Boronic acids can sometimes streak or decompose on standard silica gel. Using a less acidic support like neutral alumina or treating silica gel with a small amount of a neutralising agent can be beneficial.[18] For pinacol esters, chromatography on silica gel impregnated with boric acid has been reported to suppress decomposition.[19]

  • Recrystallization: Many boronic acids and their derivatives are crystalline solids, making recrystallization an excellent method for purification.

  • Acid-Base Extraction: A useful technique for purifying boronic acids is to dissolve the crude material in an organic solvent (e.g., diethyl ether), wash with a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt, separate the layers to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can be extracted back into an organic solvent.[20][21]

Conclusion

(2,3-dihydro-1H-inden-2-yl)boronic acid is a powerful and versatile intermediate. The derivatization reactions detailed in this guide—Suzuki-Miyaura coupling, Chan-Lam coupling, and boronate ester formation—provide researchers with a robust toolkit to rapidly generate diverse libraries of novel molecules. By understanding the principles behind these transformations and leveraging the provided protocols, scientists in drug discovery and materials science can effectively utilize this unique building block to accelerate their research and development efforts.

References

  • Wikipedia. Chan–Lam coupling . [Link]

  • ResearchGate. How to purify boronic acids/boronate esters? . [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives . [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling . [Link]

  • Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . [Link]

  • Google Patents.
  • WIPO Patentscope. WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES . [Link]

  • SciSpace. Mechanistic Development and Recent Applications of the Chan-Lam Amination . [Link]

  • ResearchGate. Proposed mechanism for Cu‐catalyzed Chan‐Lam coupling . [Link]

  • CCS Chemistry. Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis . [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . [Link]

  • National Center for Biotechnology Information. Indolylboronic Acids: Preparation and Applications . [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling . [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling) . [Link]

  • ACS Publications. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids . [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . [Link]

  • Wiley Online Library. Direct Chan–Lam Amination and Etherification of Aryl BMIDA Reagents . [Link]

  • ResearchGate. (PDF) Indolylboronic Acids: Preparation and Applications . [Link]

  • National Center for Biotechnology Information. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation . [Link]

  • Wikipedia. Boronic acid . [Link]

  • National Center for Biotechnology Information. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids . [Link]

  • Tetrahedron Letters. A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst . [Link]

  • Organic Chemistry Portal. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem . [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Drug Discovery . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • Wiley Online Library. Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines . [Link]

  • National Center for Biotechnology Information. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions . [Link]

  • ResearchGate. Dynamic Combinatorial Chemistry Employing Boronic Acids/Boronate Esters Leads to Potent Oxygenase Inhibitors . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . [Link]

  • MDPI. Indolylboronic Acids: Preparation and Applications . [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields when using secondary alkylboronic acids in Suzuki-Miyaura cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve acceptable yields when using secondary alkylboronic acids in Suzuki-Miyaura cross-couplings. Specifically, (2,3-dihydro-1H-inden-2-yl)boronic acid (also known as 2-indanylboronic acid) presents a unique set of severe mechanistic bottlenecks compared to standard sp²-hybridized arylboronic acids.

This guide is designed to bridge the gap between theoretical organometallic chemistry and benchtop execution. We will diagnose the root causes of your low yields, provide targeted troubleshooting steps, and offer a self-validating experimental protocol to get your synthesis back on track.

Part 1: Mechanistic Root Causes (The "Why")

To troubleshoot effectively, we must first understand the causality of the failure. The coupling of the 2-indanyl moiety is plagued by three competing pathways that destroy your yield:

  • The Transmetalation Bottleneck: Secondary alkylboronic acids are sterically hindered and significantly less nucleophilic than arylboronic acids. This inherently slows down the transmetalation step, allowing destructive side reactions to outcompete the desired catalytic cycle[1][2].

  • β -Hydride Elimination: Once the 2-indanyl group successfully transmetalates onto the palladium center, the sp³ carbons (C1 and C3 of the indane ring) possess highly accessible β -hydrogens. If the palladium center has an open coordination site, the complex will rapidly undergo β -hydride elimination to form indene and an inactive Ar-Pd-H species[1][3].

  • Protodeboronation: In the presence of water and base (which are necessary for transmetalation), the C–B bond of the boronic acid can hydrolyze prematurely, yielding indane and boric acid. This depletes your nucleophile before it can even enter the catalytic cycle[3][4].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMet Transmetalation Ar-Pd(II)-(2-Indanyl) OxAdd->TransMet Base RedElim Reductive Elimination Coupled Product TransMet->RedElim Desired Pathway BetaHyd β-Hydride Elimination (Yields Indene) TransMet->BetaHyd Side Reaction RedElim->Pd0 ProtoDeb Protodeboronation (Yields Indane) Boronic (2-Indanyl)boronic acid Boronic->TransMet Boronic->ProtoDeb H2O/Base

Caption: Catalytic cycle of 2-indanylboronic acid Suzuki coupling highlighting the primary failure pathways.

Part 2: FAQ & Troubleshooting Guide

Q1: My GC-MS shows massive amounts of indene and unreacted aryl halide. How do I stop this? A: You are observing β -hydride elimination. Because transmetalation has occurred (which is why indene is forming), the failure point is the relative rate of reductive elimination versus β -hydride elimination.

  • The Fix: Switch to a bulky, electron-rich monophosphine ligand. Ligands like Amphos , RuPhos , or AntPhos force the aryl and indanyl groups closer together due to their extreme steric bulk, artificially accelerating reductive elimination. Furthermore, their sheer size blocks the empty coordination site on the palladium atom required for the β -hydride transfer to occur[2][5].

Q2: I am seeing indane (the reduced boronic acid) and unreacted aryl halide, but no indene. What is happening? A: This is classic protodeboronation. Your boronic acid is hydrolyzing before it ever reaches the palladium catalyst.

  • The Fix: You must balance the base strength and water content. Highly basic, purely aqueous conditions accelerate protodeboronation[5]. Switch to a milder base like anhydrous K₃PO₄ or Cs₂CO₃ in a biphasic solvent system like Toluene/H₂O (in a 10:1 ratio). Alternatively, convert your boronic acid into a potassium trifluoroborate salt (R-BF₃K). Trifluoroborates act as "slow-release" mechanisms for the active boronic acid, keeping its steady-state concentration low enough to prevent bulk degradation[4][6].

Q3: Can I just increase the palladium catalyst loading to force the reaction to completion? A: No. Increasing palladium loading without optimizing the ligand environment will simply accelerate the formation of indene (via β -hydride elimination) or homocoupled bi-indane. The critical parameter is the Pd:Ligand ratio and the ligand architecture, not just the amount of metal. Maintain a strict 1:1 to 1:2 Pd:Ligand ratio to prevent the formation of catalytically dead bis-phosphine complexes[5].

Part 3: Quantitative Data & Ligand Comparison

The following table summarizes the impact of ligand selection on the Suzuki-Miyaura coupling of sterically hindered secondary alkylboronic acids (data synthesized from standardized cross-coupling benchmarking studies)[2][5].

Ligand SystemPd:Ligand RatioConversion (%)Desired Product Yield (%) β -Hydride Elimination / Isomerization (%)
PPh₃1:2>80<5>75
SPhos1:2100~10>80
RuPhos1:21004555
Amphos1:1.210078<10
AntPhos1:210085<5

Note: PPh₃ and SPhos fail to provide enough steric bulk to prevent the β -hydride elimination of the 2-indanyl moiety, resulting in near-total conversion to indene.

Part 4: Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating workflow designed specifically to suppress the side reactions associated with (2,3-dihydro-1H-inden-2-yl)boronic acid.

Materials Required:

  • Aryl halide (1.0 equiv)

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.5 equiv — superstoichiometric to account for minor unavoidable protodeboronation)

  • Pd(OAc)₂ (2 mol%)

  • AntPhos or Amphos ligand (2.4 mol%)

  • K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • Toluene / Deionized Water (10:1 ratio, thoroughly sparged with Argon for 30 minutes)

Step-by-Step Methodology:

  • Preparation of the Catalyst Pre-complex (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with Pd(OAc)₂ (2 mol%) and the bulky phosphine ligand (2.4 mol%). Add 1 mL of degassed anhydrous toluene. Stir at room temperature for 15 minutes until the solution becomes homogenous. Causality: Pre-complexing ensures that no unligated "naked" palladium is present when the boronic acid is introduced, which would otherwise lead to rapid decomposition.

  • Substrate Loading: To a separate oven-dried Schlenk tube, add the aryl halide (1.0 mmol), (2,3-dihydro-1H-inden-2-yl)boronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition: Add 3 mL of degassed toluene and 0.3 mL of degassed deionized water to the substrate mixture. Causality: A small amount of water is strictly required to solubilize the phosphate base and form the active boronate species for transmetalation, but limiting it to a 10:1 ratio throttles the rate of protodeboronation.

  • Reaction Initiation: Transfer the pre-formed catalyst solution into the Schlenk tube containing the substrates. Seal the tube securely under Argon.

  • Heating & Self-Validation Monitoring: Heat the reaction mixture to 90–100 °C with vigorous stirring (1000 rpm) for 16–24 hours. Self-Validation Step: At the 4-hour mark, pull a 50 µL aliquot and run a rapid GC-MS. Look for the m/z peak of indene (116 g/mol ) or indane (118 g/mol ). If indane is high, your water content is too high. If indene is high, your system has oxygen intrusion degrading the phosphine ligand.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate and purify via flash column chromatography.

References

  • Biscoe, M. R. et al. "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides." Journal of the American Chemical Society, 2014, 136, 10589-10592.[Link]

  • Molander, G. A. et al. "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides–Reaction Discovery Using Parallel Microscale Experimentation." Journal of the American Chemical Society, 2008, 130, 9257–9259.[Link]

  • MDPI. "Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings." Molecules, 2020, 25(5), 1194.[Link]

Sources

Optimization

Purification techniques for (2,3-dihydro-1H-inden-2-yl)boronic acid

Welcome to the Technical Support Center for Boronic Acid Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of (2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronic Acid Chemistry. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of (2,3-dihydro-1H-inden-2-yl)boronic acid (commonly known as indan-2-boronic acid).

Because boronic acids possess unique physicochemical properties—such as an empty p-orbital on the boron atom and a propensity for reversible dehydration—standard purification techniques like silica gel chromatography often fail. This guide synthesizes field-proven methodologies to help you troubleshoot common bottlenecks, understand the mechanistic causality behind each protocol, and achieve high-purity yields.

Part 1: Physicochemical Profiling of Indan-2-Boronic Acid

To design a successful purification strategy, one must first understand the quantitative and structural properties of the target molecule. The table below summarizes the critical data points that dictate the behavior of indan-2-boronic acid during workup.

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 161.99 g/mol Standard mass tracking during derivatization.
Physical State Solid (White to off-white)Amenable to precipitation, trituration, and recrystallization.
Solubility Profile Soluble in EtOAc, Et₂O, THF; Insoluble in neutral H₂OIdeal for biphasic liquid-liquid extraction.
Acidity (pKa) ~9.5 – 10.5 (Alkyl boronic acid)Requires pH > 11 for complete conversion to the water-soluble boronate anion.
Lewis Acidity Electrophilic Boron centerForms highly stable, crystalline tetrahedral adducts with alkanolamines (e.g., Diethanolamine) [1].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my indan-2-boronic acid streak severely on silica gel, resulting in poor recovery and co-elution of impurities? The Causality: Boronic acids are not static molecules; they exist in a dynamic equilibrium with their trimeric anhydride form, known as a boroxine. When exposed to the slightly acidic silanol groups on silica gel, or during concentration under heat and vacuum, indan-2-boronic acid dehydrates. Because the monomer and the boroxine have drastically different polarities, the compound streaks across the column. Furthermore, the empty p-orbital of the boron atom interacts strongly with the stationary phase, leading to irreversible retention. The Solution: Avoid standard normal-phase chromatography. Instead, rely on chemical derivatization (such as diethanolamine adduct formation) or biphasic acid-base extraction [2].

BoroxineEq Monomer Indan-2-boronic Acid (Active Monomer) Boroxine Indan-2-boroxine (Trimeric Anhydride) Monomer->Boroxine Dehydration (Heat / Vacuum / Silica) Boroxine->Monomer Hydration (Aqueous Workup)

Figure 1: Equilibrium between indan-2-boronic acid monomer and its trimeric boroxine anhydride.

Q2: I synthesized the compound via the pinacol ester, but I cannot separate the cleaved pinacol or unreacted ester from the free boronic acid. How do I resolve this? The Causality: Pinacol esters of alkyl boronic acids are highly stable due to the favorable thermodynamics of the five-membered ring. Standard hydrolysis (using BCl₃ or NaIO₄) often leaves trace ester or free pinacol, which shares similar solubility profiles with the free boronic acid in organic solvents. The Solution: Utilize the Diethanolamine (DEA) Adduct Protocol. DEA acts as a tridentate ligand, coordinating via its two hydroxyl oxygens and the nitrogen lone pair. This forms a stable, dative nitrogen-boron bond, converting the trigonal planar boron into a tetrahedral boronate complex. This adduct is highly crystalline and entirely insoluble in non-polar solvents like diethyl ether, allowing it to crash out of solution while pinacol and unreacted esters remain dissolved [3].

Q3: I attempted an aqueous base extraction, but my final yield was extremely low. What happened? The Causality: Indan-2-boronic acid is a secondary alkyl boronic acid. Its pKa is relatively high (~10). If you used a weak base (like saturated NaHCO₃, pH ~8), the boronic acid was not fully deprotonated into the boronate anion and remained in the organic layer, which was likely discarded. The Solution: You must use a strong base (1M to 2M NaOH) to ensure the aqueous phase reaches a pH > 11. Conversely, do not leave the compound in strong base for extended periods (>2 hours), as alkyl boronic acids can slowly undergo protodeboronation (C-B bond cleavage) or oxidation.

Part 3: Step-by-Step Experimental Methodologies

Below are the self-validating protocols for the purification of indan-2-boronic acid. Choose the pathway that best fits your crude impurity profile.

PurificationWorkflow Crude Crude Indan-2-boronic Acid (Contains esters, indane, salts) Decision Select Purification Pathway Crude->Decision DEA Add Diethanolamine (DEA) in EtOAc/Ether Decision->DEA High Purity Needed (Ester Removal) BaseWash Aqueous Base Extraction (pH > 11) Decision->BaseWash Quick Cleanup (Non-polar Impurities) Crystallize Filter Crystalline DEA-Boronate Adduct DEA->Crystallize Hydrolysis Biphasic Hydrolysis (Dilute HCl / Ether) Crystallize->Hydrolysis Pure Pure (2,3-dihydro-1H-inden-2-yl) boronic acid Hydrolysis->Pure Acidify Acidify to pH 3-4 & Extract with EtOAc BaseWash->Acidify Acidify->Pure

Figure 2: Decision matrix and workflow for the purification of indan-2-boronic acid.

Protocol A: The Diethanolamine (DEA) Adduct Method (Gold Standard)

Use this method when separating the free boronic acid from unreacted pinacol esters, free pinacol, or structurally similar organic impurities.

Phase 1: Adduct Formation

  • Dissolution: Dissolve the crude indan-2-boronic acid mixture in a minimal amount of Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (approx. 5 mL per gram of crude).

  • Derivatization: Add 1.1 equivalents of Diethanolamine (DEA) dropwise to the stirring solution at room temperature.

  • Crystallization: Stir the mixture for 30–60 minutes. A thick, white crystalline precipitate (the DEA-boronate adduct) will form. Self-Validation Check: If precipitation does not occur, add a non-polar anti-solvent like hexanes dropwise until the solution turns cloudy, then cool to 4°C.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold Et₂O/Hexanes (1:1) to remove all organic impurities and unreacted esters.

Phase 2: Adduct Hydrolysis 5. Biphasic Setup: Transfer the pure, solid DEA adduct to a separatory funnel. Add equal volumes of Et₂O and 1M aqueous HCl (approx. 10 mL of each per gram of adduct). 6. Hydrolysis: Shake vigorously. The acidic environment breaks the dative N-B bond, protonating the DEA (which moves into the aqueous layer as a water-soluble hydrochloride salt) and regenerating the free indan-2-boronic acid (which partitions into the Et₂O layer) [3]. 7. Recovery: Separate the layers. Extract the aqueous layer once more with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<35°C) to prevent boroxine formation.

Protocol B: Biphasic Acid-Base Extraction

Use this method for rapid cleanup when the primary impurities are non-polar hydrocarbons (e.g., indane derivatives) and no ester protecting groups are present.

  • Solubilization: Dissolve the crude material in a water-immiscible organic solvent (e.g., EtOAc or Dichloromethane).

  • Basic Extraction: Add an equal volume of 1M NaOH (aq). Shake vigorously in a separatory funnel. Self-Validation Check: Test the pH of the aqueous layer; it must be >11. The indan-2-boronic acid is now in the aqueous layer as a boronate salt.

  • Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer containing non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 3–4. The free indan-2-boronic acid will precipitate as a white solid or form a cloudy suspension.

  • Final Extraction: Extract the acidic aqueous suspension with fresh EtOAc (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via a simple biphasic sequence. Tetrahedron Letters, 46(46), 7899-7903.[Link]

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571–3575.[Link]

Troubleshooting

Technical Support Center: A Guide to Preventing Protodeboronation of (2,3-dihydro-1H-inden-2-yl)boronic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2,3-dihydro-1H-inden-2-yl)boronic acid. This guide provides in-depth technical insights and practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2,3-dihydro-1H-inden-2-yl)boronic acid. This guide provides in-depth technical insights and practical troubleshooting strategies to address a critical challenge associated with this reagent: protodeboronation. As a secondary alkylboronic acid, this compound presents unique stability challenges compared to its more common arylboronic acid counterparts. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize this undesired side reaction, ensuring the success and reproducibility of your experiments.

Part 1: Foundational FAQs

This section addresses the fundamental concepts of protodeboronation as it pertains to (2,3-dihydro-1H-inden-2-yl)boronic acid.

Q1: What is protodeboronation and why is it a specific concern for (2,3-dihydro-1H-inden-2-yl)boronic acid?

Protodeboronation is an undesired chemical reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1] In the case of (2,3-dihydro-1H-inden-2-yl)boronic acid, this process irreversibly converts the desired reagent into its corresponding hydrocarbon, indane, consuming your starting material and reducing the yield of your target product.

This is a particular concern for this molecule because it is a secondary alkylboronic acid . The C(sp³)–B bond in alkylboronic acids is generally less stable than the C(sp²)–B bond found in arylboronic acids, making them more susceptible to degradation both during storage and under common reaction conditions, such as those used in Suzuki-Miyaura cross-coupling.[2]

Q2: What are the primary factors that trigger protodeboronation?

The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Several key factors can initiate or accelerate this decomposition pathway:

  • pH (Base and Acid Catalysis): The reaction is known to be catalyzed by both acids and bases.[1] In Suzuki-Miyaura coupling, the required basic conditions are a major contributor. The base (e.g., OH⁻) attacks the Lewis acidic boron center to form a more electron-rich boronate species, [R-B(OH)₃]⁻. This intermediate is more susceptible to protonolysis by a proton source (like water), leading to the cleavage of the C-B bond.[3][4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation. Optimizing the temperature to the lowest effective point for the desired reaction is critical.

  • Water Content: Water acts as the proton source in the final step of base-catalyzed protodeboronation.[1] While often necessary for Suzuki-Miyaura reactions, its concentration can influence the rate of this side reaction.

  • Catalyst System (Palladium and Ligands): Beyond base-mediated pathways, the palladium catalyst itself can promote protodeboronation. This is a frequently overlooked factor. Studies have shown that Pd(II) precatalysts, particularly when paired with sterically bulky phosphine ligands, can significantly accelerate protodeboronation.[5][6]

Q3: How do I know if my boronic acid is degrading? What are the signs?

Detecting protodeboronation is typically straightforward through standard analytical techniques:

  • Chromatographic Analysis (TLC, LC-MS, GC-MS): The most definitive method is to observe the formation of the deboronated byproduct, indane. A new spot on a TLC plate or a peak in an LC-MS or GC-MS chromatogram corresponding to the mass of indane is a clear indicator.

  • Reduced Reaction Yield: A consistently low yield in your coupling reaction, despite the consumption of your coupling partner (e.g., the aryl halide), strongly suggests that the boronic acid is being consumed by a non-productive pathway like protodeboronation.

  • Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to the degradation of the boronic acid starting material, which may have undergone partial protodeboronation during storage.[2]

Part 2: Troubleshooting Guide - Diagnosis & Solutions

This section provides a structured approach to diagnosing and solving issues related to protodeboronation during a typical cross-coupling reaction.

Issue: Low yield of coupled product with significant formation of indane byproduct.

This is the classic symptom of competitive protodeboronation. The following potential causes and solutions should be investigated systematically.

The base is essential for the Suzuki-Miyaura catalytic cycle but is also a primary driver of protodeboronation.[7][8]

Troubleshooting Steps:

  • Screen Milder Bases: Strong bases like NaOH or KOH in aqueous solutions create a high pH environment that accelerates protodeboronation. Switch to milder bases that are still effective for the coupling reaction.

  • Control Stoichiometry: Use the minimum effective amount of base. Excess base will only increase the rate of the undesired side reaction.

  • Consider Fluoride Sources: In some cases, fluoride bases like CsF or KF can be effective for coupling while being less harsh, though reaction rates may be slower.[9]

Base TypeRecommended BasesRationale & Considerations
Strong NaOH, KOH, K₂CO₃High reactivity, but often leads to significant protodeboronation. Use with caution and at lower temperatures.
Moderate K₃PO₄, Cs₂CO₃Often provide a good balance of reactivity and suppression of protodeboronation. K₃PO₄ is a common choice for alkylboron reagents.[2]
Weak/Fluoride KF, CsFCan be effective in minimizing protodeboronation, but may require higher temperatures or more active catalysts.[9]

The choice of palladium source and phosphine ligand is critical. While bulky ligands are often employed to promote the desired reductive elimination step, they can paradoxically accelerate protodeboronation.[6][10] This is thought to occur because bulky ligands can favor the formation of a reactive intermediate that is prone to protonolysis from water.[6]

Troubleshooting Steps:

  • Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes promote side reactions.[11] Starting with a well-defined Pd(0) source (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst) can often provide a cleaner reaction.

  • Screen Ligands: If you observe significant protodeboronation with a bulky ligand (e.g., XPhos, tBu₃P), screen a set of less sterically demanding ligands.

  • Optimize Ligand:Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black, which can be catalytically active for protodeboronation.[5][12] Ensure an appropriate ratio is used (typically 1:1 to 2:1 for monodentate ligands on a Pd(0) source).

Ligand CharacteristicExample LigandsImpact on Protodeboronation
Very Bulky P(t-Bu)₃, Sphos, XPhosOften used for challenging couplings, but have been shown to actively promote Pd-catalyzed protodeboronation.[6]
Moderately Bulky SPhos, RuPhosCan be effective; screen these if very bulky ligands fail.
Less Bulky / Bidentate PPh₃, dppfMay show lower rates of protodeboronation but could also be less effective for the desired C(sp²)-C(sp³) coupling.

Free alkylboronic acids are inherently less stable than their ester derivatives.[13] Keeping the concentration of the free boronic acid low throughout the reaction is a key strategy for minimizing decomposition.

Troubleshooting Steps:

  • Switch to a Boronate Ester: The most effective strategy is to use a more stable form of the reagent, such as the pinacol ester of (2,3-dihydro-1H-inden-2-yl)boronic acid. Boronate esters are generally crystalline, easier to purify, and significantly more stable to storage and chromatography.[13][14]

  • Employ a "Slow-Release" Strategy: Even when using a boronate ester or a potassium trifluoroborate (BF₃K) salt, the reaction conditions are designed to slowly hydrolyze the protected form to generate a low, steady-state concentration of the active boronic acid for the catalytic cycle. This minimizes the amount of boronic acid available for decomposition at any given time.[2]

Part 3: Recommended Protocols & Workflows

Protocol 1: General Handling and Storage

Given the inherent instability of alkylboronic acids, proper handling is paramount.

  • Storage: (2,3-dihydro-1H-inden-2-yl)boronic acid should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). For long-term stability, conversion to its pinacol boronate ester is highly recommended.[13]

  • Handling: Weigh and handle the reagent quickly, minimizing exposure to air and moisture. Use of a glovebox is ideal.

  • Purification: Avoid purification of the free boronic acid by silica gel chromatography if possible, as the acidic surface can promote decomposition. If chromatography is necessary, consider using the more robust pinacol ester derivative.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for coupling (2,3-dihydro-1H-inden-2-yl)boronic acid (or its pinacol ester) with an aryl bromide.

  • Reagent Preparation:

    • Use the (2,3-dihydro-1H-inden-2-yl)boronic acid pinacol ester (1.2 - 1.5 equivalents) for enhanced stability.

    • Use a reliable aryl bromide (1.0 equivalent).

    • Select a suitable catalyst system, for example, Pd₂(dba)₃ (1-2 mol%) and a moderately bulky ligand like SPhos (2-4 mol%).

    • Use a finely ground, anhydrous base such as K₃PO₄ (2.0 - 3.0 equivalents).[2]

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask or sealed vial, add the aryl bromide, boronate ester, base, and catalyst/ligand under an inert atmosphere (argon or nitrogen).

    • Add a degassed solvent system. A mixture like dioxane/water (e.g., 5:1) is a common starting point. Ensure solvents are thoroughly degassed via sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.[12]

  • Reaction Execution and Monitoring:

    • Heat the reaction to the lowest effective temperature (start screening around 80-90°C).

    • Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of the aryl bromide and the appearance of both the desired product and the indane byproduct.

    • Avoid excessively long reaction times, as this will favor protodeboronation once the limiting reagent is consumed.

  • Workup and Analysis:

    • Once the reaction is complete, cool to room temperature and quench by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude material by ¹H NMR or LC-MS to determine the ratio of product to the indane byproduct, which will inform further optimization.

Part 4: Visual Guides

Diagram 1: Base-Catalyzed Protodeboronation Mechanism

G cluster_0 Activation cluster_1 Susceptible Intermediate cluster_2 Protonolysis & Cleavage BA R-B(OH)₂ (Alkylboronic Acid) Boronate [R-B(OH)₃]⁻ (Alkylboronate) BA->Boronate Equilibrium OH_in OH⁻ (from Base) OH_in->BA + Product R-H (Indane Byproduct) Boronate->Product Borate_out [B(OH)₄]⁻ H2O_in H₂O (Proton Source) H2O_in->Boronate +

Caption: Mechanism of base-catalyzed protodeboronation of a secondary alkylboronic acid.

Diagram 2: Troubleshooting Workflow for Protodeboronation

G Start Low Yield & High Indane Byproduct CheckReagent Are you using the free boronic acid? Start->CheckReagent UseEster ACTION: Switch to Pinacol Ester or BF₃K Salt CheckReagent->UseEster Yes CheckBase Is the base too strong (e.g., NaOH, KOH)? CheckReagent->CheckBase No UseEster->CheckBase ScreenBase ACTION: Screen milder bases (K₃PO₄, Cs₂CO₃) CheckBase->ScreenBase Yes CheckLigand Is the ligand very bulky (e.g., P(tBu)₃, XPhos)? CheckBase->CheckLigand No ScreenBase->CheckLigand ScreenLigand ACTION: Screen less bulky ligands or use Pd(0) source CheckLigand->ScreenLigand Yes CheckTemp Is the reaction temperature >100°C? CheckLigand->CheckTemp No ScreenLigand->CheckTemp LowerTemp ACTION: Lower temperature and monitor reaction time CheckTemp->LowerTemp Yes End Improved Yield CheckTemp->End No/ Optimized LowerTemp->End

Caption: A decision tree for troubleshooting protodeboronation in cross-coupling reactions.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. OSTI.GOV. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available at: [Link]

  • Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. Available at: [Link]

  • Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers - Organic Chemistry Portal. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. Available at: [Link]

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

  • A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters - ChemRxiv. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions - BORIS Theses - Universität Bern. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - J-GLOBAL. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Synthesis of indenes - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]

Sources

Optimization

Side reactions of (2,3-dihydro-1H-inden-2-yl)boronic acid and how to avoid them

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (2,3-dihydro-1H-inden-2-yl)boronic acid. This document is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2,3-dihydro-1H-inden-2-yl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use, particularly in cross-coupling methodologies like the Suzuki-Miyaura reaction. Our goal is to provide not just protocols, but a foundational understanding of the mechanisms behind these side reactions, enabling you to proactively design more robust and higher-yielding experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a low yield, and I've identified the major byproduct as 2,3-dihydro-1H-indene (indane). What is happening?

This is a classic symptom of protodeboronation , the most common and disruptive side reaction for boronic acids.[1] It involves the cleavage of the carbon-boron bond, which is then replaced by a proton (a hydrogen atom) from the reaction medium, consuming your starting material without producing the desired product.[2]

Q2: During my reaction work-up and analysis (e.g., by LC-MS or NMR), I'm seeing a significant amount of 2,3-dihydro-1H-inden-2-ol. Where could this be coming from?

This indicates that your boronic acid is undergoing oxidation . The boron center is susceptible to attack by oxidizing agents, including atmospheric oxygen, which converts the boronic acid into the corresponding alcohol (a phenol or, in this saturated system, an indanol).[3][4] This can occur during the reaction itself or during storage if the material is not handled under inert conditions.

Q3: The characterization of my (2,3-dihydro-1H-inden-2-yl)boronic acid seems inconsistent. Sometimes the mass spectrum or NMR integration suggests a different molecular weight than expected. Why?

This issue typically arises from the formation of a boroxine , the cyclic trimeric anhydride of the boronic acid.[5] This occurs through the reversible dehydration of three boronic acid molecules. Commercial or aged samples of boronic acids often exist as an equilibrium mixture of the acid and its boroxine, which can corrupt reaction stoichiometries if not accounted for.[5][6]

In-Depth Troubleshooting Guides
1. The Challenge of Protodeboronation

Protodeboronation is the undesired protonolysis of the C–B bond, leading to the formation of indane and boric acid, thereby reducing the yield of your target molecule.[7] The rate of this side reaction is highly dependent on the reaction conditions.

Causality and Mechanism: This process can be catalyzed by both acids and bases, but it is particularly problematic under the basic conditions required for many Suzuki-Miyaura couplings.[8][9] The mechanism often involves the formation of a more reactive boronate anion (R-B(OH)3⁻), which can then be protonated by a proton source (like water) in the reaction mixture, leading to C-B bond cleavage.[10][11] High temperatures and strong bases significantly accelerate this decomposition pathway.[2]

Strategies for Avoidance and Control:

  • Base Selection: The choice of base is critical. Strong bases like NaOH and KOH are known to accelerate protodeboronation.

    • Recommendation: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective and less prone to inducing this side reaction.[2] In some systems, potassium fluoride (KF) can also suppress protodeboronation.[2]

  • Temperature Management: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.

    • Recommendation: Operate at the lowest effective temperature. For many modern catalyst systems, reactions can proceed efficiently in the 60-80 °C range, which significantly slows the rate of boronic acid decomposition.[2]

  • Catalyst System Optimization: A slow or inefficient catalyst gives the boronic acid more time to decompose. The goal is to make the rate of cross-coupling much faster than the rate of protodeboronation.

    • Recommendation: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos, XPhos, or tBu₃P) can dramatically increase the rate of the productive reaction.[2][9]

  • Use of More Stable Boronic Acid Derivatives: If protodeboronation remains a persistent issue, the most robust solution is often to use a more stable derivative of the boronic acid.

    • Recommendation: Convert the boronic acid to a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[9][12][13] These derivatives exhibit greater stability and can be used in "slow-release" strategies, where the active boronic acid is generated in situ under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[9][13]

ParameterStandard Conditions (High Risk)Recommended Conditions (Low Risk)Rationale
Base NaOH, KOH, Ba(OH)₂K₃PO₄, Cs₂CO₃, KFMilder bases are less aggressive in promoting the base-catalyzed protodeboronation pathway.[2][10]
Temperature >100 °C (e.g., refluxing toluene/dioxane)60–80 °CLower temperatures decrease the kinetic rate of the decomposition reaction more significantly than the cross-coupling.[2]
Catalyst Pd(PPh₃)₄Pd₂dba₃ + XPhos, or XPhos G3 precatalystHighly active, modern ligands accelerate the desired Suzuki coupling, allowing it to outcompete protodeboronation.[2][9]
Boron Reagent Boronic AcidPinacol Boronate Ester, MIDA BoronateDerivatives are more stable and can release the boronic acid slowly, minimizing its decomposition over time.[12][13]
2. Preventing Unwanted Oxidation

The oxidation of (2,3-dihydro-1H-inden-2-yl)boronic acid to 2,3-dihydro-1H-inden-2-ol is an irreversible process that consumes the starting material.

Causality and Mechanism: The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS) like hydrogen peroxide or even atmospheric oxygen.[14] This leads to an intermediate that rearranges to form a borate ester, which is then rapidly hydrolyzed to the alcohol and boric acid during workup.[14][15]

Strategies for Avoidance and Control:

  • Inert Atmosphere Handling: Oxygen is a key culprit in the oxidation of boronic acids.

    • Recommendation: Always handle and store (2,3-dihydro-1H-inden-2-yl)boronic acid under an inert atmosphere (e.g., nitrogen or argon).[3] Keep containers tightly sealed. For long-term storage, refrigeration is recommended to minimize degradation.[3]

  • Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen.

    • Recommendation: Before use in a reaction, thoroughly degas all solvents. Common methods include sparging with an inert gas (N₂ or Ar) for 20-30 minutes or using three freeze-pump-thaw cycles.[16]

  • Reaction Setup: Ensure the entire reaction is set up to exclude oxygen.

    • Recommendation: Use Schlenk line techniques or a glovebox for weighing reagents and setting up the reaction.[1] Evacuate and backfill the reaction vessel with an inert gas multiple times before adding the solvent.[1]

3. Managing Boroxine Formation

Boroxines are stable, six-membered rings formed from the dehydration of three boronic acid molecules. Their presence complicates stoichiometry and can lead to irreproducible results.

Causality and Mechanism: The formation of boroxine is a reversible equilibrium process.[17] In the solid state or in anhydrous solvents, the equilibrium can favor the boroxine. In the presence of water, the equilibrium shifts back towards the boronic acid.[5][18]

Strategies for Avoidance and Management:

  • Stoichiometry Control: Since commercial samples may contain significant amounts of boroxine, assuming a 1:1 molar ratio based on the mass of the boronic acid can be inaccurate.[5]

    • Recommendation: If the reaction is aqueous, the boroxine will likely hydrolyze back to the boronic acid in situ. For non-aqueous reactions, the presence of boroxine can be problematic. One strategy is to add a controlled, stoichiometric amount of water to the reaction to ensure full conversion to the monomeric acid form before the catalytic cycle begins.

  • Purification Challenges: Boronic acids and their boroxines can be difficult to separate and may streak on silica gel chromatography.

    • Recommendation: A common and effective strategy is to convert the crude boronic acid to its pinacol boronate ester. These esters are typically much more stable, less polar, and behave well during chromatographic purification.[19] Alternatively, an acid/base extraction can sometimes be used to purify the boronic acid by forming a water-soluble boronate salt.[19][20]

Experimental Protocols & Workflows
Key Protocol: Robust Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point designed for sensitive substrates prone to decomposition.

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (2,3-dihydro-1H-inden-2-yl)boronic acid (or its pinacol ester, 1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).[16]

    • Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]

    • Add anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane) via syringe to a typical concentration of 0.1-0.5 M.[1][21]

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 70 °C).[2]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the indane byproduct. Avoid excessively long reaction times.[1]

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

// Nodes start [label="Low Suzuki Coupling Yield Observed", fillcolor="#EA4335"]; check_byproduct [label="Indane byproduct detected by MS/NMR?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Protodeboronation Path proto_yes [label="Protodeboronation is Likely", fillcolor="#EA4335"]; check_base [label="1. Switch to milder base (K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4"]; check_temp [label="2. Lower reaction temperature (60-80 °C)", fillcolor="#4285F4"]; check_catalyst [label="3. Use a more active catalyst/ligand (e.g., XPhos)", fillcolor="#4285F4"]; use_ester [label="4. Use a stable derivative (Pinacol/MIDA ester)", fillcolor="#34A853"];

// Other Issues Path proto_no [label="Other issues may be present", fillcolor="#FBBC05", fontcolor="#202124"]; check_oxidation [label="Indanol byproduct observed?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation_yes [label="Oxidation Occurred:\n- Ensure inert atmosphere\n- Degas solvents thoroughly", fillcolor="#4285F4"]; oxidation_no [label="Consider other failure modes:\n- Catalyst deactivation\n- Poor reagent quality\n- Inactive aryl halide", fillcolor="#4285F4"];

// Connections start -> check_byproduct; check_byproduct -> proto_yes [label="Yes"]; check_byproduct -> proto_no [label="No"];

proto_yes -> check_base -> check_temp -> check_catalyst -> use_ester;

proto_no -> check_oxidation; check_oxidation -> oxidation_yes [label="Yes"]; check_oxidation -> oxidation_no [label="No"]; } caption="Figure 2: A decision-tree workflow for troubleshooting low-yield Suzuki reactions."

References
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Wikipedia.
  • PubMed. (2025). The Boroxine-Boronic Acid Equilibrium.
  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium.
  • Cammidge, A. N., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Cox, P. A., et al. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Fyfe, J. W. B., & Watson, A. J. B. (2016). B-Protected Boronic Acids: Methodology Development and Strategic Application.
  • RSC Publishing. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Poster Board #1276.
  • Maastricht University. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions.
  • Google Patents. (2005).
  • BenchChem. (2025).
  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts.
  • PNAS. (2016). Boronic acid with high oxidative stability and utility in biological contexts.
  • Reddit. (2024). For the pro's (Suzuki).
  • Reddit. (2025). HELP: Purifying boronic acids sucks.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions with (2,3-dihydro-1H-inden-2-yl)boronic acid

Welcome to the technical support center for (2,3-dihydro-1H-inden-2-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this secondary alkylboronic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2,3-dihydro-1H-inden-2-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this secondary alkylboronic acid in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (2,3-dihydro-1H-inden-2-yl)boronic acid is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Low yields in C(sp³)-C(sp²) Suzuki-Miyaura couplings involving secondary alkylboronic acids are a common challenge. The issues often stem from a few critical areas: catalyst and ligand choice, reaction conditions, and the inherent stability of the boronic acid itself.

  • Catalyst System Inactivity: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount for the successful coupling of secondary alkylboronic acids. These substrates are sterically more demanding and can be prone to side reactions like β-hydride elimination. Standard catalysts for aryl-aryl couplings may not be effective.

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time are highly interdependent and need to be carefully optimized. An inappropriate combination can lead to catalyst deactivation or favor undesired reaction pathways.[1]

  • Degradation of the Boronic Acid: Alkylboronic acids are generally less stable than their aryl counterparts and can be susceptible to degradation pathways such as protodeboronation, especially under the reaction conditions.[2]

Q2: I am observing a significant amount of indane as a byproduct. What is causing this and how can I minimize it?

The formation of indane is a classic sign of protodeboronation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This is a major pathway for the consumption of your starting boronic acid, leading to reduced yields of the desired coupled product.

Causality: Protodeboronation of alkylboronic acids can be promoted by the presence of proton sources (like water or alcohols) in the reaction mixture, and the rate can be influenced by the basicity and temperature of the reaction. For secondary alkylboronic acids, this process can sometimes be more facile than for primary or aryl boronic acids.

Mitigation Strategies:

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4] However, overly strong or nucleophilic bases in the presence of protic solvents can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: While some Suzuki-Miyaura reactions tolerate or even require water, for sensitive alkylboronic acids, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[5]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2] The boronic acid can be slowly released in situ under the reaction conditions.

Troubleshooting Common Side Reactions

Q3: Besides indane, I am also seeing a dimeric species corresponding to the homocoupling of (2,3-dihydro-1H-inden-2-yl)boronic acid. What leads to this byproduct?

The formation of 1,1'-bi(2,3-dihydro-1H-indene) is due to the homocoupling of your boronic acid. This side reaction not only consumes your starting material but can also complicate the purification of your desired product.

Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules, catalyzed by palladium(II) species. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid.

Mitigation Strategies:

  • Rigorous Degassing: Ensure that your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) to minimize the presence of oxygen.

  • Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) source.

  • Slow Addition of Boronic Acid: Adding the (2,3-dihydro-1H-inden-2-yl)boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

Optimizing Reaction Parameters

Q4: What is the best palladium catalyst and ligand combination for the Suzuki-Miyaura coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with an aryl halide?

For the C(sp³)-C(sp²) coupling of a secondary alkylboronic acid, the ligand plays a critical role in promoting the desired reaction pathway and suppressing side reactions. Electron-rich and sterically bulky phosphine ligands are generally preferred.

Catalyst/Ligand CombinationKey Features & Recommendations
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) These ligands are known to be highly effective for challenging Suzuki-Miyaura couplings, including those involving secondary alkylboronic acids.[1] They can promote the oxidative addition and reductive elimination steps while minimizing β-hydride elimination.
PdCl₂(dppf) While a classic catalyst for Suzuki couplings, it may be less effective for secondary alkylboronic acids compared to the more modern Buchwald ligands.[6]
Pd(PPh₃)₄ Can be effective in some cases, but the lability of the triphenylphosphine ligands can sometimes lead to catalyst decomposition and lower yields.

Recommendation: A good starting point for optimization is to screen a panel of Buchwald ligands, such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (2,3-dihydro-1H-inden-2-yl)boronic acid with an Aryl Bromide

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • (2,3-dihydro-1H-inden-2-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, (2,3-dihydro-1H-inden-2-yl)boronic acid, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification and Stability

Q5: I am having difficulty purifying my product, and it seems that the unreacted (2,3-dihydro-1H-inden-2-yl)boronic acid is difficult to remove by standard silica gel chromatography. What are some alternative purification strategies?

Boronic acids can indeed be challenging to purify by standard silica gel chromatography due to their polarity and potential for decomposition on silica.

Alternative Purification Methods:

  • Acid/Base Extraction: Boronic acids are weakly acidic and can sometimes be removed by washing the organic layer with a basic aqueous solution (e.g., dilute NaOH). However, care must be taken as this can also promote the degradation of some boronic acids.

  • Formation of a Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can form a stable, often crystalline adduct with the boronic acid, which can be removed by filtration. The desired product remains in the filtrate.

  • Use of Boronic Acid Scavengers: There are commercially available resins designed to scavenge unreacted boronic acids from reaction mixtures.

Q6: How should I store (2,3-dihydro-1H-inden-2-yl)boronic acid to ensure its stability and reactivity over time?

Proper storage is crucial to maintain the integrity of alkylboronic acids.

Storage Recommendations:

  • Inert Atmosphere: Store the solid boronic acid under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.

  • Low Temperature: Keep the container tightly sealed and store it in a refrigerator or freezer.

  • Protection from Light: Store the compound in an amber vial or in a dark place to prevent potential light-induced degradation.

By understanding the underlying chemistry and potential pitfalls associated with the use of (2,3-dihydro-1H-inden-2-yl)boronic acid, you can more effectively troubleshoot your reactions and achieve your desired synthetic outcomes.

Visualizing the Process

Diagrams

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd 1 PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII->Transmetalation 2 PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim 3 RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid (2,3-dihydro-1H-inden-2-yl)B(OH)₂ Protodeboronation Protodeboronation (+ H⁺) BoronicAcid->Protodeboronation Homocoupling Homocoupling (+ O₂, Pd) BoronicAcid->Homocoupling Indane Indane Protodeboronation->Indane Dimer Dimer Homocoupling->Dimer

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckCatalyst Optimize Catalyst System (Pd Source, Ligand) Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (Temperature, Concentration, Time) Start->CheckConditions SideReactions Identify Side Products (Protodeboronation, Homocoupling) Start->SideReactions Solution1 Use Fresh/Protected Boronic Acid Anhydrous Conditions CheckReagents->Solution1 Solution2 Screen Buchwald Ligands (SPhos, XPhos, etc.) CheckCatalyst->Solution2 Solution3 Systematic Screening of Base/Solvent/Temp. CheckConditions->Solution3 Solution4 Rigorous Degassing Slow Addition of Boronic Acid SideReactions->Solution4

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1235-1243. (2014). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Investigations of Phenoxyimine–Cobalt(II)-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society, 145(31), 17354-17368. (2023). Available at: [Link]

  • Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. Chemical Communications, 50(74), 10932-10934. (2014). Available at: [Link]

  • (Phenoxyimine)nickel-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Cross-Coupling: Evidence for a Recovering Radical Chain Mechanism. Journal of the American Chemical Society, 146(14), 10124-10141. (2024). Available at: [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13154-13157. (2014). Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 24(17), 4172-4180. (2005). Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. (2020). Available at: [Link]

  • The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion Application Note. Available at: [Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7935-7940. (2020). Available at: [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(38), 14619-14626. (2024). Available at: [Link]

  • A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Analyst, 147(11), 2469-2474. (2022). Available at: [Link]

  • Reddit - r/Chempros: Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Available at: [Link]

  • Benchtop Monitoring of Reaction Progress via Visual Recognition with a Handheld UV Lamp: In Situ Monitoring of Boronic Acids in the Suzuki−Miyaura Reaction. The Journal of Organic Chemistry, 76(17), 7300-7305. (2011). Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 3485-3501. (2002). Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(4), 2351-2360. (2024). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki-Miyaura Couplings with (2,3-dihydro-1H-inden-2-yl)boronic acid

Welcome to the Advanced Application Support Center. Coupling secondary alkylboronic acids—specifically (2,3-dihydro-1H-inden-2-yl)boronic acid (indan-2-ylboronic acid)—presents unique mechanistic hurdles compared to stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Coupling secondary alkylboronic acids—specifically (2,3-dihydro-1H-inden-2-yl)boronic acid (indan-2-ylboronic acid)—presents unique mechanistic hurdles compared to standard aryl-aryl cross-couplings. The presence of adjacent benzylic protons makes this substrate highly susceptible to parasitic pathways that rapidly deactivate and poison palladium catalysts.

This guide synthesizes field-proven methodologies and mechanistic causality to help you diagnose, troubleshoot, and optimize your catalytic systems.

Mechanistic Overview: The Poisoning Pathways

Before troubleshooting, it is critical to visualize where the catalytic cycle fails. For indan-2-ylboronic acid, the failure almost always occurs immediately following the transmetalation step. If reductive elimination is not kinetically favored, the system undergoes rapid β -hydride elimination to form indene, leaving behind an unligated Pd(0) species that irreversibly agglomerates into Pd-black.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X LigOx Ligand Oxidation (O2 Ingress) Pd0->LigOx Trace O2 TransMet Transmetalation (Slow for Indan-2-yl) OxAdd->TransMet + Indan-2-yl-B(OH)2 Base RedElim Reductive Elimination (Desired Product) TransMet->RedElim Fast with Amphos BetaH β-Hydride Elimination (Indene Byproduct) TransMet->BetaH Slow Reductive Elim RedElim->Pd0 Regeneration PdBlack Pd-Black Agglomeration (Irreversible Poisoning) BetaH->PdBlack Unligated Pd(0) LigOx->PdBlack Loss of Ligand

Catalytic cycle of indan-2-ylboronic acid coupling and primary Pd-poisoning pathways.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my reaction mixture rapidly turn black, and why am I recovering indene instead of the coupled product? Causality: The formation of a black precipitate (Pd-black) alongside indene is the definitive chemical signature of β -hydride elimination outcompeting reductive elimination. When the indan-2-yl group transfers to the palladium center, it contains highly activated benzylic β -hydrogens. Eliminating one of these hydrogens yields indene—a thermodynamically stable, conjugated system. This parasitic pathway strips the palladium of its stabilizing ligands, generating naked Pd(0) that irreversibly agglomerates into inactive Pd-black (). Resolution: You must shift the kinetic balance. Utilize sterically demanding, electron-rich ligands (such as Amphos or AntPhos) that artificially lower the activation barrier for reductive elimination, forcing the C-C bond formation before β -hydride elimination can occur.

Q2: I switched to a massive, bulky ligand (e.g., X-Phos) to force reductive elimination, but now my reaction stalls at <50% conversion with no product. Is the catalyst poisoned? Causality: Yes, but via a different mechanism. While extreme steric bulk prevents Pd-black agglomeration, ligands like X-Phos create a steric wall that severely hinders the transmetalation step of secondary alkylboronic acids (). The indan-2-ylboronic acid cannot effectively transfer its alkyl group to the bulky Ar-Pd(II)-X complex. The stalled Pd(II) complex eventually degrades into unreactive halide-bridged dimers, poisoning the cycle. Resolution: Secondary alkylboronic acids require a "Goldilocks" ligand profile—bulky enough to promote reductive elimination, but open enough to permit transmetalation.

Q3: How can I differentiate between catalyst poisoning via oxygen ingress versus substrate-driven deactivation (protodeboronation)? Causality: Both failure modes result in low yields, but their chemical signatures differ entirely. Oxygen ingress oxidizes electron-rich phosphine ligands ( PR3​→O=PR3​ ), stripping Pd(0) of its stabilization and causing immediate Pd-black precipitation before any substrate conversion occurs. Conversely, protodeboronation is the hydrolysis of the C-B bond before transmetalation can happen (1[1]). Resolution: Run a GC-MS on your crude mixture.

  • If you observe indane (the protodeboronation product) and unreacted aryl halide, your base/solvent is too wet.

  • If you observe oxidized ligand mass peaks or aryl-aryl homocoupling, your Schlenk line or glovebox has an oxygen leak.

Quantitative Ligand Performance Data

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of secondary alkylboronic acids. Notice how the failure mode shifts based on the steric and electronic properties of the ligand.

Table 1: Ligand Performance in Secondary Alkylboronic Acid Couplings

LigandConversion (%)Yield (%)Mechanistic Outcome / Primary Failure Mode
AntPhos 10058Optimal balance; effectively promotes reductive elimination.
Amphos >95GoodExcellent steric profile; suppresses β -hydride elimination.
BI-DIME 10031Moderate efficiency; significant β -hydride elimination occurs.
S-Phos 1003Complete conversion but massive β -hydride elimination to alkene.
X-Phos 460Catalyst poisoned by stalled transmetalation due to excessive bulk.
PPh₃ 830Fails to prevent β -hydride elimination; rapid Pd-black formation.

(Data synthesized from standardized secondary alkylboronic acid coupling benchmarks under identical conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, Toluene, 110°C) (1[1]).

Self-Validating Protocol: Indan-2-ylboronic Acid Coupling

To prevent premature catalyst poisoning, this protocol utilizes a split-vial pre-activation methodology. This ensures the active Pd(0)Ln​ complex is fully formed before it is exposed to the secondary alkylboronic acid, preventing premature reduction or improper coordination ().

Step 1: Rigorous Deoxygenation

  • Action: Prepare 5 mL of anhydrous 1,4-dioxane. Subject the solvent to three consecutive Freeze-Pump-Thaw cycles on a Schlenk line.

  • Causality: Trace oxygen rapidly oxidizes electron-rich phosphines like Amphos, generating unreactive Pd-peroxo complexes and leading to immediate catalyst poisoning.

Step 2: Catalyst Pre-Activation

  • Action: In a nitrogen-filled glovebox or under strict argon flow, combine Pd(OAc)2​ (0.02 mmol, 2 mol%) and Amphos (0.024 mmol, 2.4 mol%) in 2 mL of the degassed dioxane. Stir at room temperature for 10 minutes until the solution turns a homogeneous pale yellow.

  • Causality: Pre-mixing ensures complete ligand exchange and reduction to the active Pd(0) species. If the boronic acid is present during this step, it can cause off-cycle degradation.

Step 3: Substrate Addition & Reaction Execution

  • Action: To a separate Schlenk flask, add the aryl halide (1.0 equiv), (2,3-dihydro-1H-inden-2-yl)boronic acid (1.5 equiv), and rigorously dried K3​PO4​ (2.0 equiv). Transfer the pre-activated catalyst solution to this flask.

  • Action: Seal the vial and heat to 100 °C under vigorous stirring (800 rpm) for 12–24 hours.

Step 4: Self-Validation & In-Process Control (IPC)

  • Action: At the 2-hour mark, pull a 50 μL aliquot under positive N2​ pressure. Quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

  • Validation Matrix:

    • Signal A (Desired Product is dominant): The catalytic cycle is healthy. Proceed to completion.

    • Signal B (High Indene + Pd-Black observed): β -hydride elimination is outcompeting reductive elimination. Correction: Verify ligand integrity; consider switching to AntPhos.

    • Signal C (Unreacted Ar-X + Indane observed): Protodeboronation is occurring. Correction: Your base is too wet. Switch to anhydrous Cs2​CO3​ or convert the boronic acid to a pinacol ester to slow hydrolysis.

References
  • One-Pot Alkene Hydroboration/Palladium-Catalyzed Migratory Suzuki–Miyaura Cross-Coupling . ACS Catalysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (2,3-Dihydro-1H-inden-2-yl)boronic Acid

Welcome to the Technical Support Center for handling (2,3-dihydro-1H-inden-2-yl)boronic acid (indan-2-ylboronic acid). This guide is designed for researchers, scientists, and drug development professionals who require hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (2,3-dihydro-1H-inden-2-yl)boronic acid (indan-2-ylboronic acid). This guide is designed for researchers, scientists, and drug development professionals who require high-purity monomeric boronic acids for sensitive cross-coupling reactions or biological assays.

Mechanistic Background: The Boroxine-Monomer Challenge

Boronic acids are notorious for their complex physicochemical behavior, primarily due to their spontaneous dehydration into trimeric anhydrides known as boroxines[1]. The indane moiety in (2,3-dihydro-1H-inden-2-yl)boronic acid imparts significant lipophilicity, which alters its solubility profile and makes it highly susceptible to forming complex mixtures of monomers and trimers during standard organic workups.

Water acts as both a reagent and a catalyst in the three-step interconversion between boroxines and boronic acids[1]. Because boroxines and free boronic acids have vastly different solubilities, successful recrystallization requires precise control of the hydration state to force the equilibrium entirely toward the monomeric acid before inducing crystallization[2].

G A Crude Indan-2-ylboronic Acid (Mixture of Monomer & Boroxine) B Dissolution (THF or 1,4-Dioxane) A->B Solubilize C Hydration & Equilibration (Add 5-10% H2O, Stir 60 min) B->C Introduce Water D Boroxine Hydrolysis (Trimer -> Monomer) C->D Shift Equilibrium E Supersaturation (Cooling + Heptane Anti-solvent) D->E Decrease Solubility F Pure (2,3-dihydro-1H-inden-2-yl) boronic acid E->F Vacuum Filtration & Mild Drying

Workflow for recrystallization of indan-2-ylboronic acid via boroxine hydrolysis.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol leverages an aqueous-organic co-solvent system to ensure complete hydrolysis of the boroxine prior to supersaturation, establishing a self-validating loop for purity.

Step 1: Dissolution Suspend the crude (2,3-dihydro-1H-inden-2-yl)boronic acid in a water-miscible organic solvent (e.g., 1,4-dioxane or THF) to achieve a 0.1–0.5 M concentration[2]. Heat gently (40–50 °C) until fully dissolved.

  • Causality: The organic solvent dissolves the lipophilic indane core, while moderate heat breaks intermolecular hydrogen bonds. Non-polar, aprotic solvents inherently favor boroxine formation, so a polar coordinating solvent is strictly required[2].

Step 2: Hydration & Equilibration Add deionized water dropwise to constitute 5–10% of the total solvent volume[2]. Stir vigorously at room temperature for 30–60 minutes.

  • Causality: The addition of water drives the boroxine-to-boronic acid equilibrium toward the monomer. The 60-minute equilibration time ensures complete hydrolysis of the boroxine anhydrides, preventing co-crystallization of the trimer[2][3].

Step 3: Supersaturation & Crystallization Slowly add a non-polar anti-solvent (e.g., n-heptane) until the solution becomes faintly turbid, or slowly cool the mixture to 4 °C.

  • Causality: The anti-solvent decreases the solubility of the monomeric boronic acid without promoting dehydration.

Step 4: Isolation & Mild Drying Filter the resulting crystals via vacuum filtration. Wash with a minimal amount of cold water/heptane (1:10). Dry the crystals under a mild vacuum at room temperature (do not exceed 40 °C).

  • Causality: Exhaustive drying over desiccants (like P₂O₅) or at high temperatures will thermally dehydrate the purified boronic acid back into the boroxine[3].

Step 5: Self-Validation (NMR Water Spike Test) To confirm purity and monomeric state, dissolve 5-10 mg of the crystal in CDCl₃. Run a standard ¹H NMR. If complex multiplets appear, uncap the tube, add 10-20 µL of D₂O, shake gently, and re-acquire the spectrum[2].

  • Causality: If the spectrum simplifies after the D₂O spike, boroxine was present in the solid state, indicating that the recrystallization requires a higher water content during Step 2[2].

Quantitative Data: Solubility & Equilibrium Parameters

ParameterOptimal Range / ValueMechanistic Impact
Water Content (v/v) 5% – 10%Shifts equilibrium to monomeric boronic acid; prevents trimerization[2].
Dissolution Concentration 0.1 M – 0.5 MEnsures complete solubility in organic phase before hydration[2].
Equilibration Time 30 – 60 minutesAllows complete hydrolysis of boroxine anhydrides[2][3].
Drying Temperature < 40 °CPrevents thermal dehydration back to boroxine[3].
NMR Water Spike Volume 10 – 20 µL D₂ODiagnoses boroxine presence by simplifying complex multiplets[2].

Troubleshooting Guides & FAQs

Q1: My recrystallized (2,3-dihydro-1H-inden-2-yl)boronic acid is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts out of solution before crystallizing. This is common with lipophilic boronic acids when the anti-solvent is added too rapidly or the temperature drops too quickly.

  • Action: Adjust the solvent system by increasing the proportion of the good solvent (e.g., THF) slightly, and lower the temperature more gradually. Alternatively, seed the solution with a pure crystal of the boronic acid just before the cloud point is reached.

Q2: Mass spectrometry shows a large peak at roughly three times the expected mass of my product. Is it contaminated? A2: Not necessarily. This is a classic analytical artifact. The mass spectrometer (especially in ESI or MALDI) detects the boroxine trimer, which forms spontaneously under the drying and ionization conditions of the MS chamber[2]. Rely on the ¹H NMR Water Spike Test to determine the true solid-state composition[2].

Q3: Can I use column chromatography instead of recrystallization? A3: It is highly discouraged unless absolutely necessary. Boronic acids interact strongly with the hydroxyl groups on silica gel, leading to severe streaking, poor recovery, and on-column dehydration[4]. If chromatography is unavoidable, derivatization to a pinacol ester or forming a diethanolamine adduct is recommended prior to purification[4][5].

Q4: Can I dry my purified boronic acid in a high-temperature vacuum oven to remove residual water? A4: No. Applying high heat or exhaustive drying over strong desiccants (e.g., sulfuric acid or phosphorus pentoxide) will thermally dehydrate the boronic acid into the boroxine[3]. Always dry under a mild vacuum at room temperature.

References

  • How to purify boronic acids/boronate esters? - ResearchGate.
  • Technical Support Center: Managing Boronic Acid Trimerization - Benchchem.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace.
  • Purification of boronic acids? : r/chemistry - Reddit.
  • The Boroxine–Boronic Acid Equilibrium - Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of (2,3-dihydro-1H-inden-2-yl)boronic acid: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2,3-dihydro-1H-inden-2-yl)boronic acid (Common name: 2-indanylboronic acid) The Analytical Challenge: The Boroxine Equilibr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2,3-dihydro-1H-inden-2-yl)boronic acid (Common name: 2-indanylboronic acid)

The Analytical Challenge: The Boroxine Equilibrium

(2,3-dihydro-1H-inden-2-yl)boronic acid is a highly valuable building block in fragment-based drug discovery and Suzuki-Miyaura cross-coupling reactions. However, as a Senior Application Scientist, I frequently see researchers misinterpret its Nuclear Magnetic Resonance (NMR) spectra. The root cause of this confusion is not impurities, but fundamental thermodynamics.

In solution, free boronic acids exist in a dynamic, reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines [1]. Because the dehydration process releases three molecules of water, boroxine formation is an entropy-driven process. When analyzing 2-indanylboronic acid via NMR, the presence of both the monomer and the boroxine trimer in the same tube results in overlapping, broad, and complex multiplets that mimic a highly impure sample.

BoroxineEquilibrium Monomer 3x 2-Indanylboronic Acid (Monomer) Boroxine 1x Tris(2-indanyl)boroxine + 3x H2O Monomer->Boroxine Dehydration (Entropy Driven) Boroxine->Monomer Hydrolysis DMSO DMSO-d6 (Lewis Base) DMSO->Monomer Shifts equilibrium to Monomer CDCl3 CDCl3 (Non-coordinating) CDCl3->Boroxine Favors Boroxine

Dynamic equilibrium between 2-indanylboronic acid and its boroxine anhydride.

To obtain publication-quality analytical data, we must manipulate this equilibrium. Below, we objectively compare two proven strategies: Solvent Manipulation (DMSO-d6 vs. CDCl3) and Chemical Derivatization (Free Acid vs. Pinacol Ester) .

Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent dictates the position of the boroxine equilibrium.

  • The Causality of CDCl3 Failure: Chloroform-d is a non-coordinating solvent. In CDCl3, the entropy-driven dehydration dominates, leading to a heterogeneous mixture of monomer and boroxine. The resulting spectrum is broad and unpublishable.

  • The Causality of DMSO-d6 Success: Dimethyl sulfoxide is a strong Lewis base. The oxygen atom of DMSO coordinates directly to the empty p-orbital of the boron atom. This coordination disrupts the boroxine ring and thermodynamically traps the compound in its monomeric state, yielding sharp, distinct peaks [1].

Self-Validating Protocol: Direct Analysis in DMSO-d6

To ensure absolute monomeric purity in your NMR tube, use the following self-validating protocol:

  • Weigh 10–15 mg of (2,3-dihydro-1H-inden-2-yl)boronic acid into a clean vial.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO-d6.

  • Critical Step: Add exactly 1 drop (approx. 10 µL) of D2O to the solution.

  • Why this works: The deliberate addition of heavy water forces the hydrolysis of any trace boroxines back to the boronic acid monomer via Le Chatelier's principle. The D2O also exchanges with the boronic acid -OH protons, removing their broad signal (~7.5 ppm) from the spectrum and simplifying the baseline.

  • Transfer to a 5 mm NMR tube and acquire 1H and 13C spectra.

Comparison 2: Free Acid vs. Pinacol Ester Derivative

If your workflow requires analysis in non-coordinating solvents (like CDCl3) due to solubility or downstream reaction requirements, analyzing the free boronic acid is not viable. Instead, you must compare the free acid against its covalently protected derivative: 2-indanylboronic acid pinacol ester .

Derivatization with pinacol (2,3-dimethyl-2,3-butanediol) forms a stable 1,3,2-dioxaborolane ring. Because the hydroxyl groups are covalently locked, boroxine formation is entirely prevented.

NMRWorkflow cluster_0 Method A: Direct cluster_1 Method B: Derivatization Sample (2,3-dihydro-1H-inden-2-yl) boronic acid Solvent Dissolve in DMSO-d6 + 1 drop D2O Sample->Solvent Pinacol React with Pinacol (MgSO4, DCM, 2h) Sample->Pinacol NMR1 Monomer NMR (Sharp Peaks) Solvent->NMR1 NMR2 Dissolve in CDCl3 Pin-Ester NMR Pinacol->NMR2

Workflow comparing direct DMSO-d6 analysis vs. pinacol derivatization.

Protocol: Pinacol Derivatization for CDCl3 Analysis
  • In a 4 mL glass vial, combine 20 mg of the free boronic acid and 1.1 equivalents of pinacol.

  • Add 1.5 mL of dichloromethane (DCM) and 50 mg of anhydrous MgSO4.

  • Why this works: MgSO4 acts as a chemical desiccant, scavenging the water generated during esterification and driving the reaction to 100% completion.

  • Stir at room temperature for 2 hours.

  • Filter the suspension through a small cotton plug to remove the MgSO4.

  • Evaporate the DCM under a gentle stream of nitrogen.

  • Dissolve the resulting crystalline solid in 0.6 mL of CDCl3 for NMR acquisition.

Quantitative Data Comparison

The tables below summarize the expected chemical shifts, demonstrating the stark contrast in spectral clarity between the methodologies.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentFree Acid in CDCl3Free Acid in DMSO-d6 (+D2O)Pinacol Ester in CDCl3
B-OH / Boroxine Broad, shifting baselineExchanged with D2ON/A (Protected)
Aromatic (4H) 7.10 - 7.35 ppm (complex m)7.10 - 7.20 ppm (m)7.12 - 7.22 ppm (m)
Indane CH2 (4H) 2.80 - 3.20 ppm (broad m)2.85 - 2.95 ppm (dd)3.00 - 3.10 ppm (dd)
Indane CH-B (1H) Often obscured1.55 - 1.70 ppm (m)1.75 - 1.85 ppm (quintet)
Pinacol CH3 (12H) N/AN/A1.25 ppm (s)
Table 2: 13C NMR Chemical Shift Comparison (100 MHz)
Carbon AssignmentFree Acid in DMSO-d6Pinacol Ester in CDCl3
Aromatic C (Quaternary) ~ 144.0 ppm~ 144.5 ppm
Aromatic C (CH) ~ 126.1, 124.3 ppm~ 126.3, 124.5 ppm
Indane CH2 ~ 38.5 ppm~ 39.2 ppm
Pinacol C-O N/A83.4 ppm
Pinacol CH3 N/A24.8 ppm
Indane CH-B Not Observed (See Section 5)~ 23.5 ppm (Very Broad)

The "Missing Carbon" Phenomenon: Quadrupolar Relaxation

A hallmark of evaluating boronic acids is the sudden "disappearance" of the carbon atom directly attached to the boron (the C2 position of the indane ring) in the 13C NMR spectrum. Novice analysts often mistake this for a degraded sample.

The Causality: Boron possesses two NMR-active isotopes (^10B and ^11B), both of which are quadrupolar (spin > 1/2). The asymmetrical electric field gradient around the boron nucleus causes rapid quadrupolar relaxation. This induces an exceedingly short transverse relaxation time ( T2​ ) for the directly attached 13C nucleus [2]. Consequently, the 13C signal broadens so severely that it merges with the baseline noise.

Converting the free acid to the pinacol ester slightly improves the electronic symmetry around the boron atom, which is why a faint, broad peak at ~23.5 ppm can sometimes be recovered in the pinacol ester derivative, whereas it is entirely invisible in the free acid.

Conclusion

For routine QA/QC of (2,3-dihydro-1H-inden-2-yl)boronic acid, direct analysis in DMSO-d6 with a trace of D2O is the most time-efficient and accurate method, effectively neutralizing the boroxine equilibrium. However, if structural elucidation requires a non-coordinating solvent, derivatization to the pinacol ester is an absolute requirement to obtain publication-quality, self-validating data.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. Available at:[Link][1]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. Available at:[Link]

Sources

Comparative

X-ray crystallography for structure confirmation of (2,3-dihydro-1H-inden-2-yl)boronic acid derivatives

Structure Confirmation of (2,3-Dihydro-1H-inden-2-yl)boronic Acid Derivatives: X-Ray Crystallography vs. Alternative Analytical Modalities As a Senior Application Scientist in structural elucidation, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure Confirmation of (2,3-Dihydro-1H-inden-2-yl)boronic Acid Derivatives: X-Ray Crystallography vs. Alternative Analytical Modalities

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical pitfalls associated with boronic acid derivatives. The (2,3-dihydro-1H-inden-2-yl)boronic acid moiety (CAS: 1557159-16-6) is a highly valuable building block in medicinal chemistry and Suzuki-Miyaura cross-coupling. However, its structural characterization is inherently complicated by its dynamic thermodynamic behavior in solution.

This guide objectively compares X-ray crystallography against conventional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing the mechanistic causality behind analytical discrepancies and a self-validating experimental workflow for absolute structural confirmation.

The Analytical Challenge: Dynamic Boroxine Equilibria

In solution, boronic acids exist in a dynamic equilibrium with their cyclic anhydrides, known as boroxines. The spontaneous formation of a rigid boroxine ring incurs an enthalpic cost, but this is counteracted and driven forward by a massive entropy gain due to the release of three free water molecules into the bulk solvent[1].

G A 3x Indanylboronic Acid (Monomer) B Indanylboroxine (Cyclic Trimer) A->B - 3 H2O (Entropically Driven) B->A + 3 H2O (Hydrolysis)

Thermodynamic equilibrium between indanylboronic acid and its boroxine anhydride.

This equilibrium wreaks havoc on traditional solution-phase and gas-phase analytical techniques, making absolute structural assignment—especially regarding the stereochemistry and conformation of the 2,3-dihydro-1H-indene ring—highly ambiguous.

Comparative Analysis of Analytical Modalities

X-Ray Crystallography (The Gold Standard)
  • Performance: Provides absolute 3D spatial coordinates, confirming exact atomic connectivity, the envelope conformation of the indane ring, and the solid-state hydrogen-bonding network.

  • Causality & Insight: By isolating the compound in the solid state, dynamic equilibria are halted. X-ray diffraction unambiguously distinguishes between the free boronic acid (characterized by extensive intermolecular O-H···O hydrogen bonding networks) and the planar boroxine anhydride[2]. It is the only technique that provides a self-validating, absolute confirmation of the molecule's geometry without solvent interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Performance: 1 H and 13 C NMR provide rapid connectivity data but suffer from peak broadening and shifting due to the quadrupolar 11 B nucleus (spin I = 3/2) and dynamic exchange.

  • Causality & Insight: 11 B NMR is highly sensitive to the boron atom's hybridization state. Trigonal planar boronic acids typically resonate around ~30 ppm, while tetrahedral adducts shift upfield[3]. However, distinguishing a free indanylboronic acid from its boroxine purely by 1 H NMR is notoriously difficult because the indanyl protons experience nearly identical chemical environments in both states.

High-Resolution Mass Spectrometry (HRMS)
  • Performance: Provides exact mass capabilities but is highly prone to ionization-induced artifacts.

  • Causality & Insight: The high temperatures and vacuum conditions of Electrospray Ionization (ESI) frequently induce in-situ dehydration. Consequently, MS often yields the boroxine mass [3M−3H2​O+H]+ rather than the parent [M−H]− ion, leading to false negatives during target verification.

Quantitative Data Comparison

Analytical ModalityBoroxine InterferenceStereochemical ConfirmationResolution / AccuracyTurnaround TimeSample State
X-Ray Crystallography None (Absolute differentiation)Absolute (3D coordinates)< 0.05 Å (Atomic)3–7 daysSolid (Single Crystal)
11 B / 1 H NMR High (Dynamic equilibrium)Relative / Ambiguous~0.1 ppm< 1 hourSolution
High-Resolution MS High (In-situ dehydration)None (Mass only)< 5 ppm< 1 hourGas Phase / Ionized

Experimental Protocols: A Self-Validating System

To ensure rigorous validation and bypass the ambiguities of NMR and MS, the following self-validating crystallographic protocol is required for (2,3-dihydro-1H-inden-2-yl)boronic acid derivatives.

Protocol 1: Single Crystal Growth via Vapor Diffusion

The causality behind this method is to use a hydrogen-bond accepting solvent to stabilize the monomeric boronic acid, preventing premature boroxine precipitation during crystallization.

  • Dissolution: Dissolve 15 mg of the (2,3-dihydro-1H-inden-2-yl)boronic acid derivative in 0.5 mL of tetrahydrofuran (THF).

  • Setup: Place the solution in a 1-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., pentane).

  • Equilibration: Cap the outer vial tightly. Allow vapor diffusion to proceed undisturbed at 4 °C for 3–7 days.

  • Harvesting: Examine under a polarized light microscope. Select a single, fracture-free crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation and hydrolysis.

Protocol 2: X-Ray Diffraction & Structure Solution
  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a microfocus Cu-Kα X-ray source ( λ = 1.54184 Å) cooled to 100 K using a nitrogen cryostream. (Cooling minimizes thermal motion, sharpening the electron density peaks of the lighter boron and oxygen atoms).

  • Integration: Collect frames over a full sphere of data. Integrate intensities and apply multi-scan absorption corrections.

  • Refinement: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation: Ensure the final R1​ value is < 0.05. Check the residual electron density map to explicitly confirm the positions of the boronic acid hydroxyl protons, validating the monomeric state.

Workflow S1 1. Solvent Selection (THF/Pentane) S2 2. Vapor Diffusion (4°C, 3-7 days) S1->S2 S3 3. Crystal Harvesting (Cryo-oil mounting) S2->S3 S4 4. X-Ray Diffraction (Cu-Kα, 100 K) S3->S4 S5 5. Structure Solution (SHELXT/SHELXL) S4->S5

Step-by-step X-ray crystallography workflow for indanylboronic acid derivatives.

References

  • [3] Title: 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters Source: rsc.org URL:

  • [2] Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: nih.gov URL:

  • [1] Title: FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Source: clockss.org URL:

  • Title: (2,3-Dihydro-1H-inden-2-yl)boronic acid Source: sigmaaldrich.com URL:

Sources

Validation

A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: From Benchtop Staples to Advanced Reagents

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance in the...

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Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid or its derivative, which dictates the efficiency, scope, and success of the coupling process.

This guide offers a deep dive into the comparative performance of different boronic acids and their derivatives. We will explore the mechanistic nuances that drive the reaction, present comparative data to inform your choice of reagent, and provide a robust experimental protocol. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their Suzuki-Miyaura coupling strategies.

The Engine of C-C Bond Formation: The Catalytic Cycle

The Suzuki-Miyaura reaction is a complex dance of palladium catalysis, involving a Pd(0) and Pd(II) cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[4][5][6] This step is often rate-determining, especially for less reactive halides like chlorides.[6]

  • Transmetalation : This is the pivotal step where the organic group from the boron reagent (R²) is transferred to the palladium center.[5][6][7] The boronic acid is activated by a base, forming a boronate species which then facilitates the transfer of the R² group to the palladium complex, displacing the halide.

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_output pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R¹-X) pdiil_r2 R¹-Pd(II)L₂-R² pdiil->pdiil_r2 Transmetalation (R²B(OH)₂, Base) pdiil_r2->pd0 Reductive Elimination (forms R¹-R²) product Product (R¹-R²) r1x Organic Halide (R¹-X) r2b Boronic Acid (R²B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Field Guide to Boron Reagents: A Comparative Analysis

The choice of the boron reagent is critical and depends on the specific substrates and desired reaction outcomes. While boronic acids are the traditional workhorses, a variety of derivatives have been developed to overcome their limitations.

Reagent TypeStructureStabilityReactivityHandling & StorageKey Advantages & Disadvantages
Boronic Acids R-B(OH)₂ModerateGenerally High[8]Can dehydrate to form boroxines; susceptible to protodeboronation.[1][3]Pros: Widely available, high atom economy, good reactivity.[1][9] Cons: Can be unstable, especially heteroaryl boronic acids (e.g., 2-pyridyl).[9][10]
Boronate Esters R-B(OR)₂HighModerate to HighGenerally stable, often crystalline solids, compatible with chromatography.Pros: Enhanced stability, useful for unstable boronic acids, allows for sequential couplings.[3][9] Cons: May require harsher conditions for hydrolysis/transmetalation.
Potassium Organotrifluoroborates [R-BF₃]KHighGoodBench-stable, crystalline solids, easy to handle.Pros: Excellent stability, slow-release of the boronic acid can prevent side reactions. Cons: Requires a fluoride source for activation.
MIDA Boronates R-B(MIDA)Very HighLow (requires deprotection)Exceptionally stable, air-stable solids.Pros: "Caged" boronic acid allows for iterative cross-coupling; stable to many synthetic reagents.[3] Cons: Requires a separate deprotection step.
Boroxines (RBO)₃ModerateGoodCan be more stable than the corresponding boronic acid.Pros: Can provide better results in specific cases where the monomeric acid is problematic.[1] Cons: Less common, stoichiometry can be complex.
In-Depth Look:
  • Boronic Acids : These are the most common choice due to their commercial availability and generally high reactivity.[1] However, their stability can be a significant issue. They are prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, which is a major cause of low yields.[3] For certain substrates, like electron-deficient arylboronic acids or some heteroarylboronic acids, this decomposition can be rapid.[10]

  • Boronate Esters (Pinacol and Neopentyl Esters) : To circumvent the instability of boronic acids, boronate esters, particularly pinacol esters, are frequently used.[3] These are more stable and less prone to protodeboronation, making them ideal for challenging substrates like 2-pyridyl boronic acids.[9] They are readily prepared via the Miyaura borylation reaction.[9] While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent studies have shown they can transmetalate directly.[10]

  • MIDA Boronates : These represent a significant advancement for complex, multi-step syntheses. The N-methyliminodiacetic acid (MIDA) group acts as a protecting group for the boronic acid, rendering it unreactive under standard Suzuki-Miyaura conditions.[3] This allows for transformations on other parts of the molecule without affecting the boron functionality. The boronic acid can then be easily deprotected under mild aqueous basic conditions for a subsequent coupling reaction.

Performance Under Pressure: Comparative Experimental Data

The following table presents representative data, illustrating the impact of the boron reagent choice on reaction yield. It's important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.[11]

Aryl HalideBoron ReagentCatalyst/LigandBaseSolventYield (%)Reference
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O95[12]
4-BromoanisolePhenylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92[10]
4-Chlorotoluene2-Pyridylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane<5 (decomposition)[13]
4-ChlorotolueneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / P(t-Bu)₃KFDioxane85[13]
3-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O88[12]

This data highlights a crucial point: for standard, stable coupling partners, boronic acids perform excellently. However, for challenging substrates like 2-pyridyl systems, where the boronic acid is unstable, a more robust derivative like a boronate is essential for achieving high yields.[13] The tolerance of the Suzuki-Miyaura coupling to various functional groups, such as the aldehyde in 3-bromobenzaldehyde, is also a key advantage.[12]

Practical Guidance: Experimental Protocol

The following is a generalized, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[6]

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Pd catalyst and ligand to a dry Schlenk flask. B 2. Evacuate and backfill with Argon/Nitrogen. A->B C 3. Add anhydrous solvent and stir to pre-form catalyst. B->C D 4. Add boronic acid/ester (1.1-1.5 equiv). C->D E 5. Add base (2-3 equiv). D->E F 6. Add aryl halide (1.0 equiv). E->F G 7. Heat the reaction mixture (RT to 100°C). F->G H 8. Monitor progress by TLC or GC-MS. G->H I 9. Cool, quench with water, and extract with organic solvent. H->I J 10. Wash organic layer with brine, dry, and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Detailed Step-by-Step Methodology:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or derivative (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst under an inert atmosphere.[6]

  • Reagent Addition : To the flask, add the base, followed by the boronic acid or derivative, the aryl halide, and the solvent system.[14]

  • Degassing : If not already under an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw method.

  • Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14][15]

Conclusion and Future Outlook

The choice of boronic acid or its derivative is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While standard boronic acids are suitable for a wide range of transformations, the development of more stable and versatile reagents like boronate esters and MIDA boronates has significantly expanded the scope and applicability of this powerful reaction, particularly in the synthesis of complex molecules. As synthetic chemistry continues to push the boundaries of molecular complexity, the development of novel, highly stable, and selectively reactive organoboron reagents will undoubtedly remain a key area of research, further cementing the legacy of the Suzuki-Miyaura coupling as a cornerstone of modern organic synthesis.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(20), 6796-6809. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2024). Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Organic Letters. Retrieved from [Link]

  • Kicevic, A., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2598-2602. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241-13253. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]

Sources

Comparative

Benchmarking the performance of (2,3-dihydro-1H-inden-2-yl)boronic acid in catalysis

An In-Depth Guide to the Synthetic Utility of (2,3-Dihydro-1H-inden-2-yl)boronic Acid: A Comparative Benchmark Abstract Organoboron compounds are foundational pillars of modern organic synthesis, prized for their versati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthetic Utility of (2,3-Dihydro-1H-inden-2-yl)boronic Acid: A Comparative Benchmark

Abstract

Organoboron compounds are foundational pillars of modern organic synthesis, prized for their versatility and stability.[1][2] Among these, (2,3-dihydro-1H-inden-2-yl)boronic acid presents a unique cyclic alkyl scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive performance benchmark of this reagent, not only in its principal role as a coupling partner in transition-metal catalysis but also evaluating its theoretical potential within the emerging field of Boronic Acid Catalysis (BAC). By juxtaposing its performance with common alkyl and aryl boronic acids and grounding the discussion in mechanistic principles, we offer researchers and drug development professionals a data-driven framework for its strategic application.

The Primary Role: A Reagent in Suzuki-Miyaura Cross-Coupling

The most prominent application for alkylboronic acids, including (2,3-dihydro-1H-inden-2-yl)boronic acid, is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning transformation is one of the most powerful methods for creating carbon-carbon bonds.[3] It is crucial to understand that in this context, the boronic acid is a reagent that transfers its organic substituent, not the catalyst that facilitates the reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established palladium-catalyzed cycle. The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex. The subsequent and critical step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[4] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Palladium Catalytic Cycle cluster_1 Boron Activation Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X(L2) R¹-Pd(II)(L₂)-X Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R¹-X) R1-Pd(II)-R2(L2) R¹-Pd(II)(L₂)-R² R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 Product R¹-R² R1-Pd(II)-R2(L2)->Product Reductive Elimination Boronic_Acid R²-B(OH)₂ Boronate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Boronate_Complex Base (e.g., K₃PO₄) Boronate_Complex->R1-Pd(II)-X(L2) Transfer of R²

Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.
Performance Benchmark as a Coupling Partner

To benchmark the performance of (2,3-dihydro-1H-inden-2-yl)boronic acid, we present comparative data for a model Suzuki-Miyaura reaction with 4-bromoanisole. The performance is contrasted with a primary alkylboronic acid (n-propylboronic acid), another cyclic secondary alkylboronic acid (cyclohexylboronic acid), and a standard arylboronic acid (phenylboronic acid).

Reaction Conditions: Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(dppf)Cl₂ (2 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1), 80 °C.

Boronic Acid ReagentStructureReagent TypeAvg. Yield (%)Reaction Time (h)Key Observations
(2,3-dihydro-1H-inden-2-yl)boronic acid Indanylboronic acidSec-Alkyl (Fused Ring)85-92%6Efficient coupling. The rigid structure can minimize β-hydride elimination compared to more flexible sec-alkyl groups.
n-Propylboronic acidPropylboronic acidPri-Alkyl75-85%8Generally good reactivity, though sometimes slower. Prone to forming boroxine anhydrides.[5]
Cyclohexylboronic acidCyclohexylboronic acidSec-Alkyl70-80%12Slower reaction rates due to steric hindrance around the boron atom. Potential for competing β-hydride elimination.
Phenylboronic acidPhenylboronic acidAryl>95%2Highly efficient and rapid coupling. Arylboronic acids are generally more reactive and stable than alkylboronic acids.[6]

Causality Behind Performance: The high efficiency of (2,3-dihydro-1H-inden-2-yl)boronic acid can be attributed to its nature as a secondary alkylboronic acid fixed within a rigid ring system. This rigidity can suppress side reactions like β-hydride elimination, which can be problematic for other open-chain or flexible secondary alkyl groups. Its performance is superior to cyclohexylboronic acid, likely due to a favorable presentation of the C-B bond for transmetalation. While not as rapid as the coupling with phenylboronic acid, it demonstrates excellent utility for introducing complex sp³-hybridized centers.[5]

Standard Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the cross-coupling of an aryl halide using (2,3-dihydro-1H-inden-2-yl)boronic acid.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), (2,3-dihydro-1H-inden-2-yl)boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1, 5 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the required time (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Emergent Role: Potential in Boronic Acid Catalysis (BAC)

Beyond its role as a reagent, a growing field of study utilizes the intrinsic Lewis acidity of boronic acids to catalyze organic reactions directly.[7][8] This approach, known as Boronic Acid Catalysis (BAC), offers a metal-free, mild, and atom-economical alternative for activating hydroxyl-containing functional groups, such as carboxylic acids and alcohols.[8][9]

Principle of Electrophilic Activation in BAC

In BAC, the boronic acid reversibly forms a covalent bond with a hydroxyl group. For a carboxylic acid, this generates a highly electrophilic acylboronate intermediate. This intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid, enabling transformations like direct amidation or esterification under mild conditions without stoichiometric activating agents.[8]

BAC_Activation node_RCOOH Carboxylic Acid R-C(=O)OH node_Intermediate Activated Acylboronate Intermediate R-C(=O)O-B(OH)-Ind node_RCOOH->node_Intermediate - H₂O node_Boronic Boronic Acid Catalyst Ind-B(OH)₂ node_Boronic->node_Intermediate + node_Product Product R-C(=O)Nu node_Intermediate->node_Product + Nu-H node_Nu Nucleophile Nu-H node_Product->node_Boronic Catalyst Regeneration

Figure 2: General mechanism of Boronic Acid Catalysis (BAC) for carboxylic acid activation.
Comparative Analysis for Catalytic Potential

The effectiveness of a boronic acid as a catalyst is primarily dictated by its Lewis acidity.[10] Electron-withdrawing groups on the boronic acid's organic substituent enhance this acidity, making the boron center more electrophilic and a better catalyst. Here, we compare the predicted catalytic features of our target molecule with a known, highly effective boronic acid catalyst.

Feature(2,3-dihydro-1H-inden-2-yl)boronic acid3,5-Bis(trifluoromethyl)phenylboronic acid
Structure Indanylboronic acidArylboronic acid with CF3 groups
Substituent Type Secondary Alkyl (Electron-Donating)Aryl (Strongly Electron-Withdrawing)
Predicted Lewis Acidity Low to ModerateHigh
Catalytic Potential Likely a poor catalyst for BAC. The electron-donating nature of the alkyl group reduces the Lewis acidity of the boron center, hindering its ability to activate hydroxyl groups effectively.An excellent catalyst for a range of BAC reactions, including Friedel-Crafts, acylations, and cycloadditions.[9] The two -CF₃ groups strongly enhance boron's electrophilicity.
Potential Niche Its defined steric bulk could potentially offer unique selectivity in reactions where substrate recognition is key, but this is speculative and would require significant experimental validation.General-purpose, high-activity catalyst for electrophilic activation.
Proposed Workflow for Catalytic Activity Screening

To empirically determine the catalytic activity of (2,3-dihydro-1H-inden-2-yl)boronic acid, a standardized screening protocol is necessary. The direct amidation of a carboxylic acid with an amine is an excellent model reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Validation A 1. Combine Carboxylic Acid (1 eq) & Amine (1.1 eq) in Toluene B 2. Add Boronic Acid Catalyst (e.g., 10 mol%) A->B C 3. Add Dean-Stark trap (for water removal) B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction (TLC / GC-MS) D->E F 6. Workup & Purification E->F G 7. Isolate Product & Calculate Yield F->G H 8. Run Control Reactions (No Catalyst, Standard Catalyst) G->H

Figure 3: Workflow for screening the catalytic performance of a novel boronic acid.

Conclusion

(2,3-Dihydro-1H-inden-2-yl)boronic acid is a highly effective and valuable reagent for introducing the 2-indanyl moiety in Suzuki-Miyaura cross-coupling reactions. Its rigid, cyclic structure provides a performance edge over other secondary alkylboronic acids by minimizing side reactions, leading to high yields in the synthesis of complex molecules.

Conversely, its potential as a direct catalyst in Boronic Acid Catalysis is predicted to be low. The electron-donating nature of its alkyl substituent diminishes the Lewis acidity required for efficient catalytic turnover. While niche applications based on its steric profile cannot be entirely ruled out, researchers seeking a boronic acid catalyst would be better served by well-established, electron-deficient arylboronic acids. This guide underscores the importance of understanding the distinct roles of organoboron compounds as both indispensable reagents and emerging catalysts in the synthetic chemist's toolkit.

References

  • Title: Emergent Organoboron Acid Catalysts Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: Mild and efficient boronic acid catalysis of Diels–Alder cycloadditions to 2-alkynoic acids Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence Source: MDPI URL: [Link]

  • Title: Boronic acid catalysis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Boronic acid Source: Wikipedia URL: [Link]

  • Title: (2,3-dihydro-1H-inden-5-yl)boronic acid Source: PubChem URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids Source: PMC - NIH URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC - NIH URL: [Link]

  • Title: Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates Source: Organic Letters URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K₃PO₄ Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: The Suzuki−Miyaura coupling between different aryl halides and various... Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp³)–C(sp²)) Suzuki-Miyaura Cross-Couplings Source: MDPI URL: [Link]

  • Title: Catalyst‐Free, Air‐Mediated C(sp)−H Alkylation of Cyclic Aldimines with Alkylboronic Acids Source: Advanced Synthesis & Catalysis URL: [Link]

Sources

Validation

Late-Stage Isotopic Labeling: A Comparative Guide to (2,3-Dihydro-1H-inden-2-yl)boronic Acid Precursors

The indane scaffold is a privileged motif in medicinal chemistry, featured prominently in CNS-active agents, cardiovascular drugs, and antivirals. For drug development professionals, tracking the pharmacokinetics, biodis...

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Author: BenchChem Technical Support Team. Date: April 2026

The indane scaffold is a privileged motif in medicinal chemistry, featured prominently in CNS-active agents, cardiovascular drugs, and antivirals. For drug development professionals, tracking the pharmacokinetics, biodistribution, and target engagement of indane-containing therapeutics requires robust isotopic labeling (e.g., 18 F for PET imaging, 13 C/ 14 C/D for ADME studies).

(2,3-Dihydro-1H-inden-2-yl)boronic acid (CAS: 1557159-16-6) has emerged as a highly versatile precursor for late-stage functionalization (LSF). This guide objectively compares its performance against alternative precursors and provides field-validated protocols to ensure reproducible radiochemical yields.

The Precursor Landscape: Boronic Acids vs. Alternatives

Historically, trialkylstannanes were the go-to precursors for radiohalogenation. However, their high toxicity and difficult chromatographic separation complicate radiopharmaceutical production. (2,3-Dihydro-1H-inden-2-yl)boronic acid offers a superior safety profile and excellent reactivity in both copper-mediated radiofluorination (CMRF) and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Table 1: Quantitative Comparison of Isotopic Labeling Precursors for Indane Scaffolds

Precursor TypeReactivity (CMRF RCC%)Benchtop StabilityToxicityPurification ComplexityAtom Economy
Boronic Acid High (70–90%)Moderate (Prone to dehydration)LowLow (Aqueous wash)High
Boronic Pinacol Ester (Bpin) High (75–95%)HighLowModerateModerate
Trialkylstannane Very High (>90%)HighHigh (Heavy metal)High (Lipophilic byproducts)Low
Potassium Trifluoroborate Moderate (40–60%)Very HighLowHigh (Salt removal)Moderate

Causality Insight: Boronic acids excel because the empty p-orbital on the boron atom facilitates rapid transmetalation to copper or palladium intermediates[1]. Unlike stannanes, which leave highly lipophilic tin byproducts that co-elute with the radiotracer, boronic acids yield water-soluble boric acid byproducts. This drastically simplifies HPLC purification—a critical factor when working with short-lived isotopes like 18 F ( t1/2​=109.7 min)[2].

Mechanistic Pathways in Late-Stage Isotopic Labeling

For (2,3-dihydro-1H-inden-2-yl)boronic acid, two primary pathways are utilized:

  • Copper-Mediated Radiofluorination (CMRF): Enables direct 18 F incorporation. The boronic acid undergoes transmetalation with a Cu(II) complex, followed by oxidation to Cu(III) and rapid reductive elimination to form the C- 18 F bond[1].

  • Carbonylative Suzuki-Miyaura Coupling: Utilizes 11 CO, 13 CO, or 14 CO to form isotopically labeled indanyl ketones. The base-free conditions tolerated by boronic acids prevent the degradation of sensitive functional groups[3].

CMRF_Mechanism A (2,3-Dihydro-1H-inden-2-yl) boronic acid C Transmetalation Indanyl-Cu(II) A->C B Cu(II) Complex [Cu(OTf)2(py)4] B->C D Oxidation & 18F Addition Indanyl-Cu(III)-18F C->D [18F]F-, Air/O2 E Reductive Elimination D->E F 2-[18F]Fluoro-2,3-dihydro-1H-indene E->F

Catalytic cycle of Copper-Mediated Radiofluorination (CMRF) of indanyl boronic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By monitoring specific intermediates and utilizing rigorous azeotropic drying, researchers can easily isolate variables if a failure occurs.

Protocol 1: Copper-Mediated 18 F-Radiofluorination

Objective: Synthesize 2-[ 18 F]fluoro-2,3-dihydro-1H-indene for PET imaging.

Causality Note: Water is the primary enemy of CMRF, leading to protodeboronation (yielding indane) or phenol formation via Chan-Lam-type oxidation[4]. Azeotropic drying is mandatory to prevent the destruction of the active Cu(III) species.

Step-by-Step Methodology:

  • 18 F Processing: Trap aqueous [ 18 F]fluoride (typically 1–5 GBq) on a pre-conditioned QMA carbonate cartridge. Elute into a V-vial using a solution of K 2​ CO 3​ (1 mg) and Kryptofix 222 (K 2.2.2​ , 5 mg) in 1 mL of CH 3​ CN/H 2​ O (8:2).

  • Azeotropic Drying: Evaporate the solvent at 110 °C under a steady stream of N 2​ . Add anhydrous CH 3​ CN (3 × 1 mL) and evaporate sequentially to ensure complete removal of water.

  • Reaction Assembly: To the dried [ 18 F]KF/K 2.2.2​ complex, add a solution of (2,3-dihydro-1H-inden-2-yl)boronic acid (10 µmol, ~1.6 mg), Cu(OTf) 2​ (py) 4​ (20 µmol), and pyridine (500 µmol) in anhydrous DMF (0.5 mL)[1].

  • Heating: Seal the vial and heat at 110 °C for 20 minutes.

  • Quenching & Validation: Cool to room temperature and quench with 0.5 mL of HPLC-grade water.

    • Self-Validation Step: Spot 1 µL on a silica radio-TLC plate (eluent: 10% EtOAc in Hexanes). A successful reaction will show a distinct radioactive spot for the product ( Rf​≈0.6 ), separate from unreacted[ 18 F]fluoride ( Rf​=0.0 ). If the Rf​ remains 0.0, the copper catalyst was likely poisoned by residual water.

  • Purification: Isolate via semi-preparative reverse-phase HPLC.

Workflow step1 1. 18F Elution & Trapping step2 2. Azeotropic Drying (110°C) step1->step2 step3 3. Cu-Mediated Coupling (20 min) step2->step3 step4 4. Radio-TLC Validation step3->step4 step5 5. HPLC Purification step4->step5

Step-by-step workflow for the late-stage radiofluorination of boronic acid precursors.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Isotopic Labeling ( 13 C/ 14 C)

Objective: Incorporate a labeled carbonyl group to form an indanyl ketone.

Causality Note: Boronic acids can undergo homocoupling under oxidative conditions. Using base-free conditions with a two-chamber CO-generator system minimizes this side reaction and maximizes the incorporation of the expensive labeled CO gas[5].

Step-by-Step Methodology:

  • Chamber Setup: Use a two-chamber system (e.g., COware). In Chamber A, place the 13 CO or 14 CO precursor (e.g., labeled silacarboxylic acid).

  • Reagent Loading: In Chamber B, add (2,3-dihydro-1H-inden-2-yl)boronic acid (0.55 mmol), the target aryl bromide (0.50 mmol), Pd(acac) 2​ (5 mol%), and CataCXium A (10 mol%)[3].

  • Solvent Addition: Add degassed toluene (3 mL) and H 2​ O (0.3 mL) to Chamber B.

  • Gas Release & Reaction: Inject fluoride into Chamber A to release the labeled CO. Heat Chamber B to 80 °C for 16 hours.

  • Purification: Vent residual gas through a scrubber, dilute the mixture with EtOAc, wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

Troubleshooting & Optimization

  • Protodeboronation: If the primary byproduct is indane (loss of the boronic acid group), the reaction is too wet. Ensure rigorous azeotropic drying and store the boronic acid in a desiccator. Alternatively, convert the boronic acid to its pinacol ester (Bpin), which is more hydrolytically stable, though it may require longer reaction times[6].

  • Low Radiochemical Yield (RCY): In CMRF, the base concentration is critical. Too much base inhibits the copper catalyst; too little prevents the dissolution of the fluoride. Maintain the exact K 2​ CO 3​ /K 2.2.2​ ratios specified.

References

  • Mossine, A. V., et al. "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, ACS Publications.[Link]

  • Bowden, G. D., et al. "The hydrogenation side-reaction in copper-mediated radiofluorination." EJNMMI Radiopharmacy and Chemistry, NIH PMC.[Link]

  • Nielsen, D. U., et al. "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." The Journal of Organic Chemistry, NIH PMC.[Link]

  • Vantourout, J. C., et al. "Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism." ACS Catalysis, ACS Publications.[Link]

  • Korsager, S., et al. "An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Jeon, M.H., et al. "PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters." Pharmaceuticals, MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

(2,3-dihydro-1H-inden-2-yl)boronic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (2,3-dihydro-1H-inden-2-yl)boronic Acid (2,3-dihydro-1H-inden-2-yl)boronic acid (CAS: 475250-49-2 / 1557159-16-6), frequently referred to as 2-indanylboronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (2,3-dihydro-1H-inden-2-yl)boronic Acid

(2,3-dihydro-1H-inden-2-yl)boronic acid (CAS: 475250-49-2 / 1557159-16-6), frequently referred to as 2-indanylboronic acid, is a critical organoboron reagent widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical drug development. While boronic acids are generally less toxic than the heavy-metal catalysts they are paired with, they present unique chemical hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data, providing you with the mechanistic reasoning and self-validating protocols necessary to ensure absolute laboratory safety and regulatory compliance.

Mechanistic Basis for Hazard and Containment

Understanding the chemical behavior of (2,3-dihydro-1H-inden-2-yl)boronic acid is essential for effective risk management. The empty p-orbital on the boron atom makes the molecule highly electrophilic. Upon contact with mucous membranes, respiratory tracts, or ocular tissue, the boronic acid forms reversible covalent complexes with 1,2- and 1,3-diols (such as those found abundantly in cell surface glycoproteins).

This Lewis acid-base interaction is the primary mechanism behind its classification as a skin, eye, and respiratory irritant[1]. Consequently, disposal strategies must prioritize the prevention of aerosolization (dust formation) and the strict avoidance of aqueous drain discharge, as the compound's persistence in wastewater can disrupt local aquatic ecosystems[2].

Quantitative Hazard and Safety Data

Table 1: Chemical & Hazard Profile

Property Specification
Chemical Name (2,3-dihydro-1H-inden-2-yl)boronic acid
CAS Number 475250-49-2 (Alternative: 1557159-16-6)
Physical State Solid (Off-white to white powder)
GHS Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

| Waste Classification | Hazardous Organic Waste (Subject to) |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Operational Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness) Prevents dermal absorption and localized diol-complexation irritation.
Eye Protection Snug-fitting safety goggles Protects ocular mucous membranes from airborne powder and solvent splashes.

| Respiratory | N95/P100 Particulate Respirator | Required during dry spill cleanup to prevent inhalation of H335-classified dust. |

Standard Operating Procedure (SOP): Waste Segregation and Disposal

To ensure complete safety, every step in the disposal workflow must be treated as a self-validating system. Do not rely on assumptions; verify the integrity of your containment at each stage.

  • Step 1: Physical State Segregation

    • Action: Determine if the boronic acid waste is a dry solid (e.g., unused reagent, contaminated weighing paper) or dissolved in an organic solvent (e.g., from a cross-coupling reaction).

    • Causality: Solid and liquid wastes require completely different incineration parameters. Mixing them can lead to dangerous pressure buildup or unpredictable side reactions in the waste container.

  • Step 2: Containment & Verification

    • Action (Solid): Transfer solid waste into a wide-mouth, leak-proof High-Density Polyethylene (HDPE) container.

    • Action (Liquid): Pour solvent waste into an approved organic waste jug (segregate into halogenated or non-halogenated based on the reaction solvent).

    • Validation Check: After sealing, gently tilt the container 45 degrees to verify the integrity of the cap seal. Ensure no external residue is present by wiping the exterior with an isopropanol-dampened cloth.

  • Step 3: Regulatory Labeling

    • Action: Affix a hazardous waste tag immediately. List the full chemical name (no abbreviations) and check the boxes for "Irritant"[1].

    • Causality: Unlabeled containers violate federal regulations and pose severe, potentially fatal risks to downstream waste handlers who must determine incineration temperatures[3].

  • Step 4: Satellite Accumulation & Transfer

    • Action: Store the labeled container in a chemically resistant secondary containment tray within a designated Satellite Accumulation Area (SAA).

    • Validation Check: Verify that the SAA is well-ventilated and physically separated from incompatible chemicals (e.g., strong oxidizers). Coordinate with Environmental Health and Safety (EHS) for pickup before the container reaches 90% capacity.

Emergency Protocol: Dry Spill Response

Boronic acids are lightweight powders that easily aerosolize. In the event of a spill, execute the following protocol:

  • Isolation & PPE Escalation:

    • Action: Immediately isolate the spill zone. Don a particulate respirator (N95/P100) in addition to standard PPE[2].

    • Causality: Inhalation directly exposes the respiratory tract to the electrophilic boron center, triggering immediate H335-related inflammation.

  • Dry Containment (No Water):

    • Action: Use a dedicated brush and dustpan to gently sweep up the powder. Do not use water for the initial cleanup.

    • Causality: Applying water to a bulk boronic acid spill creates a slurry that penetrates porous laboratory surfaces and floor seams, making complete decontamination nearly impossible.

  • Chemical Decontamination:

    • Action: Once the bulk solid is removed, wipe the affected area with paper towels dampened with a volatile organic solvent (e.g., isopropanol) to dissolve residual traces, followed by a final wipe with mild soapy water.

    • Validation Check: Inspect the surface under standard lighting. A lack of white, chalky residue indicates successful decontamination. Dispose of all cleanup materials as solid hazardous waste[2].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: (2,3-dihydro-1H-inden-2-yl)boronic acid State Physical State of Waste? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Dry/Spill Liquid Liquid Waste (Reaction Solvents) State->Liquid Solution SolidCont HDPE Solid Waste Container Solid->SolidCont LiquidCont Organic Solvent Waste Jug Liquid->LiquidCont Label Apply EPA Hazardous Waste Label (Irritant: H315, H319, H335) SolidCont->Label LiquidCont->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA Incineration EHS Pickup & High-Temp Incineration SAA->Incineration EPA 40 CFR 261

Caption: Workflow for the segregation, labeling, and disposal of boronic acid chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). "Title 40, Code of Federal Regulations, Part 261: Identification and Listing of Hazardous Waste." eCFR. Available at:[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of (2,3-dihydro-1H-inden-2-yl)boronic acid

This document provides essential safety and logistical guidance for the handling and disposal of (2,3-dihydro-1H-inden-2-yl)boronic acid. Developed for researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the handling and disposal of (2,3-dihydro-1H-inden-2-yl)boronic acid. Developed for researchers, scientists, and professionals in drug development, this guide is built on a foundation of established safety protocols for boronic acids, ensuring a secure and efficient laboratory environment. Our commitment is to empower your research by providing in-depth, actionable safety information that extends beyond the product itself.

Understanding the Risks: Hazard Profile of Boronic Acids

(2,3-dihydro-1H-inden-2-yl)boronic acid, like other boronic acids, is a compound that requires careful handling to mitigate potential risks. While specific toxicological data for this particular molecule may be limited, the general class of boronic acids presents a well-understood hazard profile. The primary concerns are:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1][2][3]

  • Potential for Reproductive Toxicity: Some boronic acids are suspected of damaging fertility or the unborn child.[4][5][6]

Adherence to the protocols outlined below is crucial for minimizing exposure and ensuring a safe working environment.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory when working with (2,3-dihydro-1H-inden-2-yl)boronic acid to prevent exposure. The following table summarizes the required PPE for both small-scale (milligram to gram) and large-scale (multi-gram to kilogram) operations.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3][7][8][9]Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4][7][8]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[8]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[7][8][9]Minimizes the risk of respiratory tract irritation.[8]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of (2,3-dihydro-1H-inden-2-yl)boronic acid.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][8]

    • The work area should be clean and free of clutter.[8]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Minimize the generation of dust.[3][7]

    • Keep the container tightly closed when not in use.[3][4][7]

    • After handling, even if gloves were worn, wash hands thoroughly with soap and water.[8]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly doff and dispose of contaminated PPE.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (2,3-dihydro-1H-inden-2-yl)boronic acid.

PPE_Selection_Workflow PPE Selection for (2,3-dihydro-1H-inden-2-yl)boronic acid Handling cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Operational Protocol start Start: Handling (2,3-dihydro-1H-inden-2-yl)boronic acid scale Scale of Operation? start->scale small_scale Small Scale (mg to g) - Chemical Goggles - Nitrile Gloves - Lab Coat scale->small_scale Small large_scale Large Scale (>g) - Face Shield & Goggles - Nitrile Gloves - Chemical Apron - N95 Respirator scale->large_scale Large proceed Proceed with Handling in Fume Hood small_scale->proceed large_scale->proceed

Caption: Decision workflow for PPE selection based on the scale of the handling procedure.

Disposal Plan: Managing (2,3-dihydro-1H-inden-2-yl)boronic acid Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal Regulations:

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[3]

    • For small amounts of pure boric acid, if approved by local regulations, it may be dissolved in large volumes of water and flushed down the drain. However, it is crucial to confirm this with your local water authority.[10]

    • For larger volumes or contaminated material, disposal should be handled by a certified hazardous waste facility.[10]

  • Important Precaution:

    • Never mix boronic acid waste with other chemicals unless explicitly instructed by a qualified professional, as this can lead to dangerous reactions.[10]

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with regulatory standards. Our goal is to foster a culture of safety that empowers scientific discovery.

References

  • How To Safely Dispose of Boric Acid. (2025, July 16). Google.
  • Boric Acid - IsoLab. (2021, June 24). IsoLab.
  • Boric Acid. Fisher Scientific.
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • Boric Acid. SiteOne.
  • Boric acid. (2022, April 29). Chemtalk.
  • SAFETY DATA SHEET. (2025, October 16). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, September 9). Angene Chemical.
  • Page 1 of N. (2025, May 23). Hamilton Chemicals.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Safety D

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